molecular formula C10H8N2S B1586811 4-Phenylpyrimidine-2-thiol CAS No. 60414-59-7

4-Phenylpyrimidine-2-thiol

货号: B1586811
CAS 编号: 60414-59-7
分子量: 188.25 g/mol
InChI 键: SXIMWFPBGWZKAV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Phenylpyrimidine-2-thiol is a useful research compound. Its molecular formula is C10H8N2S and its molecular weight is 188.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

6-phenyl-1H-pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2S/c13-10-11-7-6-9(12-10)8-4-2-1-3-5-8/h1-7H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIMWFPBGWZKAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40209171
Record name 2(1H)-Pyrimidinethione, 4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40209171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60414-59-7
Record name 2(1H)-Pyrimidinethione, 4-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060414597
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(1H)-Pyrimidinethione, 4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40209171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-PHENYL-2-PYRIMIDINETHIOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-phenylpyrimidine-2-thiol: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-phenylpyrimidine-2-thiol is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a pyrimidine core, a phenyl substituent, and a reactive thiol group, makes it a versatile building block for the synthesis of a wide array of derivatives with diverse biological activities. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Chemical Structure and Properties

This compound exists in a tautomeric equilibrium with its thione form, 4-phenyl-1H-pyrimidine-2-thione. Spectroscopic evidence and theoretical calculations suggest that the thione form is generally more stable.

Molecular Structure:

  • Systematic Name: this compound[1]

  • Other Names: 2(1H)-Pyrimidinethione, 4-phenyl-; 6-phenyl-1H-pyrimidine-2-thione; 2-Mercapto-4-phenylpyrimidine[1]

  • CAS Number: 60414-59-7[1]

  • Molecular Formula: C₁₀H₈N₂S[1][2]

  • Molecular Weight: 188.25 g/mol [1][2]

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Appearance Yellow powder[2](--INVALID-LINK--)
Melting Point >200 °C[2](--INVALID-LINK--)
Boiling Point >300 °C[2](--INVALID-LINK--)
Density 1.5 g/mL[2](--INVALID-LINK--)
Solubility Thiols generally exhibit lower solubility in water and polar solvents compared to alcohols of similar molecular weight.[3] Due to the aromatic nature of the phenyl and pyrimidine rings, this compound is expected to be soluble in many common organic solvents such as DMSO, DMF, and chlorinated solvents.
pKa Not explicitly found, but the thiol group is acidic.

Spectroscopic Characterization

Infrared (IR) Spectroscopy:

The IR spectrum of a pyrimidine-2-thiol derivative would be expected to show characteristic absorption bands. For a similar compound, the following peaks were observed: a C-H stretching vibration around 2858 cm⁻¹, a C=C stretching band at 1596 cm⁻¹, a C=N stretching vibration at 1665 cm⁻¹, and a prominent S-H stretching band around 2627 cm⁻¹.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H-NMR: The proton NMR spectrum is expected to show a multiplet in the aromatic region (approximately 7.35–8.34 ppm) corresponding to the protons of the phenyl and pyrimidine rings. A singlet corresponding to the proton of the thiol group (SH) is also anticipated, which for a similar compound appeared at 3.01 ppm.[4]

  • ¹³C-NMR: The carbon NMR spectrum would display signals for the aromatic carbons of the phenyl and pyrimidine rings, typically in the range of 106-164 ppm. The carbon of the C=S group is expected to appear further downfield, with a reported value of 182.4 ppm for a related compound.[4]

Mass Spectrometry (MS):

The mass spectrum of this compound would show a molecular ion peak (M+) at m/z 188. Fragmentation patterns would likely involve the loss of the thiol group and cleavage of the pyrimidine ring.[5]

Synthesis of this compound

The synthesis of this compound and its derivatives is typically achieved through the cyclocondensation of a chalcone (1,3-diaryl-2-propen-1-one) with thiourea. This reaction can be performed under various conditions, with ultrasound-assisted synthesis being reported as a particularly efficient method.[6]

Proposed Synthetic Workflow:

G Chalcone Benzalacetophenone (Chalcone) Intermediate Reaction Mixture Chalcone->Intermediate Thiourea Thiourea Thiourea->Intermediate Solvent Ethanol or similar solvent Solvent->Intermediate Base Base (e.g., KOH) Base->Intermediate Ultrasound Ultrasound Irradiation or Conventional Heating Product This compound Ultrasound->Product Cyclocondensation Intermediate->Ultrasound Cyclocondensation Purification Purification (Recrystallization) Product->Purification Pure Product Purification->Product Pure Product

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical, based on literature for similar compounds):

  • Reaction Setup: In a round-bottom flask, dissolve benzalacetophenone (1 equivalent) and thiourea (1.2 equivalents) in ethanol.

  • Addition of Base: Add a catalytic amount of a suitable base, such as potassium hydroxide.

  • Reaction: Subject the reaction mixture to ultrasound irradiation at room temperature for 30-60 minutes, or alternatively, reflux the mixture for several hours. Monitor the reaction progress by thin-layer chromatography.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

Biological Activities and Potential Applications

The pyrimidine-2-thiol scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.

Antimicrobial Activity:

Numerous studies have demonstrated the antibacterial and antifungal properties of pyrimidine-2-thiol derivatives. For instance, certain 4,6-diarylpyrimidine-2-thiol compounds have shown significant activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria such as Escherichia coli.[4] The presence of electron-withdrawing groups on the phenyl rings has been observed to enhance antimicrobial efficacy.[4] Some derivatives have also shown promising results against Mycobacterium smegmatis, suggesting potential as antitubercular agents.[7]

Anticancer Activity:

The pyrimidine core is a well-established pharmacophore in oncology, with many approved drugs being pyrimidine analogs.[8] 2-Thiopyrimidine derivatives have been reported to exhibit anticancer activity against various cell lines, including leukemia, colon, and breast cancer.[9] The proposed mechanisms of action often involve the inhibition of key signaling pathways. For example, some derivatives have been shown to inhibit STAT3 and STAT5a, which are implicated in the proliferation of human lung and breast cancer cells.[9] Furthermore, pyrimidine derivatives have been investigated as inhibitors of receptor tyrosine kinases like EGFR and VEGFR-2, which are critical targets in cancer therapy.[10]

Enzyme Inhibition:

The reactive thiol group of this compound and its analogs makes them potential inhibitors of various enzymes, particularly those with cysteine residues in their active sites.[7] This opens up possibilities for their application in treating a range of diseases where specific enzymes play a pathological role.

Safety and Handling

The Safety Data Sheet (SDS) for this compound indicates that it is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[1] It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable heterocyclic compound with a rich chemical profile and significant potential in drug discovery and materials science. Its versatile synthesis and the diverse biological activities of its derivatives make it an attractive scaffold for the development of new therapeutic agents, particularly in the areas of infectious diseases and oncology. Further research into the specific mechanisms of action and structure-activity relationships of this compound and its analogs is warranted to fully exploit its therapeutic potential.

References

tautomerism in 4-phenylpyrimidine-2-thiol and its analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Thione-Thiol Tautomerism in 4-Phenylpyrimidine-2-thiol and its Analogs

Abstract

Tautomerism, the dynamic equilibrium between interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications for the physicochemical properties, reactivity, and biological activity of heterocyclic compounds. Within the field of medicinal chemistry, the pyrimidine scaffold is of paramount importance, forming the core of numerous therapeutic agents.[1][2] This technical guide provides a comprehensive examination of the thione-thiol tautomerism exhibited by this compound and its analogs. We will explore the structural characteristics of the tautomers, the key factors governing their equilibrium, and the analytical and computational methodologies employed to characterize them. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and self-validating experimental protocols to empower the rational design and development of novel pyrimidine-based therapeutics.

The Principle of Thione-Thiol Tautomerism

Heterocyclic compounds containing a thioamide functional group (-NH-C=S) can exist in a dynamic equilibrium with their thiol-imine (-N=C-SH) tautomeric form. This specific type of prototropic tautomerism involves the migration of a proton between the nitrogen and sulfur atoms. In the context of this compound, this equilibrium is established between the 4-phenylpyrimidine-2(1H)-thione (thione form) and this compound (thiol form).

The position of this equilibrium is not static; it is a delicate balance influenced by a multitude of factors. Understanding which tautomer predominates under specific conditions is critical, as the two forms possess distinct electronic distributions, hydrogen bonding capabilities, and three-dimensional shapes. These differences directly impact molecular recognition events, such as binding to a biological target, and thus dictate the pharmacological profile of the compound.

Tautomerism cluster_thione 4-Phenylpyrimidine-2(1H)-thione (Thione Form) cluster_thiol This compound (Thiol Form) Thione Thione Thiol Thiol Thione->Thiol H⁺ migration

Caption: Thione-thiol equilibrium in this compound.

Factors Governing the Tautomeric Equilibrium

The predominance of either the thione or thiol tautomer is dictated by its relative thermodynamic stability, which is highly sensitive to its environment. The primary factors influencing this balance are solvent polarity, self-association (concentration), and pH.

The Decisive Role of the Solvent

The choice of solvent has the most pronounced effect on the thione-thiol equilibrium. This is a direct consequence of the differing polarities of the two tautomers.

  • Polar Solvents (e.g., Ethanol, Water, DMSO): The thione form possesses a larger dipole moment due to the polarized C=S and N-H bonds, making it significantly more polar than the thiol form. Polar solvents, particularly those capable of hydrogen bonding, preferentially solvate and stabilize the thione tautomer.[3][4][5] This stabilization shifts the equilibrium decidedly towards the thione form.[3][4][5]

  • Nonpolar Solvents (e.g., Cyclohexane, Dichloroethane): In nonpolar environments, the less polar thiol form is energetically favored.[3] In dilute solutions within these solvents, the thiol tautomer can predominate.[3][5]

Computational studies corroborate these experimental findings. Density Functional Theory (DFT) calculations on the parent 2-mercaptopyrimidine predict that while the thiol form is more stable in the gas phase, the thione form becomes significantly more stable in an aqueous medium.[6]

Concentration and Self-Association

In solution, thione tautomers can form hydrogen-bonded dimers. This self-association effectively sequesters the molecules in the thione conformation, shifting the equilibrium further towards this form as the concentration increases.[4][5] Therefore, when interpreting solution-phase data, it is crucial to consider the concentration, as dilution can shift the equilibrium towards the monomeric species, where the thiol form may be more accessible.[4]

Solvent TypeDielectric Constant (ε)Predominant TautomerRationale
Water High (~80)ThioneStrong H-bonding and polarity stabilize the polar thione form.[4]
Ethanol High (~25)ThionePolar protic solvent stabilizes the thione tautomer.[3][4]
DMSO High (~47)ThioneHigh polarity favors the more polar tautomer.
Dichloromethane Medium (~9)ThioneIntermediate polarity, but typically favors the thione form.[4]
Cyclohexane Low (~2)ThiolNonpolar environment favors the less polar thiol tautomer.[4][5]
Gas Phase Low (1)ThiolIntrinsic stability favors the aromatic thiol form in isolation.[6]
Table 1: Influence of Solvent Polarity on Tautomeric Equilibrium of Pyrimidine-2-thiols.

Methodologies for Tautomeric Analysis

A multi-faceted approach combining spectroscopic and computational techniques is required for the unambiguous characterization of the tautomeric equilibrium.

Workflow cluster_main Tautomerism Investigation Workflow cluster_analysis Synthesis Synthesis & Purification (e.g., Chalcone + Thiourea) Characterization Structural Confirmation (NMR, MS, m.p.) Synthesis->Characterization Analysis Tautomeric Analysis UV_Vis UV-Vis Spectroscopy (Solvent Screen) Characterization->UV_Vis NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR XRay X-Ray Crystallography (Solid State) Characterization->XRay DFT Computational Modeling (DFT Calculations) Characterization->DFT Data_Analysis Data Interpretation & Equilibrium Constant (Kt) Determination UV_Vis->Data_Analysis NMR->Data_Analysis XRay->Data_Analysis DFT->Data_Analysis

Caption: A typical workflow for investigating tautomeric equilibria.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a powerful, accessible technique for studying thione-thiol equilibria in solution.[5] The two tautomers possess different chromophoric systems, resulting in distinct absorption spectra.[7][8]

  • Thione Tautomer: The C=S group gives rise to a characteristic n-π* electronic transition at lower energy (longer wavelength), typically observed in the 300-400 nm range.[9]

  • Thiol Tautomer: The aromatic ring system with the C=N- group results in π-π* transitions at higher energy (shorter wavelength), generally below 300 nm.[9]

By measuring the absorbance in solvents of varying polarities, one can observe a shift in the relative intensities of these bands, providing qualitative and often quantitative insight into the position of the equilibrium.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information in the solution state.

  • ¹H NMR: The most telling signal is that of the proton attached to the heteroatom. In the thione form, an N-H proton signal will be observed (often broad, ~12-14 ppm), while the thiol form will exhibit a distinct S-H proton signal (typically sharper and more upfield, ~7-9 ppm). The presence and integration of these signals can be used to determine the tautomeric ratio.

  • ¹³C NMR: The carbon atom of interest (C2) exhibits a significant chemical shift difference between the two forms. In the thione tautomer, the C=S carbon is highly deshielded and resonates far downfield (typically >175 ppm). In contrast, the C-SH carbon of the thiol form is more shielded and appears at a lower chemical shift (around 150-160 ppm).

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive, unambiguous evidence of the tautomeric form present in the solid state.[10][11] It allows for the precise determination of bond lengths and the direct localization of the proton on either the nitrogen or sulfur atom. While this method offers a static picture of the solid-state structure, it is invaluable for validating the structures of the individual tautomers, which can then be correlated with spectroscopic and computational data.

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for complementing experimental results.[6] These methods can:

  • Calculate the relative energies of the two tautomers in the gas phase and in different solvent environments (using continuum solvent models).[6]

  • Predict spectroscopic properties (NMR chemical shifts, vibrational frequencies) for each tautomer, aiding in the assignment of experimental spectra.

  • Model the transition state for the interconversion, providing insight into the energy barrier of the tautomerization process.[6]

Synthesis and Biological Relevance

Pyrimidine-2-thiol derivatives are commonly synthesized via the cyclocondensation of a β-dicarbonyl compound or its equivalent (like a chalcone) with thiourea.[12][13] The biological significance of these scaffolds is vast; they are known to possess a wide range of activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1][2][14] The specific tautomeric form present under physiological conditions can drastically alter a molecule's ability to interact with its target enzyme or receptor, making the study of their tautomerism a cornerstone of the drug discovery process.

Experimental Protocols

The following protocols are provided as a self-validating framework for the synthesis and analysis of the tautomerism of a representative analog.

Protocol 1: Synthesis of 4,6-Diphenylpyrimidine-2-thiol

This protocol is based on the well-established Biginelli-type reaction, condensing a chalcone with thiourea.

Materials:

  • 1,3-Diphenyl-2-propen-1-one (Benzalacetophenone/Chalcone)

  • Thiourea

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Hydrochloric Acid (HCl), 10% aqueous

  • Deionized Water

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 10.4 g (0.05 mol) of chalcone in 100 mL of ethanol.

  • Addition of Reagents: To this solution, add 7.6 g (0.1 mol) of thiourea and 5.6 g (0.1 mol) of potassium hydroxide.

  • Reflux: Heat the reaction mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into 300 mL of cold water.

  • Precipitation: Acidify the aqueous solution slowly with 10% HCl until the pH is ~5-6 to precipitate the product.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from ethanol to yield pure 4,6-diphenylpyrimidine-2-thiol.

  • Characterization: Dry the purified product under vacuum. Confirm its identity and purity by measuring its melting point and acquiring ¹H NMR, ¹³C NMR, and mass spectrometry data.

Protocol 2: UV-Vis Spectroscopic Analysis of Tautomeric Equilibrium

This protocol describes how to determine the qualitative and semi-quantitative tautomeric distribution in different solvents.

Materials:

  • Purified this compound analog

  • Spectroscopic grade solvents: Cyclohexane, Dichloromethane, Ethanol, Dimethyl Sulfoxide (DMSO)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis Spectrophotometer

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a volatile solvent (e.g., dichloromethane) at a concentration of 1x10⁻³ M. Causality Note: A stock solution ensures accurate and consistent concentrations for subsequent dilutions.

  • Sample Preparation: For each solvent to be tested, transfer a precise volume of the stock solution into a volumetric flask and dilute with the target solvent to a final concentration of ~1x10⁻⁵ M. Causality Note: Dilute solutions are used to minimize intermolecular interactions and self-association, which can complicate the equilibrium.[4]

  • Spectrometer Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for baseline stability.

  • Blanking: For each solvent, use a cuvette filled with the pure solvent to record a baseline (blank) spectrum from 500 nm to 200 nm.

  • Data Acquisition: Rinse the cuvette with the sample solution before filling. Record the absorption spectrum of the sample solution from 500 nm to 200 nm.

  • Analysis:

    • Overlay the spectra obtained in the different solvents.

    • Identify the absorption maximum (λmax) in the ~300-400 nm region, corresponding to the thione tautomer.[9]

    • Identify the absorption maximum (λmax) in the <300 nm region, corresponding to the thiol tautomer.[9]

    • Compare the relative intensities of these bands across the solvent series. A higher absorbance in the 300-400 nm range in polar solvents (Ethanol, DMSO) compared to nonpolar solvents (Cyclohexane) confirms the expected equilibrium shift.

    • The ratio of absorbances can be used to estimate the equilibrium constant (Kt = [Thione]/[Thiol]) if the molar absorptivities (ε) of the pure tautomers are known or can be approximated from model compounds.

References

solubility and stability of 4-phenylpyrimidine-2-thiol in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 4-Phenylpyrimidine-2-thiol

Foreword

For researchers, medicinal chemists, and formulation scientists, a comprehensive understanding of a compound's fundamental physicochemical properties is the bedrock of successful drug discovery and development. This compound, a heterocyclic compound featuring a reactive thiol group, is a valuable building block in the synthesis of novel therapeutic agents and other functional materials.[1] Its utility, however, is intrinsically linked to its solubility and stability. This guide provides a deep dive into these critical parameters, offering not just theoretical insights but also robust, field-tested protocols for their empirical determination. We will explore the causal relationships between molecular structure and physicochemical behavior, empowering you to handle, formulate, and study this compound with confidence and scientific rigor.

Core Physicochemical Characteristics

A foundational understanding begins with the basic molecular and physical properties of this compound. These data points are crucial for everything from calculating molar concentrations to predicting general behavior.

PropertyValueSource(s)
CAS Number 60414-59-7[2][3]
Molecular Formula C₁₀H₈N₂S[2][4]
Molecular Weight 188.25 g/mol [2][4]
Appearance Yellow powder[1][3]
Melting Point >200 °C (decomposes)[2]
pKa (Not experimentally determined in cited literature)
LogP (XLogP3-AA) 1.5[4]

Note: The pKa has not been reported in the reviewed literature and would require experimental determination. Given the acidic nature of the thiol group and the basic nitrogens in the pyrimidine ring, the molecule is likely to exhibit amphoteric properties.

Solubility Profile: A "Like Dissolves Like" Approach

The solubility of a compound is a critical determinant of its utility in both synthetic reactions and biological assays. The structure of this compound—a rigid, aromatic core combined with a polar thiol group—suggests a nuanced solubility profile.

Theoretical Solubility Considerations

The principle of "like dissolves like" provides a strong predictive framework.[5]

  • Polar Solvents: The presence of the thiol (-SH) and pyrimidine nitrogen atoms allows for hydrogen bonding. However, the large, nonpolar phenyl ring will limit solubility in highly polar solvents like water.[6] Therefore, low aqueous solubility is expected.

  • Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile should be effective at dissolving the compound. They can interact with the polar functionalities without the high energetic cost of disrupting a strong hydrogen-bonding network like water's.

  • Nonpolar Solvents: Due to the significant aromatic character, some solubility might be observed in solvents like dichloromethane or chloroform, but it is unlikely to be high in purely nonpolar solvents such as hexanes.

The thiol group can exist in a tautomeric equilibrium with its thione form (6-phenyl-1H-pyrimidine-2-thione).[4] This equilibrium can be solvent-dependent and will influence the compound's polarity and, consequently, its solubility.

Experimental Protocol for Solubility Determination

To move beyond theoretical predictions, empirical determination is essential. The shake-flask method is a reliable, albeit traditional, approach for measuring solubility.[7] A more modern approach using HPLC or NMR can provide faster, more accurate results.[7]

Protocol: High-Performance Liquid Chromatography (HPLC)-Based Solubility Determination

Objective: To quantify the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound

  • A panel of solvents (e.g., Water, Ethanol, Methanol, Acetonitrile, DMSO, DMF, Ethyl Acetate)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • HPLC system with UV detector

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial (e.g., 5-10 mg). The key is to have undissolved solid remaining at equilibrium.

    • Add a known volume of the chosen solvent (e.g., 1 mL).

    • Seal the vials tightly.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Allow the samples to equilibrate for a minimum of 24 hours to ensure saturation is reached.[7]

  • Sample Preparation for Analysis:

    • After equilibration, let the vials stand undisturbed for at least 1 hour to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the supernatant through a 0.22 µm syringe filter directly into an HPLC vial. This step is critical to remove any undissolved particulates.

    • Dilute the filtered sample with a suitable mobile phase to bring the concentration within the linear range of the calibration curve.

  • HPLC Analysis:

    • Prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO) to create a multi-point calibration curve.

    • Analyze the calibration standards and the prepared samples by HPLC-UV. A detection wavelength of ~254 nm or the compound's λmax should be suitable.

    • Quantify the concentration in the sample against the calibration curve.

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility in units like mg/mL or µg/mL, which can be converted to molarity.

Self-Validation: The presence of undissolved solid at the end of the equilibration period is a primary validation checkpoint. Additionally, analyzing samples at multiple time points (e.g., 24h and 48h) can confirm that equilibrium has been reached.

Diagram: Workflow for HPLC-Based Solubility Determination

G cluster_prep Preparation & Equilibration cluster_sample Sample Processing cluster_analysis Analysis prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal and place on shaker at 25°C prep2->prep3 prep4 Equilibrate for 24-48h prep3->prep4 sample1 Settle undissolved solid prep4->sample1  Post-Equilibration sample2 Filter supernatant (0.22 µm filter) sample1->sample2 sample3 Dilute sample with mobile phase sample2->sample3 analysis2 Inject sample and standards into HPLC sample3->analysis2 analysis1 Prepare calibration curve analysis1->analysis2 analysis3 Quantify concentration analysis2->analysis3 result Solubility Data (mg/mL or M) analysis3->result

Caption: Workflow for determining compound solubility via the shake-flask method coupled with HPLC analysis.

Stability Profile: Ensuring Compound Integrity

The stability of a pharmaceutical compound is defined as its capacity to retain its chemical, physical, and microbiological properties within specified limits throughout its shelf life.[8] For this compound, the thiol group is a potential site of oxidative degradation, while the pyrimidine ring could be susceptible to hydrolysis under certain pH conditions.

Potential Degradation Pathways
  • Oxidation: The thiol group (-SH) is susceptible to oxidation, which can lead to the formation of a disulfide dimer. This is a common degradation pathway for thiol-containing compounds and can be accelerated by the presence of metal ions, oxygen, and light.[9]

  • Hydrolysis: The pyrimidine ring may undergo hydrolytic cleavage, particularly at non-neutral pH and elevated temperatures.

  • Photodegradation: Aromatic systems can absorb UV light, leading to photolytic degradation. It is crucial to assess the compound's sensitivity to light.[10]

The degradation of pyrimidine bases in biological systems often proceeds via a reductive pathway, though this may differ from chemical degradation in vitro.[11][12]

Experimental Protocol for Forced Degradation Study

Forced degradation, or stress testing, is essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods.[8][10]

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: For each condition, mix the stock solution with the stress agent and store for a defined period (e.g., 24-72 hours). A control sample (stock solution in solvent) should be run in parallel.

    • Acid Hydrolysis: Mix with 0.1 M HCl and heat at 60-80 °C.

    • Base Hydrolysis: Mix with 0.1 M NaOH at room temperature or slightly elevated temperature.

    • Oxidation: Mix with 3% H₂O₂ at room temperature.

    • Thermal Stress: Store the solid compound and a solution in an oven at a high temperature (e.g., 80 °C).

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Sample Analysis:

    • At designated time points, withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method (typically a gradient method to resolve the parent peak from any degradation products).

  • Data Evaluation:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to the control.

    • Use a PDA detector to check for peak purity.

    • If using an LC-MS system, identify the mass of the degradation products to help elucidate the degradation pathway.

Self-Validation: A good forced degradation study should aim for 5-20% degradation of the active ingredient. If no degradation is observed, the stress conditions should be made more stringent. The mass balance (sum of the parent compound and all degradation products) should be close to 100% to ensure all significant degradants are detected.

Diagram: Forced Degradation Study Workflow

G cluster_stress Stress Conditions cluster_results Data Evaluation start Prepare Stock Solution (1 mg/mL) acid Acidic (0.1M HCl, 80°C) start->acid base Basic (0.1M NaOH, 60°C) start->base oxidative Oxidative (3% H₂O₂, RT) start->oxidative thermal Thermal (Solid & Solution, 80°C) start->thermal photo Photolytic (ICH Q1B) start->photo analysis Analyze by Stability-Indicating HPLC-PDA/MS acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis eval1 Calculate % Degradation analysis->eval1 eval2 Assess Peak Purity eval1->eval2 eval3 Identify Degradants (MS) eval2->eval3 eval4 Determine Mass Balance eval3->eval4

Caption: A systematic workflow for conducting forced degradation studies to assess compound stability.

Long-Term Stability Testing

For drug development, long-term stability studies under ICH-prescribed conditions are mandatory.[8][13]

Protocol Outline: Long-Term Stability Study

  • Batch Selection: Use at least three primary batches of the compound.[10]

  • Storage Conditions: Store samples in containers that simulate the proposed packaging. Common long-term storage conditions are 25 °C / 60% RH or 30 °C / 65% RH.[13]

  • Testing Frequency: Test the samples at specified intervals: 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.[8]

  • Attributes to Test: Monitor physical appearance, assay (potency), degradation products, and any other critical quality attributes.

  • Data Analysis: Analyze trends over time to establish a shelf-life and recommended storage conditions.

Conclusion

This compound is a compound of significant interest, but its effective use is contingent on a thorough characterization of its solubility and stability. This guide has outlined both the theoretical underpinnings and the practical, validated methodologies required to generate this critical data. While literature on this specific molecule is sparse, the principles of organic chemistry and the established protocols for pharmaceutical analysis provide a clear and reliable path forward. By systematically applying these experimental workflows, researchers can confidently determine the optimal solvents for their work, understand the compound's limitations, and ensure the integrity and reproducibility of their results. This diligent, foundational work is indispensable for accelerating the journey from a promising molecule to a transformative application.

References

potential biological activities of novel pyrimidine-2-thiol compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activities of Novel Pyrimidine-2-thiol Compounds

Authored by: A Senior Application Scientist

Foreword: The Pyrimidine-2-thiol Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrimidine ring is a fundamental heterocyclic scaffold, integral to the very blueprint of life as a core component of nucleobases like cytosine, thymine, and uracil.[1][2][3][4] This inherent biological relevance has positioned pyrimidine and its derivatives as a cornerstone in medicinal chemistry and drug discovery.[5][6][7] The introduction of a thiol group at the C2 position, creating the pyrimidine-2-thiol (or 2-thioxopyrimidine) moiety, significantly enhances the molecule's chemical reactivity and potential for biological interactions. This modification provides an additional site for functionalization and can influence critical processes like oxidative stress within an organism.[8][9]

This guide synthesizes current research to provide an in-depth exploration of the diverse biological activities exhibited by novel pyrimidine-2-thiol compounds. We will delve into their synthesis, anticancer, antimicrobial, and anti-inflammatory potential, supported by quantitative data, detailed experimental protocols, and mechanistic insights to empower researchers and drug development professionals in this promising field.

Section 1: Synthesis of Pyrimidine-2-thiol Derivatives

The foundation of exploring biological activity lies in robust and versatile chemical synthesis. A prevalent and effective method for synthesizing 4,6-disubstituted-pyrimidine-2-thiol derivatives involves the cyclocondensation of substituted chalcones (1,3-diaryl-2-propene-1-ones) with thiourea.[10][11] This reaction is typically performed under basic conditions, often using potassium hydroxide in an alcoholic solvent, and can be facilitated by methods such as conventional heating or microwave irradiation.[1][10]

The general synthetic pathway begins with the Claisen-Schmidt condensation of an appropriate acetophenone and a substituted benzaldehyde to form the chalcone intermediate. This intermediate is then reacted with thiourea, which attacks the β-carbon of the α,β-unsaturated ketone, leading to a cyclization event that forms the final pyrimidine-2-thiol ring system.[12]

General Experimental Protocol: Synthesis via Chalcone Intermediate

This protocol outlines a standard procedure for the synthesis of a 4,6-diarylpyrimidine-2-thiol derivative.

Step 1: Synthesis of Substituted Chalcone (Intermediate)

  • Reactant Preparation: Dissolve a substituted acetophenone (10 mmol) and a substituted aromatic aldehyde (10 mmol) in ethanol (30 mL).

  • Catalysis: Add a catalytic amount of a strong base, such as 20% aqueous potassium hydroxide solution, dropwise to the mixture while stirring vigorously at room temperature. The causality here is that the base deprotonates the α-carbon of the acetophenone, generating a nucleophilic enolate which then attacks the electrophilic carbonyl carbon of the aldehyde.

  • Reaction: Continue stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The formation of a precipitate often indicates product formation.

  • Isolation: Pour the reaction mixture into crushed ice and acidify with dilute HCl to neutralize the excess base. Filter the resulting solid, wash thoroughly with cold water until the washings are neutral, and dry.

  • Purification: Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure intermediate.

Step 2: Synthesis of 4,6-Diarylpyrimidine-2-thiol

  • Reactant Preparation: In a round-bottom flask, dissolve the synthesized chalcone (10 mmol) and thiourea (12 mmol) in methanol or ethanol (50 mL).

  • Reaction Condition: Add potassium hydroxide (12 mmol) to the solution. The base facilitates the Michael addition of thiourea to the chalcone and the subsequent cyclization and dehydration steps.

  • Reflux: Reflux the mixture for 3-5 hours, again monitoring by TLC.[1]

  • Isolation and Purification: After cooling, pour the reaction mixture into ice-cold water. Acidify with a suitable acid (e.g., dilute HCl or acetic acid) to precipitate the product. Filter the solid, wash with water, and dry. Recrystallize from a solvent like ethanol or acetic acid to yield the pure pyrimidine-2-thiol compound.[1]

Synthesis Workflow Diagram

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Pyrimidine Ring Formation Acetophenone Substituted Acetophenone Base1 Base (e.g., KOH) Ethanol Acetophenone->Base1 Aldehyde Aromatic Aldehyde Aldehyde->Base1 Chalcone Chalcone Intermediate Base1->Chalcone Claisen-Schmidt Condensation Base2 Base (e.g., KOH) Methanol/Ethanol Chalcone->Base2 Thiourea Thiourea Thiourea->Base2 PyrimidineThiol Novel Pyrimidine-2-thiol Compound Base2->PyrimidineThiol Cyclocondensation caption Fig 1. General synthesis workflow.

Caption: Fig 1. General synthesis workflow.

Section 2: Anticancer Activity

Pyrimidine derivatives are well-established as potent anticancer agents, with drugs like 5-Fluorouracil being mainstays in chemotherapy.[2][13] Novel pyrimidine-2-thiol compounds have emerged as a promising class of cytotoxic agents, demonstrating significant activity against various human cancer cell lines, including those of the breast, liver, colon, and lung.[5][12][14]

Mechanism of Action: Kinase Inhibition

A primary mechanism through which many pyrimidine derivatives exert their anticancer effects is the inhibition of protein kinases.[15][16] These enzymes are critical components of signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Pyrimidine-2-thiol compounds have been shown to act as inhibitors of key kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis, and Phosphoinositide 3-kinases (PI3Ks), which are central to cell survival pathways.[8][17][18]

Anticancer Signaling Pathway Diagram

G cluster_0 Cell Exterior cluster_1 Cell Interior GF Growth Factor (e.g., VEGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) GF->RTK Binds PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation Inhibitor Pyrimidine-2-thiol Compound Inhibitor->RTK Inhibition Inhibitor->PI3K Inhibition caption Fig 2. Kinase inhibition pathway.

Caption: Fig 2. Kinase inhibition pathway.

Quantitative Data: In Vitro Cytotoxicity

The potency of novel compounds is quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cancer cell growth. Lower IC₅₀ values indicate greater potency.[14]

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Pyrimidine-2(1H)-thione DerivativesHepG-2 (Liver)Varies, some active[12]
Pyrimidine-2(1H)-thione DerivativesMCF-7 (Breast)Varies, some active[12]
2-Thiopyrimidine/Chalcone HybridsK-562 (Leukemia)0.77 - 1.74[19]
2-Thiopyrimidine/Chalcone HybridsMCF-7 (Breast)1.37 - 3.56[19]
Chromeno[2,3-d]pyrimidinesMCF-7 (Breast)1.61 - 2.02[20]
Thiazolo[4,5-d]pyrimidine DerivativesA375 (Melanoma)0.02 - 1.5[14]
Pyrimidine-5-carbonitrilesVarious Leukemia Lines2.4 - 4.14[17]
Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability.[14] It relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[14] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • 96-well sterile microtiter plates

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test pyrimidine-2-thiol compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO or acidic isopropanol)

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment. This step ensures cells are in a logarithmic growth phase before treatment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (cells treated with the solvent, e.g., DMSO, at the highest concentration used) and a positive control (a known anticancer drug like Doxorubicin).[12]

  • Incubation: Incubate the plate for a predetermined exposure time (typically 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL) to each well. Incubate for another 2-4 hours. During this period, only viable cells will reduce the MTT to formazan.

  • Solubilization: Remove the MTT-containing medium. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[21] Gently shake the plate for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.

Section 3: Antimicrobial Activity

The rise of antimicrobial resistance is a critical global health threat, necessitating the discovery of novel antimicrobial agents.[1] Pyrimidine derivatives have long been recognized for their antibacterial and antifungal properties.[5] Specifically, pyrimidine-2-thiol compounds have demonstrated significant efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[1][10]

Structure-Activity Relationship (SAR) Insights

Studies have shown that the nature and position of substituents on the pyrimidine-2-thiol core heavily influence antimicrobial potency.[4] For instance, the presence of electron-withdrawing groups, such as chloro (-Cl) or bromo (-Br) moieties on the aryl rings, often enhances the antimicrobial activity against bacteria like S. aureus and E. coli and fungi like C. albicans.[1] This is likely due to changes in the electronic properties and lipophilicity of the molecule, affecting its ability to penetrate microbial cell walls and interact with target sites.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[21][22][23]

CompoundMicroorganismGram StainMIC (µM/mL or µg/mL)Reference
Compound 12 (chloro-substituted)S. aureusPositive0.87 µM/mL[1]
Compound 5 (chloro-substituted)B. subtilisPositive0.96 µM/mL[1]
Compound 2 (chloro-substituted)E. coliNegative0.91 µM/mL[1]
Compound 10 P. aeruginosaNegative0.77 µM/mL[1]
Compound 12 (chloro-substituted)C. albicansFungus1.73 µM/mL[1]
Thiazolo[4,5-d]pyrimidinesM. smegmatisN/A62.5-500 µg/mL[10]
Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of novel antimicrobial agents.[21][22][23]

Materials:

  • 96-well sterile microtiter plates

  • Test microorganisms (bacterial or fungal strains)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

  • Test pyrimidine-2-thiol compounds

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

  • Incubator

Procedure:

  • Inoculum Preparation: From a fresh culture plate (18-24 hours old), select several well-isolated colonies. Suspend the colonies in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[21][22]

  • Inoculum Dilution: Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells of the microtiter plate.[21][22] This precise final concentration is critical for the reproducibility of the assay.

  • Compound Dilution Series: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compound directly in the 96-well plate using the broth medium to achieve the desired concentration range.

  • Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.[22] The final volume in each well is typically 100 or 200 µL.

  • Controls: It is crucial to include self-validating controls on each plate:

    • Growth Control (Positive Control): Broth with inoculum but no compound, to ensure the microorganism is viable.

    • Sterility Control (Negative Control): Broth only, to check for contamination of the medium.

    • Standard Antibiotic Control: A known antibiotic (e.g., Cefadroxil for bacteria, Fluconazole for fungi) to validate the assay's sensitivity.[1]

  • Incubation: Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).[22]

  • MIC Determination: Following incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) in the well.[21][22]

Antimicrobial Assay Workflow Diagram

G start Start prep_inoculum Prepare Microbial Inoculum (0.5 McFarland Standard) start->prep_inoculum prep_plate Prepare Serial Dilutions of Compound in 96-Well Plate start->prep_plate inoculate Inoculate Wells with Standardized Microbe Suspension prep_inoculum->inoculate prep_plate->inoculate controls Include Growth, Sterility, & Standard Antibiotic Controls inoculate->controls incubate Incubate Plate (e.g., 37°C for 18-24h) controls->incubate read_mic Read Plate Visually for Turbidity incubate->read_mic end Determine MIC Value read_mic->end caption Fig 3. Broth microdilution workflow.

Caption: Fig 3. Broth microdilution workflow.

Section 4: Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. Key mediators of inflammation include enzymes like cyclooxygenases (COX-1 and COX-2).[24] While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is inducible at sites of inflammation and is a major target for anti-inflammatory drugs.[24] Pyrimidine derivatives have been shown to possess significant anti-inflammatory properties, often through the selective inhibition of COX-2.[24][25][26]

Mechanism of Action: COX-2 Inhibition

Several pyrimidine-2-thiol and related derivatives have demonstrated potent and selective inhibition of the COX-2 enzyme.[24][25] By blocking COX-2, these compounds prevent the conversion of arachidonic acid to prostaglandins (PGE₂), which are key signaling molecules that promote pain, fever, and inflammation.[24][27] The selectivity for COX-2 over COX-1 is a highly desirable trait, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. Some compounds have been shown to suppress the expression of both COX-2 and inducible nitric oxide synthase (iNOS) at the mRNA and protein levels.[24]

Quantitative Data: COX-2 Inhibition

The inhibitory activity against COX enzymes is also measured by IC₅₀ values. A high selectivity index (COX-1 IC₅₀ / COX-2 IC₅₀) is indicative of a safer anti-inflammatory profile.

Compound ClassTargetIC₅₀ (µM)Reference
Pyrano[2,3-d]pyrimidinesCOX-20.04[24]
Pyrimidine Derivatives (L1, L2)COX-2Comparable to Meloxicam[25]
Pyrazolo[3,4-d]pyrimidinesAdenosine KinaseActive at 30 mg/kg in vivo[26]
Protocol: In Vitro COX Inhibition Assay (Colorimetric)

This assay measures the peroxidase component of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590-620 nm.[25]

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • TMPD (colorimetric probe)

  • Test pyrimidine-2-thiol compounds and known inhibitors (e.g., Celecoxib, Meloxicam)

  • 96-well plate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer containing the heme cofactor. This pre-incubation is necessary for full enzyme activity.

  • Inhibitor Incubation: Add the assay buffer, the enzyme solution, and the test compound (at various concentrations) to the wells of a 96-well plate. Incubate for a short period (e.g., 10-15 minutes) at room temperature. This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Initiate the reaction by adding a solution containing both the substrate (arachidonic acid) and the colorimetric probe (TMPD).

  • Kinetic Measurement: Immediately begin reading the absorbance of the plate at ~610 nm every minute for 5-10 minutes. The rate of color development is proportional to the peroxidase activity of the COX enzyme.

  • Data Analysis:

    • Calculate the initial reaction rate (V) for each concentration of the inhibitor.

    • Plot the percentage of inhibition [(V_no_inhibitor - V_inhibitor) / V_no_inhibitor] * 100 against the log of the inhibitor concentration.

    • Determine the IC₅₀ value from the resulting dose-response curve for both COX-1 and COX-2.

    • Calculate the Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).

Conclusion and Future Directions

The pyrimidine-2-thiol scaffold represents a highly versatile and privileged structure in the field of medicinal chemistry. The body of research clearly demonstrates that novel derivatives based on this core possess a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[3][7][9] The synthetic accessibility of these compounds, coupled with the potential for fine-tuning their activity through targeted substitutions, makes them highly attractive candidates for further drug development.

Future research should focus on elucidating more detailed mechanisms of action, particularly in identifying specific kinase targets for anticancer agents and intracellular pathways for antimicrobial compounds. In vivo studies are a critical next step to validate the promising in vitro data and to assess the pharmacokinetic and safety profiles of lead compounds. The continued exploration of structure-activity relationships, aided by computational modeling, will be essential in designing the next generation of pyrimidine-2-thiol-based therapeutics with enhanced potency, selectivity, and reduced toxicity.[27][28]

References

The Thioxopyrimidine Saga: From Serendipitous Discovery to Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Unassuming Hero of Heterocyclic Chemistry

In the vast and intricate world of medicinal chemistry, certain molecular scaffolds emerge as unassuming heroes, their structural simplicity belying a profound and diverse biological significance. The thioxopyrimidine core, a six-membered aromatic ring distinguished by the presence of two nitrogen atoms and a thiocarbonyl group, is a quintessential example of such a scaffold. Its journey, from an obscure 19th-century chemical curiosity to a cornerstone in the development of life-saving therapeutics, is a testament to the power of scientific inquiry, serendipity, and the relentless pursuit of molecular innovation. This guide embarks on a comprehensive exploration of the discovery and historical development of thioxopyrimidines, offering a deep dive into their synthesis, the evolution of their biological understanding, and their enduring impact on modern drug discovery.

I. The Genesis: Early Syntheses and the Dawn of a New Heterocycle

The story of thioxopyrimidines begins in the late 19th century, a period of fervent exploration in organic chemistry. While the initial discovery of the pyrimidine ring itself is credited to Gabriel and Colman in 1899, the introduction of a sulfur atom to create its "thio" analogue was a less heralded but equally significant development. Early investigations into this class of compounds were largely driven by academic curiosity, with chemists exploring the fundamental reactivity of thiourea with various carbonyl-containing compounds.[1]

A pivotal moment in the history of pyrimidine synthesis, and by extension, thioxopyrimidine chemistry, was the discovery of the Biginelli reaction in 1891 by the Italian chemist Pietro Biginelli.[2][3][4][5][6][7][8] This one-pot, three-component reaction, involving the condensation of an aldehyde, a β-ketoester, and urea (or thiourea), provided a remarkably efficient route to functionalized dihydropyrimidines. The use of thiourea in this reaction paved the way for the synthesis of a wide array of dihydropyrimidine-2(1H)-thiones, the foundational structures of many biologically active thioxopyrimidines.

Visualizing the Biginelli Reaction

Biginelli_Reaction cluster_reactants Reactants cluster_product Product Aldehyde Aldehyde (R-CHO) Catalyst Acid Catalyst (e.g., HCl) BetaKetoester β-Ketoester (R'COCH₂COOR'') Thiourea Thiourea (H₂NCSNH₂) DHPM Dihydropyrimidine-thione (Biginelli Product) Catalyst->DHPM One-pot Cyclocondensation

Caption: The Biginelli reaction: a one-pot synthesis of dihydropyrimidine-thiones.

Experimental Protocol: A Classic Biginelli Synthesis of a Dihydropyrimidine-thione

This protocol provides a generalized, step-by-step methodology for the synthesis of a dihydropyrimidine-thione via the Biginelli reaction, a foundational technique in the historical development of thioxopyrimidines.

Materials:

  • Aromatic aldehyde (10 mmol)

  • Ethyl acetoacetate (10 mmol)

  • Thiourea (15 mmol)

  • Ethanol (20 mL)

  • Concentrated Hydrochloric Acid (catalytic amount, ~0.2 mL)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol or ethanol/water mixture)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and thiourea (15 mmol) in 20 mL of ethanol.

  • Acid Catalysis: To the stirred mixture, add a catalytic amount of concentrated hydrochloric acid (~0.2 mL).

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of the Product: After the reaction is complete, allow the mixture to cool to room temperature. In many cases, the product will precipitate out of the solution. If not, the reaction mixture can be poured into a beaker of cold water to induce precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure dihydropyrimidine-thione.

  • Characterization: The structure and purity of the final product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, as well as by melting point determination.

II. The Tipping Point: Discovery of Potent Biological Activity

For decades, thioxopyrimidines remained largely in the realm of synthetic organic chemistry. This changed dramatically in the 1940s with the groundbreaking work of Dr. Edwin B. Astwood, whose research unveiled the profound biological effects of these compounds, particularly their ability to modulate thyroid function.[9][10]

In a landmark 1943 paper published in the Journal of the American Medical Association, Astwood reported the use of thiourea and, more significantly, 2-thiouracil for the treatment of hyperthyroidism.[9][10] This discovery was a watershed moment, marking the advent of antithyroid drugs and establishing thioxopyrimidines as a clinically important class of molecules. Astwood's work demonstrated that these compounds could effectively inhibit the synthesis of thyroid hormones, offering a non-surgical treatment for a debilitating condition.

Following this seminal discovery, a concerted effort was made to synthesize and evaluate analogues of 2-thiouracil with improved efficacy and safety profiles. This led to the development of two other cornerstone antithyroid drugs: 6-n-propylthiouracil (PTU) and methimazole .

Key Antithyroid Thioxopyrimidines: A Historical Snapshot
CompoundYear of First Clinical UseKey Discoverer/DeveloperNoteworthy Characteristics
2-Thiouracil 1943Edwin B. AstwoodThe first clinically used antithyroid drug.
6-n-Propylthiouracil (PTU) 1940s-Also inhibits the peripheral conversion of T4 to T3.
Methimazole 1940s-More potent than PTU with a longer half-life.
Experimental Protocol: Synthesis of 6-n-Propylthiouracil (PTU)

The synthesis of PTU, a historically and clinically significant thioxopyrimidine, is typically achieved through the condensation of ethyl 3-oxohexanoate with thiourea.

Materials:

  • Ethyl 3-oxohexanoate (ethyl butyrylacetate) (10 mmol)

  • Thiourea (12 mmol)

  • Sodium ethoxide (25% solution in ethanol, or prepared in situ from sodium and ethanol)

  • Absolute ethanol (30 mL)

  • Glacial acetic acid

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Preparation of Sodium Ethoxide Solution: If not using a commercial solution, carefully dissolve sodium metal (11 mmol) in absolute ethanol (20 mL) under an inert atmosphere in the round-bottom flask.

  • Addition of Reactants: To the sodium ethoxide solution, add a solution of ethyl 3-oxohexanoate (10 mmol) in absolute ethanol (5 mL), followed by a solution of thiourea (12 mmol) in absolute ethanol (5 mL).

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux with stirring for 4-6 hours.

  • Workup: After cooling, the solvent is typically removed under reduced pressure. The resulting residue is dissolved in water.

  • Precipitation: The aqueous solution is cooled in an ice bath and acidified with glacial acetic acid to precipitate the 6-n-propylthiouracil.

  • Isolation and Purification: The solid product is collected by vacuum filtration, washed with cold water, and then recrystallized from a suitable solvent (e.g., aqueous ethanol) to afford pure PTU.

  • Characterization: The identity and purity of the synthesized PTU are confirmed using techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

III. Expanding the Therapeutic Frontier: Anticancer and Antiviral Thioxopyrimidines

The discovery of the antithyroid properties of thioxopyrimidines opened the floodgates to exploring their broader therapeutic potential. The structural similarity of the pyrimidine ring to the nucleobases of DNA and RNA made thioxopyrimidine derivatives attractive candidates for anticancer and antiviral drug development.

A. The Rise of Thioxopyrimidines in Oncology

The journey of thioxopyrimidines in cancer therapy is closely linked to the development of antimetabolites. The seminal work on 5-fluorouracil (5-FU) , a fluorinated pyrimidine analogue, in the 1950s revolutionized cancer chemotherapy.[11][12][13][14][15] This spurred interest in its thio-analogs, with the expectation that the sulfur atom could modulate the compound's metabolic stability, cellular uptake, and mechanism of action.

In more recent decades, thioxopyrimidine derivatives, particularly the fused-ring systems like thieno[2,3-d]pyrimidines , have emerged as potent inhibitors of various protein kinases, which are key regulators of cancer cell growth and proliferation.[2][16][17][18][19] These compounds have shown promise in targeting critical signaling pathways, including those involving the Vascular Endothelial Growth Factor Receptor (VEGFR) and the Epidermal Growth Factor Receptor (EGFR).[1][20][21][22]

Visualizing a Key Anticancer Mechanism: Kinase Inhibition

Kinase_Inhibition cluster_pathway Cancer Cell Signaling Pathway Kinase Protein Kinase (e.g., EGFR, VEGFR) Substrate Substrate Protein Kinase->Substrate Phosphorylation ATP ATP ATP->Kinase PhosphorylatedSubstrate Phosphorylated Substrate CellProliferation Cell Proliferation & Survival PhosphorylatedSubstrate->CellProliferation Thioxopyrimidine Thioxopyrimidine Inhibitor Thioxopyrimidine->Kinase Blocks ATP Binding Site

Caption: Thioxopyrimidine-based kinase inhibitors block ATP binding, halting cancer cell proliferation.

B. Thioxopyrimidines in the Fight Against Viruses

The structural analogy of thioxopyrimidines to natural nucleosides also positioned them as promising candidates for antiviral therapy. The development of nucleoside analogues as antiviral agents, exemplified by the success of zidovudine (AZT) for the treatment of HIV, provided a clear rationale for investigating their thio-analogs.[23][24][25][26][27]

Research in this area has led to the discovery of thioxopyrimidine derivatives with activity against a range of viruses, including Herpes Simplex Virus (HSV).[28][29][30][31] These compounds often act by inhibiting viral DNA polymerase or by being incorporated into the growing viral DNA chain, leading to chain termination.

IV. Modern Synthetic Strategies and Future Perspectives

While the Biginelli reaction remains a cornerstone of thioxopyrimidine synthesis, modern organic chemistry has introduced a plethora of new and efficient methods for constructing this versatile scaffold. These include various cyclization strategies, such as [3+3], [4+2], and [5+1] cycloadditions, which offer greater control over substitution patterns and allow for the creation of more complex and diverse molecular architectures.[1][32][33]

The future of thioxopyrimidine research is bright and multifaceted. The continued exploration of their therapeutic potential, driven by advances in high-throughput screening, computational modeling, and a deeper understanding of disease biology, is likely to yield novel drug candidates for a wide range of diseases. The inherent versatility of the thioxopyrimidine core ensures that it will remain a privileged scaffold in the ongoing quest for new and improved medicines.

V. Conclusion: An Enduring Legacy

The journey of thioxopyrimidines, from their humble beginnings in the 19th-century laboratory to their current status as a vital component of the medicinal chemist's toolkit, is a compelling narrative of scientific progress. The serendipitous discovery of their antithyroid activity by E.B. Astwood was a transformative event that not only revolutionized the treatment of hyperthyroidism but also ignited a broader interest in the biological properties of this heterocyclic system. Today, the legacy of thioxopyrimidines continues to evolve, with ongoing research uncovering new therapeutic applications and refining synthetic methodologies. For researchers, scientists, and drug development professionals, the story of the thioxopyrimidine serves as a powerful reminder of the enduring potential that lies within the exploration of novel chemical space.

References

An In-depth Technical Guide to 4-Phenylpyrimidine-2-thiol (CAS No. 60414-59-7): Properties, Synthesis, and Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Phenylpyrimidine-2-thiol, a heterocyclic compound with significant potential in medicinal chemistry and organic synthesis. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the compound's properties, handling, and applications, grounded in authoritative scientific context.

Core Compound Identification and Properties

This compound, also known as 4-phenyl-1H-pyrimidine-2-thione or 2-mercapto-4-phenylpyrimidine, is a yellow powdered solid.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 60414-59-7[2]
Molecular Formula C₁₀H₈N₂S[3]
Molecular Weight 188.25 g/mol [3]
Appearance Yellow Powder[1]
Melting Point 209-217 °C[3]
Purity ≥ 98% (HPLC)[4]

Synthesis of this compound: A Methodological Approach

The synthesis of this compound can be achieved through a one-pot, three-component reaction, a variation of the Biginelli reaction.[5][6] This method is efficient and relies on the condensation of an aromatic aldehyde, a β-dicarbonyl compound, and thiourea.

Experimental Protocol: One-Pot Synthesis

This protocol is based on established methods for the synthesis of tetrahydropyrimidine-5-carboxylate analogs.[5]

Materials:

  • Benzaldehyde

  • Ethyl acetoacetate

  • Thiourea

  • Magnesium Nitrate (Mg(NO₃)₂) as a catalyst

  • Ethanol (as solvent)

Procedure:

  • In a round-bottom flask, dissolve benzaldehyde (1 molar equivalent), ethyl acetoacetate (1 molar equivalent), and thiourea (1.5 molar equivalents) in ethanol.

  • Add a catalytic amount of Magnesium Nitrate (Mg(NO₃)₂).

  • Reflux the reaction mixture with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

  • Further chemical modifications may be required to yield this compound.

Caption: Workflow for the one-pot synthesis of a this compound analog.

Safety and Handling

This compound is classified with several hazards and requires careful handling in a laboratory setting.[7]

GHS Hazard Classification[7]
  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed)

  • Skin Irritation: Category 2 (Causes skin irritation)

  • Serious Eye Damage: Category 1 (Causes serious eye damage)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)

Precautionary Measures and Personal Protective Equipment (PPE)[7]
Precaution TypeRecommendations
Handling Handle in a well-ventilated area. Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Storage Store in a cool, dry, well-ventilated place. Keep container tightly closed. Store locked up.
Eye/Face Protection Wear tightly fitting safety goggles with side-shields.
Skin Protection Wear protective gloves and impervious clothing.
Respiratory Protection Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.
First Aid Measures[7]
  • If Inhaled: Move the person to fresh air.

  • In Case of Skin Contact: Take off contaminated clothing immediately and wash with plenty of water.

  • In Case of Eye Contact: Rinse with pure water for at least 15 minutes.

  • If Swallowed: Rinse mouth with water. Get medical help.

Biological Activity and Potential Applications

Pyrimidine derivatives are a cornerstone in drug discovery, with applications as anticancer, anti-inflammatory, and antimicrobial agents. The thiol group in this compound offers a reactive site for further chemical modifications, making it a valuable scaffold for developing novel therapeutic agents.

Enzyme Inhibition

The pyrimidine-2-thiol core has been identified as a promising scaffold for enzyme inhibitors.

  • Cyclooxygenase (COX) Inhibition: A study on 4-phenylpyrimidine-2(1H)-thiones revealed their potential to inhibit COX-1 and COX-2 enzymes, which are key targets in anti-inflammatory drug development.[8][9][10] The inhibitory activity of these compounds suggests that this compound could serve as a starting point for designing selective COX inhibitors.[11]

  • α-Glucosidase and Pancreatic Lipase Inhibition: Research on various 4,6-diarylpyrimidine-2(1H)-thiol derivatives has demonstrated significant inhibitory effects against α-glucosidase and pancreatic lipase, enzymes relevant to the management of diabetes and obesity, respectively.[12]

Enzyme_Inhibition Compound This compound Scaffold COX Cyclooxygenase (COX-1/COX-2) Compound->COX Inhibits Alpha_Glucosidase α-Glucosidase Compound->Alpha_Glucosidase Inhibits Pancreatic_Lipase Pancreatic Lipase Compound->Pancreatic_Lipase Inhibits Inflammation Inflammation COX->Inflammation Mediates Diabetes Diabetes Management Alpha_Glucosidase->Diabetes Obesity Obesity Management Pancreatic_Lipase->Obesity

Caption: Potential enzyme inhibition pathways for the this compound scaffold.

Antioxidant Activity

The antioxidant potential of pyrimidine derivatives has been explored, with some compounds showing the ability to scavenge free radicals.[9] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate this activity.

Experimental Protocol: DPPH Radical Scavenging Assay

This is a generalized protocol for assessing antioxidant activity.[13][14][15][16]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Ascorbic acid (as a positive control)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • Prepare a series of dilutions of the stock solution to various concentrations.

  • Prepare a fresh solution of DPPH in methanol.

  • In a 96-well plate or cuvettes, add a specific volume of each dilution of the test compound.

  • Add a fixed volume of the DPPH solution to each well/cuvette and mix.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculate the percentage of DPPH radical scavenging activity for each concentration.

  • Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Spectroscopic Data

  • Infrared (IR) Spectroscopy: Expected peaks would include those corresponding to C-H aromatic stretching (around 3000-3100 cm⁻¹), C=C and C=N aromatic ring stretching (around 1400-1600 cm⁻¹), and a characteristic C=S stretching vibration.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum would show signals in the aromatic region (typically 7-8.5 ppm) corresponding to the protons on the phenyl and pyrimidine rings. The ¹³C NMR spectrum would display signals for the carbon atoms of both aromatic rings.

Conclusion

This compound (CAS No. 60414-59-7) is a versatile heterocyclic compound with a well-defined safety profile and significant potential for applications in drug discovery and development. Its utility as a scaffold for the synthesis of enzyme inhibitors and compounds with antioxidant properties makes it a valuable tool for medicinal chemists. The synthetic routes are accessible, and its reactive thiol group provides a key handle for further molecular elaboration. Researchers are encouraged to explore the diverse biological activities of derivatives of this promising compound.

References

mechanism of action for pyrimidine-2-thiol based inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanism of Action for Pyrimidine-2-thiol Based Inhibitors

Abstract

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide array of pharmacological activities.[1][2][3][4] The introduction of a thiol group at the 2-position of the pyrimidine ring creates a unique pharmacophore, the pyrimidine-2-thiol, which has demonstrated significant inhibitory activity against a diverse range of biological targets.[1][5] This technical guide provides a comprehensive exploration of the molecular mechanisms of action employed by pyrimidine-2-thiol based inhibitors. We will delve into their interactions with key enzyme families, including metallo-β-lactamases, ureases, protein kinases, and thyroid peroxidase, elucidating the structural and chemical basis for their inhibitory effects. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile class of compounds.

The Pyrimidine-2-thiol Scaffold: A Versatile Inhibitor Core

The pyrimidine-2-thiol moiety is characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, and a sulfanyl group at position 2.[6] This arrangement confers specific chemical properties that are central to its function as an enzyme inhibitor. The thiol group (-SH) is a key player, capable of acting as a potent metal-chelating agent, a hydrogen bond donor/acceptor, and a nucleophile.[7][8] Furthermore, the pyrimidine ring itself can participate in crucial non-covalent interactions, such as hydrogen bonding and π-stacking, within enzyme active sites.[9] This combination of features allows for diverse mechanisms of inhibition across different target classes.

Mechanism of Action Against Metallo-β-Lactamases (MBLs)

Metallo-β-lactamases are a class of bacterial enzymes that confer resistance to β-lactam antibiotics, including the potent carbapenems.[10][11] Their active site contains one or two zinc ions (Zn²⁺) that are essential for catalysis.[7][11] These zinc ions activate a water molecule to create a nucleophilic hydroxide, which then hydrolyzes the amide bond in the β-lactam ring of the antibiotic, rendering it inactive.[7][11]

Core Mechanism: Zinc Chelation

The primary mechanism of action for pyrimidine-2-thiol inhibitors against MBLs is the chelation of the active site zinc ions.[7][12] The thiol group is a strong zinc-binding group.[7]

  • Disruption of Catalytic Machinery: The inhibitor's thiol group coordinates directly with one or both of the Zn²⁺ ions in the MBL active site.[7][11]

  • Displacement of Nucleophile: This binding event displaces the catalytically crucial, zinc-bridged hydroxide ion.[10][11]

  • Enzyme Inactivation: By removing or blocking the nucleophile, the enzyme is no longer able to hydrolyze the β-lactam antibiotic, thus restoring the antibiotic's efficacy.[10][12]

X-ray crystallography studies have provided direct evidence for this mechanism, showing thiol-containing inhibitors bound within the active site and directly coordinating with the zinc ions.[7] The potency of these inhibitors can be modulated by the substituents on the pyrimidine ring, which can form additional interactions with amino acid residues in the active site, enhancing binding affinity.[13]

MBL_Inhibition cluster_0 Active MBL Enzyme cluster_1 Inhibition by Pyrimidine-2-thiol MBL_Active MBL Active Site (Zn²⁺ - OH⁻ - Zn²⁺) Antibiotic β-Lactam Antibiotic MBL_Active->Antibiotic Hydrolysis Inhibited_MBL Inhibited MBL Complex (Zn²⁺ - S-R) MBL_Active->Inhibited_MBL Thiol Chelation Inactive_Antibiotic Inactive Antibiotic Antibiotic->Inactive_Antibiotic Inactivation Inhibitor Pyrimidine-2-thiol (R-SH)

Caption: Mechanism of Metallo-β-Lactamase (MBL) inhibition.

Mechanism of Action Against Urease

Urease is a nickel-containing metalloenzyme produced by various bacteria, fungi, and plants.[14][15] In pathogenic bacteria like Helicobacter pylori, urease is a key virulence factor. It catalyzes the hydrolysis of urea into ammonia and carbamate, leading to a rise in local pH.[16] This neutralizes gastric acid, allowing the bacteria to colonize the stomach lining, which can lead to gastritis, ulcers, and gastric cancer.[16]

Core Mechanism: Nickel Chelation

Similar to their action on MBLs, pyrimidine-2-thiol based compounds inhibit urease by targeting the metal ions in its active site. The active site of urease contains two nickel ions (Ni²⁺).[14][17]

  • Active Site Binding: The inhibitor enters the active site, which is typically covered by a mobile "flap" region.[15]

  • Multi-point Chelation: The thiol group, along with the nitrogen atoms of the pyrimidine ring, acts as a multidentate ligand, chelating the two nickel ions.[17] This strong interaction blocks the substrate (urea) from accessing the catalytic center.[17]

  • Inhibition of Hydrolysis: By preventing urea binding and disrupting the geometry of the active site, the enzymatic hydrolysis is effectively inhibited.[14][17]

Computational docking and molecular modeling studies support this mechanism, predicting strong binding affinities between pyrimidine-2-thiol derivatives and the urease active site, highlighting the key interactions with the nickel ions and surrounding amino acid residues.[18]

Mechanism of Action Against Protein Kinases

Protein kinases are a large family of enzymes that regulate a majority of cellular pathways by catalyzing the phosphorylation of specific substrate proteins.[9] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. Kinase inhibitors are therefore a major class of therapeutic agents.

Core Mechanism: Hinge-Binding

Many kinase inhibitors function by competing with ATP for binding in a conserved pocket on the enzyme. The pyrimidine scaffold is a well-established "hinge-binding" motif.[9][19]

  • ATP-Competitive Inhibition: Pyrimidine-2-thiol inhibitors bind to the ATP-binding site of the kinase.

  • Hydrogen Bonding: The nitrogen atoms at positions 1 and 3 of the pyrimidine ring form critical hydrogen bonds with the "hinge region" of the kinase, a short segment of the polypeptide backbone that connects the N- and C-terminal lobes of the enzyme.[9] This interaction mimics the way adenine (from ATP) binds.

  • Occupancy of Pockets: The substituents at other positions on the pyrimidine ring, including the functionalized 2-thiol group, occupy adjacent hydrophobic pockets (like the gatekeeper pocket), which confers both potency and selectivity for specific kinases.[9][19]

For example, certain pyrimidine derivatives have shown inhibitory activity against Cyclin-Dependent Kinases (CDKs) and other protein kinases involved in cell cycle regulation and inflammation.[20]

Kinase_Inhibition Kinase Kinase N-lobe Hinge Region Kinase C-lobe Inhibitor Pyrimidine Inhibitor Inhibitor->Kinase:f1 H-Bonds to Hinge ATP ATP ATP->Kinase:f1 Normal Binding (Blocked)

Caption: Pyrimidine core acting as a kinase hinge-binding motif.

Mechanism of Action Against Thyroid Peroxidase (TPO)

Thyroid peroxidase (TPO) is a key enzyme in the thyroid gland responsible for the synthesis of thyroid hormones (T4 and T3).[21] It catalyzes both the iodination of tyrosine residues on the thyroglobulin protein and the coupling of these iodinated tyrosines.[21] Inhibition of TPO leads to a decrease in thyroid hormone production, a mechanism used by antithyroid drugs.

Core Mechanism: Substrate Competition and Inactivation

Pyrimidine-2-thiol derivatives, being structurally related to classic thionamide antithyroid drugs (like propylthiouracil), inhibit TPO through several potential mechanisms.[22]

  • Competitive Inhibition: They can act as competitive inhibitors, competing with iodide for the active site of the enzyme.

  • Mechanism-Based Inactivation (Suicide Substrate): The inhibitor itself can be a substrate for the enzyme. TPO oxidizes the inhibitor, generating a reactive intermediate that then irreversibly binds to and inactivates the enzyme. This is a potent and long-lasting form of inhibition.[23]

  • Alternate Substrate: In some cases, the pyrimidine-2-thiol derivative can be iodinated by TPO, effectively diverting the enzyme's activity away from thyroglobulin.[23]

The specific mechanism often depends on the substitution pattern of the pyrimidine ring.[22]

Experimental Protocols for Mechanistic Elucidation

Determining the precise mechanism of action requires a combination of biochemical, biophysical, and computational techniques.

Enzyme Inhibition Kinetics Assay

This is the foundational experiment to determine if a compound inhibits an enzyme and to quantify its potency (IC₅₀ or Kᵢ).

Objective: To measure the concentration-dependent inhibition of a target enzyme by a pyrimidine-2-thiol derivative.

Methodology (Example for Metallo-β-Lactamase):

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., HEPES or Tris-HCl) at the optimal pH for the enzyme.

    • Prepare a stock solution of the purified MBL enzyme.

    • Prepare a stock solution of a chromogenic β-lactam substrate (e.g., nitrocefin).

    • Prepare serial dilutions of the pyrimidine-2-thiol inhibitor in DMSO or buffer.

  • Assay Setup (96-well plate):

    • Add a fixed volume of buffer to each well.

    • Add a small volume of the inhibitor dilutions to the test wells. Add vehicle (DMSO) to control wells.

    • Add the MBL enzyme solution to all wells and incubate for a pre-determined time (e.g., 10-15 minutes) to allow for inhibitor binding.

  • Initiate Reaction:

    • Add the chromogenic substrate (nitrocefin) to all wells to start the reaction.

  • Data Acquisition:

    • Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 486 nm for nitrocefin hydrolysis) over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[24]

Assay_Workflow A Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) B Dispense Buffer and Inhibitor Dilutions into Plate A->B C Add Enzyme Pre-incubate B->C D Initiate Reaction (Add Substrate) C->D E Monitor Absorbance (Kinetic Read) D->E F Calculate Reaction Rates E->F G Plot Dose-Response Curve Determine IC50 F->G

Caption: General workflow for an enzyme inhibition kinetics assay.

Structural Elucidation via X-ray Crystallography

This technique provides high-resolution, atomic-level detail of how an inhibitor binds to its target protein.[25]

Objective: To solve the 3D structure of the enzyme-inhibitor complex.

Methodology:

  • Protein Expression and Purification: Produce and purify large quantities of the target enzyme.

  • Co-crystallization or Soaking:

    • Co-crystallization: Mix the purified protein with a molar excess of the pyrimidine-2-thiol inhibitor and set up crystallization trials.

    • Soaking: Grow crystals of the apo-enzyme first, then transfer them to a solution containing the inhibitor.

  • X-ray Diffraction:

    • Mount a suitable crystal and expose it to a high-intensity X-ray beam (often at a synchrotron).

    • Collect the diffraction pattern as the crystal is rotated.[26]

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the electron density map of the crystal.

    • Build an atomic model of the protein-inhibitor complex into the electron density map.

    • Refine the model to best fit the experimental data.[27]

  • Analysis:

    • Analyze the final structure to identify all specific molecular interactions (hydrogen bonds, hydrophobic contacts, metal chelation) between the inhibitor and the enzyme's active site.[27]

Computational Modeling and Molecular Docking

Computational studies are used to predict binding modes, rationalize structure-activity relationships (SAR), and guide the design of new, more potent inhibitors.[28]

Objective: To predict the binding pose and affinity of a pyrimidine-2-thiol inhibitor within the active site of a target enzyme.

Methodology:

  • System Preparation:

    • Obtain the 3D structure of the target enzyme (from X-ray crystallography or homology modeling).

    • Prepare the protein structure by adding hydrogen atoms, assigning charges, and defining the binding site.

    • Generate a low-energy 3D conformation of the inhibitor molecule.

  • Molecular Docking:

    • Use a docking program (e.g., AutoDock, GOLD, Schrödinger Suite) to systematically sample different orientations and conformations of the inhibitor within the defined binding site.

  • Scoring and Analysis:

    • The program uses a scoring function to rank the different poses based on their predicted binding affinity.

    • Analyze the top-ranked poses to identify key interactions (H-bonds, chelation, etc.) and compare them with experimental data.[18]

SBDD_Workflow cluster_0 Experimental cluster_1 Computational cluster_2 Synthesis & Testing Xray X-ray Crystallography of Target Protein Docking Molecular Docking (Predict Binding Pose) Xray->Docking Provides 3D Structure Assay Biochemical Assay (IC50 Data) Assay->Docking Validates Model Design In Silico Design of New Analogs Docking->Design Guides Design Synthesis Chemical Synthesis Design->Synthesis Identifies Candidates NewAssay Assay of New Analogs Synthesis->NewAssay Provides Compounds NewAssay->Docking New SAR Data

Caption: Integrated workflow for structure-based drug design.

Summary of Inhibitory Activities

The versatility of the pyrimidine-2-thiol scaffold is evident in its wide range of biological activities. The table below summarizes reported inhibitory concentrations for various derivatives against different targets.

Compound ClassTarget EnzymeReported IC₅₀ ValuesKey MechanismReferences
4,6-Diarylpyrimidine-2-thiolsα-Glucosidase2.36 - 13.34 µM-[29]
Fused 2-ThiopyrimidinesCyclin-Dependent Kinase 1 (CDK-1)~5.0 µMHinge-Binding[1][20]
5-Arylethylidene-amino-2-thiopyrimidinesPolo-like kinase 1 (PLK1)0.042 µMHinge-Binding[30]
Thiazole-2-thiol DerivativesThyroid Peroxidase (TPO)0.65 x 10⁻⁴ MSuicide Substrate[22]
Phenylalkyl-mercaptopropionic acidsMetallo-β-lactamase (IMP-1, VIM-2)1.1 - 2.5 µMZinc Chelation[13]

Conclusion and Future Directions

Pyrimidine-2-thiol based inhibitors leverage a set of powerful chemical features to effectively disrupt the function of diverse enzyme targets. The thiol group's ability to chelate essential metal ions is the dominant mechanism against metalloenzymes like MBLs and urease. Concurrently, the pyrimidine core serves as an excellent scaffold for establishing hydrogen bonds in targets such as protein kinases. The demonstrated therapeutic potential of this class of compounds, spanning from antibacterial and anticancer to anti-inflammatory and antithyroid activities, ensures that it will remain an area of intense research.[1][2][20] Future efforts will likely focus on refining the scaffold to enhance selectivity for specific enzyme isoforms, thereby improving therapeutic indices and reducing off-target effects. The integration of structural biology and computational chemistry will continue to be paramount in guiding the rational design of the next generation of pyrimidine-2-thiol inhibitors.

References

Introduction: Targeting Oxidative Stress with a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Antioxidant Properties of 4-Phenylpyrimidine-2-thiol Derivatives

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the progression of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.[1] Antioxidants, molecules capable of donating electrons to stabilize ROS, can mitigate this cellular damage by scavenging free radicals.[2][3] In the vast landscape of medicinal chemistry, heterocyclic compounds are a cornerstone, and the pyrimidine nucleus, a fundamental component of DNA and RNA, stands out as a "privileged scaffold".[4][5][6] Its derivatives exhibit a remarkable breadth of biological activities.[3][7]

This guide focuses on a specific, promising subclass: This compound derivatives . The presence of the thiol (-SH) group at the 2-position, combined with the aromatic pyrimidine core and the phenyl group at the 4-position, creates a unique electronic environment ripe for antioxidant activity.[8] These compounds serve as versatile building blocks in drug discovery and their antioxidant properties are of significant interest.[8]

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive technical overview, grounded in field-proven insights. We will move beyond simple procedural lists to explore the causality behind experimental design, ensuring that every protocol is presented as a self-validating system.

Chemical Synthesis: A Generalized Approach

The synthesis of this compound and its derivatives is often achieved through a well-established and robust chemical pathway. A common and effective method involves the cyclocondensation reaction of a chalcone derivative with thiourea.[9][10]

The general workflow is as follows:

  • Chalcone Synthesis (Claisen-Schmidt Condensation): The process begins with the synthesis of an α,β-unsaturated ketone, commonly known as a chalcone. This is typically achieved via a Claisen-Schmidt condensation between an appropriately substituted benzaldehyde and an acetophenone in the presence of a base, such as aqueous potassium hydroxide (KOH) in ethanol.[2][5]

  • Cyclization Reaction: The resulting chalcone is then reacted with thiourea in an alcoholic solvent with a base (e.g., alcoholic KOH).[9] This reaction leads to the formation of the heterocyclic pyrimidine-2-thiol ring structure.

This synthetic route is highly adaptable, allowing for the introduction of various substituents on the phenyl rings to explore structure-activity relationships (SAR).

Synthesis_Workflow sub_aldehyde Substituted Benzaldehyde chalcone (E)-1,3-Diaryl-2-propen-1-one (Chalcone) sub_aldehyde->chalcone Claisen-Schmidt Condensation (Base, e.g., KOH) sub_ketone Substituted Acetophenone sub_ketone->chalcone final_product 4,6-Diarylpyrimidine-2-thiol Derivative chalcone->final_product Cyclocondensation (Base, e.g., KOH) thiourea Thiourea thiourea->final_product Scavenging_Mechanism cluster_0 Antioxidant Molecule cluster_1 Free Radical cluster_2 Neutralized Radical cluster_3 Stabilized Antioxidant Radical A_H R-SH (Pyrimidine-2-thiol derivative) FR X• (e.g., DPPH•) A_rad R-S• A_H->A_rad H• donation FR_H X-H FR->FR_H Assay_Workflow start Start: Synthesized Derivative Stock Solution prep 1. Prepare Serial Dilutions of Test Compound & Standard start->prep reaction 2. Add Assay Reagent (e.g., DPPH, ABTS, FRAP) prep->reaction incubate 3. Incubate (Specific time & conditions) reaction->incubate measure 4. Measure Absorbance (Spectrophotometer) incubate->measure analyze 5. Calculate Results (% Inhibition, IC50/TEAC) measure->analyze end End: Antioxidant Capacity Determined analyze->end

References

Methodological & Application

Protocol for Utilizing 4-phenylpyrimidine-2-thiol in Anticancer Assays: From Viability Screening to Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers

Authored by: Gemini, Senior Application Scientist

Abstract

Pyrimidine derivatives represent a cornerstone in medicinal chemistry, forming a privileged scaffold for developing novel anticancer therapeutics.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a specific pyrimidine analog, 4-phenylpyrimidine-2-thiol, in a suite of in vitro anticancer assays. We move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and reproducible workflow. This document details protocols for initial cytotoxicity screening using the MTT assay, investigation of cell cycle perturbations via propidium iodide staining and flow cytometry, and exploration of the compound's potential apoptosis-inducing mechanism.

Introduction: The Rationale for Investigating Pyrimidine Derivatives

The pyrimidine ring is a fundamental heterocyclic structure found in nucleic acids (cytosine, thymine, and uracil), making its derivatives prime candidates for interacting with biological systems.[1] Many synthetic pyrimidine compounds have demonstrated a wide array of pharmacological effects, including potent anticancer, antibacterial, and anti-inflammatory properties.[3] Their mechanism of action in oncology is diverse, often involving the inhibition of key enzymes like kinases that are crucial for cell cycle progression or the induction of programmed cell death (apoptosis).[2][4]

The subject of this guide, this compound, incorporates the core pyrimidine scaffold with a phenyl group, which can enhance biological activity, and a thiol (-SH) group. The thiol moiety is of particular interest, as the intracellular thiol environment, particularly the concentration of glutathione (GSH), is significantly different in cancer cells compared to normal cells.[5] This distinction opens a therapeutic window for thiol-activated or thiol-interactive agents. Both thiol deprivation and thiol excess have been shown to induce apoptosis in lymphoma cells, highlighting the delicate redox balance that can be exploited for therapeutic intervention.[6] This document provides the foundational protocols to begin characterizing the anticancer potential of this compound.

Proposed Mechanism of Action: Induction of Apoptosis

Based on extensive research into pyrimidine derivatives with similar structural features, a plausible anticancer mechanism for this compound is the induction of apoptosis via the intrinsic (mitochondrial) pathway.[7] This pathway is controlled by the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. Treatment with the compound may shift this balance in favor of apoptosis, leading to a loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of a caspase cascade (caspase-9 and caspase-3), culminating in cell death.[7][8]

Proposed_Apoptosis_Pathway cluster_0 Mitochondrial Regulation cluster_1 Caspase Cascade Compound This compound Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Compound->Bax Upregulates MMP Loss of Mitochondrial Membrane Potential Bcl2->MMP Inhibits Bax->MMP Promotes CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Overall Experimental Workflow

A logical and staged approach is critical for evaluating a novel compound. The workflow begins with fundamental cytotoxicity screening to determine effective concentration ranges. Positive hits are then subjected to more detailed mechanistic assays to understand how the compound elicits its effects.

Experimental_Workflow A 1. Compound Preparation (Stock Solution) B 2. Cell Culture & Seeding (e.g., MCF-7, HepG2) A->B C 3. Cytotoxicity Screening (MTT Assay) Determine IC50 B->C D 4. Mechanistic Study I (Cell Cycle Analysis) Propidium Iodide Staining C->D If Cytotoxic F 6. Data Analysis & Interpretation C->F E 5. Mechanistic Study II (Apoptosis Confirmation) Annexin V / Caspase Assays D->E E->F

Caption: High-level workflow for in vitro anticancer evaluation.

Core Methodologies and Protocols

Protocol 1: Preparation of this compound Stock Solution

Rationale: Most organic compounds are not readily soluble in aqueous cell culture media. A high-concentration stock solution is prepared in a biocompatible organic solvent, like Dimethyl Sulfoxide (DMSO), which can then be serially diluted to achieve the desired final concentrations in the assay. DMSO is chosen for its high solubilizing power and low toxicity at the final concentrations typically used (<0.5%).

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes

Procedure:

  • Determine the desired stock concentration (e.g., 10 mM or 20 mM).

  • Accurately weigh the required amount of this compound powder and place it into a sterile microcentrifuge tube.

  • Add the calculated volume of sterile DMSO to the tube.

  • Vortex thoroughly for 2-5 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Cell Viability Assessment using MTT Assay

Rationale: The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. In live cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into an insoluble purple formazan product.[9][10] The amount of formazan produced is directly proportional to the number of viable cells.[11]

Caption: The core principle of the MTT cell viability assay.

Materials:

  • Cancer cell line(s) of interest (e.g., MCF-7, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well flat-bottom plates

  • This compound stock solution

  • MTT solution (5 mg/mL in sterile PBS).[11]

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no-cell" blank control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of solubilization buffer (DMSO) to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Table 1: Representative Data Summary for IC₅₀ Values

Cell Line Tissue of Origin Hypothetical IC₅₀ (µM) after 48h
MCF-7 Breast Cancer 15.2
HepG2 Liver Cancer 11.8
A549 Lung Cancer 25.5

| HCT-116 | Colon Cancer | 9.5 |

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Rationale: Anticancer agents often exert their effects by disrupting the normal progression of the cell cycle, causing cells to arrest in a specific phase (G0/G1, S, or G2/M).[2] Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA stoichiometrically.[13] By staining fixed and permeabilized cells with PI, the cellular DNA content can be quantified using flow cytometry. Cells in the G2/M phase (with twice the DNA content) will exhibit approximately double the fluorescence intensity of cells in the G0/G1 phase.[14] Treatment with RNase is crucial to prevent PI from binding to double-stranded RNA, which would otherwise confound the results.[15]

Materials:

  • Treated and control cells (from 6-well plates)

  • Phosphate-Buffered Saline (PBS)

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS).[15]

  • RNase A solution (100 µg/mL in PBS).[15]

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound at relevant concentrations (e.g., IC₅₀ and 2x IC₅₀) for 24-48 hours. Include a vehicle control.

  • Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant to collect any apoptotic cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[14]

  • Washing: Discard the supernatant and wash the cell pellet once with 1-2 mL of cold PBS.

  • Fixation: Resuspend the cell pellet in ~500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to prevent cell clumping.[16] Fix the cells for at least 30 minutes on ice or store at 4°C for up to several weeks.[14]

  • Staining: Centrifuge the fixed cells at a higher speed (~800 x g for 5 minutes) and discard the ethanol.

  • Wash the cell pellet twice with PBS to remove residual ethanol.

  • Resuspend the pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.[16]

  • Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.[14] Use appropriate software (e.g., FlowJo, ModFit) to model the cell cycle phases (G0/G1, S, and G2/M) based on the DNA content histogram.

References

Application Notes and Protocols: 4-Phenylpyrimidine-2-thiol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the utility of 4-phenylpyrimidine-2-thiol and its derivatives in medicinal chemistry. This document provides insights into the synthesis, biological evaluation, and mechanism of action of this important scaffold, underpinned by established scientific literature.

Introduction: The Prominence of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous biologically active molecules, including the nucleobases uracil, thymine, and cytosine, which are fundamental to the structure of DNA and RNA.[1] This inherent biological relevance has made the pyrimidine scaffold a privileged structure in drug discovery. Synthetic pyrimidine derivatives have been a subject of intense research for decades, leading to the development of a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2] The this compound moiety, in particular, has emerged as a versatile building block for the synthesis of novel compounds with significant therapeutic potential.[3][4] The presence of the thiol group provides a reactive handle for further chemical modifications, allowing for the creation of diverse libraries of compounds for biological screening.[5]

Synthesis of this compound and Its Derivatives

The most common and efficient method for the synthesis of this compound and its substituted analogs is the cyclocondensation reaction of a chalcone with thiourea.[6] Chalcones, which are α,β-unsaturated ketones, can be readily synthesized through a Claisen-Schmidt condensation of an appropriate benzaldehyde with an acetophenone.

General Synthesis Workflow

The overall synthetic strategy can be visualized as a two-step process:

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Pyrimidine Ring Formation benzaldehyde Benzaldehyde chalcone Chalcone benzaldehyde->chalcone Claisen-Schmidt Condensation acetophenone Acetophenone acetophenone->chalcone phenylpyrimidine This compound chalcone->phenylpyrimidine Cyclocondensation thiourea Thiourea thiourea->phenylpyrimidine

Caption: General workflow for the synthesis of this compound.

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the parent compound, this compound, from benzaldehyde and acetophenone.

Materials:

  • Benzaldehyde

  • Acetophenone

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Thiourea

  • Hydrochloric acid (HCl)

  • Glacial acetic acid

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

Step 1: Synthesis of Chalcone (1-phenyl-3-phenylprop-2-en-1-one)

  • In a round-bottom flask, dissolve acetophenone (0.1 mol) and benzaldehyde (0.1 mol) in ethanol (100 mL).

  • Cool the mixture in an ice bath and slowly add a 40% aqueous solution of sodium hydroxide (20 mL) with constant stirring.

  • Allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • The precipitated chalcone is filtered, washed with cold water until neutral, and dried.

  • Recrystallize the crude product from ethanol to obtain pure chalcone.

Step 2: Synthesis of this compound

  • In a round-bottom flask equipped with a reflux condenser, dissolve the synthesized chalcone (0.1 mol) and thiourea (0.1 mol) in ethanol (150 mL).

  • Add a catalytic amount of a base, such as sodium hydroxide (0.1 mol), to the mixture.

  • Reflux the reaction mixture for 8-10 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Acidify the mixture with glacial acetic acid to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry.

  • Recrystallize the crude this compound from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain the purified product.[7]

Characterization:

The structure of the synthesized compound should be confirmed using spectroscopic methods such as:

  • ¹H NMR: To identify the protons in the molecule and their chemical environment.

  • ¹³C NMR: To identify the carbon atoms in the molecule.

  • FT-IR: To identify the functional groups present, such as the C=S and N-H bonds.

  • Mass Spectrometry: To determine the molecular weight of the compound.

Applications in Medicinal Chemistry

Derivatives of this compound have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development.

Anticancer Activity

Numerous studies have reported the potent anticancer activity of this compound derivatives against various cancer cell lines.[8][9] A significant mechanism of action for many of these compounds is the inhibition of protein kinases, which are crucial for cancer cell proliferation, survival, and metastasis.

Mechanism of Action: EGFR and VEGFR-2 Inhibition

A key target for many anticancer pyrimidine derivatives is the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][10] These are receptor tyrosine kinases that, upon activation, trigger downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, leading to cell growth, proliferation, and angiogenesis. By inhibiting these kinases, this compound derivatives can effectively block these oncogenic signals.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS VEGFR2 VEGFR-2 VEGFR2->PI3K Angiogenesis Angiogenesis VEGFR2->Angiogenesis Akt Akt PI3K->Akt Survival Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation inhibitor 4-Phenylpyrimidine- 2-thiol Derivative inhibitor->EGFR Inhibits inhibitor->VEGFR2 Inhibits

Caption: Simplified signaling pathway of EGFR and VEGFR-2 inhibition.

Quantitative Data: Anticancer Activity of this compound Derivatives

The following table summarizes the in vitro anticancer activity of representative this compound derivatives against various cancer cell lines.

Compound IDR1 (at phenyl ring)R2 (at pyrimidine ring)Cancer Cell LineIC₅₀ (µM)Reference
1a HHHepG-2 (Liver)15.2 ± 1.3[3]
1b 4-ClHMCF-7 (Breast)8.9 ± 0.7[3]
2a HCH₃SW480 (Colon)11.08[8]
3a 4-OCH₃HA549 (Lung)5.12[11]
3b 4-FHPC-3 (Prostate)3.24[11]
Protocol 2: MTT Assay for In Vitro Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[12]

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG-2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of fresh medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.[12]

Antimicrobial Activity

Derivatives of this compound have also shown promising activity against a range of bacterial and fungal pathogens.[4][13] The presence of different substituents on the phenyl and pyrimidine rings can significantly influence the antimicrobial potency.

Quantitative Data: Antimicrobial Activity of this compound Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative derivatives against various microbial strains.

Compound IDR1 (at phenyl ring)R2 (at pyrimidine ring)Microbial StrainMIC (µg/mL)Reference
4a 4-NO₂HS. aureus0.87[13]
4b 4-ClHE. coli0.91[13]
5a 2,4-dichloroHB. subtilis12.5[14]
5b 4-OCH₃CH₃C. albicans125[14]
Protocol 3: Broth Microdilution Method for MIC Determination

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[7]

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • This compound derivatives (dissolved in DMSO)

  • Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Stock Solutions: Prepare a stock solution of each test compound in DMSO.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compounds in the appropriate broth to obtain a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard) and dilute it to the final concentration (approximately 5 x 10⁵ CFU/mL for bacteria).

  • Inoculation: Add the microbial inoculum to each well. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at a suitable temperature for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm.[15]

Conclusion

The this compound scaffold is a highly valuable platform in medicinal chemistry for the development of novel therapeutic agents. Its straightforward synthesis and the ease of introducing chemical diversity make it an attractive starting point for drug discovery programs targeting cancer and infectious diseases. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the full potential of this promising class of compounds.

References

Application Notes and Protocols: 4-Phenylpyrimidine-2-thiol as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Pyrimidine-2-thiol Scaffold

The pyrimidine core is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including antiviral and anticancer agents. Within this privileged scaffold, 4-phenylpyrimidine-2-thiol emerges as a particularly valuable building block. Its utility stems from the presence of multiple reactive sites: the nucleophilic thiol group, the phenyl ring amenable to electrophilic substitution, and the pyrimidine ring itself, which can be further functionalized. The thiol moiety, in particular, serves as a versatile handle for a variety of chemical transformations, allowing for the strategic introduction of diverse functionalities and the construction of complex molecular architectures.[1][2] This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on three key transformations: S-alkylation, oxidation to sulfonyl derivatives, and subsequent cross-coupling reactions.

I. S-Alkylation: A Gateway to Diverse Thioethers

The nucleophilic sulfur atom of this compound readily undergoes S-alkylation with a variety of electrophiles, most commonly alkyl halides. This reaction provides a straightforward and efficient method for the synthesis of 2-(alkylthio)-4-phenylpyrimidines, which are themselves precursors to a range of compounds with potential therapeutic applications.[3][4]

Mechanistic Insight: The SN2 Pathway

The S-alkylation of this compound typically proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. In the presence of a base, the thiol proton is abstracted to generate a more potent nucleophile, the thiolate anion. This anion then attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group in a single, concerted step. The choice of base and solvent is crucial for optimizing reaction rates and minimizing side reactions. Aprotic polar solvents like DMF or acetone are often employed to solvate the cation of the base without solvating the nucleophilic anion, thus enhancing its reactivity.[5][6]

Diagram: S-Alkylation Workflow

S_Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start_thiol This compound reaction_step Stir at room temperature start_thiol->reaction_step start_halide Alkyl Halide (R-X) start_halide->reaction_step start_base Base (e.g., K2CO3) start_base->reaction_step start_solvent Solvent (e.g., Acetone) start_solvent->reaction_step workup_filter Filter off base reaction_step->workup_filter workup_concentrate Concentrate filtrate workup_filter->workup_concentrate workup_purify Purify by recrystallization or column chromatography workup_concentrate->workup_purify final_product 2-(Alkylthio)-4-phenylpyrimidine workup_purify->final_product

Caption: A generalized workflow for the S-alkylation of this compound.

Protocol: Synthesis of 2-(Benzylthio)-4-phenylpyrimidine

This protocol details the S-alkylation of this compound with benzyl bromide.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (optional, for less reactive halides)

  • Filtration apparatus

  • Rotary evaporator

  • Crystallization dish or chromatography equipment

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq).

  • Solvent and Base Addition: Add anhydrous acetone to dissolve the thiol, followed by the addition of anhydrous potassium carbonate (1.5 eq).

  • Electrophile Addition: While stirring vigorously, add benzyl bromide (1.1 eq) dropwise to the suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting thiol is consumed. For less reactive alkyl halides, gentle heating under reflux may be required.

  • Work-up: Upon completion, filter the reaction mixture to remove the potassium carbonate and any inorganic salts. Wash the filter cake with a small amount of acetone.

  • Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 2-(benzylthio)-4-phenylpyrimidine.

Data Presentation: Representative S-Alkylation Reactions

Electrophile (R-X)ProductTypical Yield (%)
Benzyl bromide2-(Benzylthio)-4-phenylpyrimidine85-95%
Ethyl bromoacetateEthyl 2-((4-phenylpyrimidin-2-yl)thio)acetate80-90%
2-Chloro-N-phenylacetamide2-((4-Phenylpyrimidin-2-yl)thio)-N-phenylacetamide75-85%

II. Oxidation to Sulfonyl Derivatives: Expanding Synthetic Possibilities

Oxidation of the thiol group to a sulfonyl chloride or sulfone dramatically alters the reactivity of the 2-position of the pyrimidine ring. The resulting sulfonyl group is a good leaving group, transforming the C2 carbon into an electrophilic center ripe for nucleophilic substitution and cross-coupling reactions.[7][8][9]

Mechanistic Considerations: Oxidative Chlorination

The conversion of thiols to sulfonyl chlorides can be achieved using various oxidizing agents. A common and effective method involves oxidative chlorination. While the exact mechanism can be complex and dependent on the specific reagents, a plausible pathway involves the initial oxidation of the thiol to a sulfenic acid, which is then further oxidized and chlorinated to the sulfonyl chloride. Reagents like N-chlorosuccinimide (NCS) in the presence of a chloride source provide a milder alternative to using chlorine gas.[10][11][12] Another efficient method utilizes a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂), which proceeds rapidly under mild conditions.[7][13]

Diagram: Oxidation Workflow

Oxidation_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Product start_thiol This compound reaction_step Controlled temperature (e.g., 0 °C to room temp.) start_thiol->reaction_step oxidant Oxidizing/Chlorinating Agent (e.g., H2O2/SOCl2 or NCS) oxidant->reaction_step solvent Solvent (e.g., Acetonitrile) solvent->reaction_step workup_quench Quench reaction reaction_step->workup_quench workup_extract Extract with organic solvent workup_quench->workup_extract workup_dry Dry organic layer workup_extract->workup_dry workup_concentrate Concentrate in vacuo workup_dry->workup_concentrate final_product 4-Phenylpyrimidine-2-sulfonyl chloride workup_concentrate->final_product

Caption: General procedure for the oxidation of this compound.

Protocol: Synthesis of 4-Phenylpyrimidine-2-sulfonyl Chloride

This protocol describes the oxidation of this compound using hydrogen peroxide and thionyl chloride.[7][13]

Materials:

  • This compound

  • Hydrogen peroxide (30% aqueous solution)

  • Thionyl chloride (SOCl₂)

  • Acetonitrile

  • Ice bath

  • Round-bottom flask with a dropping funnel

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (1.0 eq) in acetonitrile. Cool the flask in an ice bath to 0 °C.

  • Reagent Addition: To the cooled solution, add hydrogen peroxide (3.0 eq) dropwise, followed by the slow, dropwise addition of thionyl chloride (1.0 eq) via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a short period (typically 5-15 minutes). Monitor the reaction by TLC.

  • Work-up: Quench the reaction by carefully adding cold water. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The resulting crude 4-phenylpyrimidine-2-sulfonyl chloride is often used immediately in the next step due to its potential instability. If necessary, it can be purified by rapid chromatography on silica gel.

III. Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. While traditionally employing organic halides as electrophiles, recent advancements have demonstrated that sulfones and their derivatives can also serve as effective coupling partners.[3][14][15][16] This opens up new avenues for the derivatization of the 4-phenylpyrimidine scaffold at the 2-position. The 4-phenylpyrimidine-2-sulfonyl chloride can be converted to a more stable sulfone or sulfonyl fluoride prior to the coupling reaction.

The Catalytic Cycle: A Palladium-Mediated Dance

The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving a palladium catalyst.[17][18][19]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-sulfur bond of the pyrimidine sulfone, forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the sulfonate group.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-SO2R' Ar-Pd(II)(SO2R')L2 Ar-Pd(II)(SO2R')L2 Oxidative\nAddition->Ar-Pd(II)(SO2R')L2 Transmetalation Transmetalation Ar-Pd(II)(SO2R')L2->Transmetalation Ar'-B(OH)2, Base Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive\nElimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling with a sulfone electrophile.

Protocol: Synthesis of 2,4-Diphenylpyrimidine via a Sulfone Intermediate

This protocol outlines a two-step procedure: first, the conversion of the sulfonyl chloride to a methyl sulfone, followed by the Suzuki-Miyaura coupling.

Step 1: Synthesis of 2-(Methylsulfonyl)-4-phenylpyrimidine

Materials:

  • Crude 4-phenylpyrimidine-2-sulfonyl chloride

  • Sodium sulfite (Na₂SO₃)

  • Methyl iodide (CH₃I)

  • Water

  • Suitable organic solvent (e.g., DMF)

Procedure:

  • Reduction and Alkylation: To a solution of the crude sulfonyl chloride in a suitable solvent, add an aqueous solution of sodium sulfite to reduce it to the corresponding sulfinate salt. Without isolation, add methyl iodide to the reaction mixture to alkylate the sulfinate, forming the methyl sulfone.

  • Work-up and Purification: After the reaction is complete, extract the product with an organic solvent, wash with water, dry, and concentrate. Purify the crude product by column chromatography.

Step 2: Suzuki-Miyaura Coupling

Materials:

  • 2-(Methylsulfonyl)-4-phenylpyrimidine

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., Dioxane/water mixture)

  • Microwave reactor or conventional heating setup

Procedure:

  • Reaction Setup: In a microwave vial or a round-bottom flask, combine 2-(methylsulfonyl)-4-phenylpyrimidine (1.0 eq), phenylboronic acid (1.2 eq), the palladium catalyst (e.g., 2-5 mol%), and the base (2.0-3.0 eq).

  • Solvent Addition: Add the degassed solvent mixture (e.g., dioxane/water 4:1).

  • Reaction: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon). If using a microwave reactor, typical conditions are 100-150 °C for 15-30 minutes. For conventional heating, refluxing for several hours may be necessary. Monitor the reaction by TLC.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Isolation and Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2,4-diphenylpyrimidine.

Data Presentation: Scope of the Suzuki-Miyaura Coupling

Boronic Acid (Ar'-B(OH)₂)ProductTypical Yield (%)
Phenylboronic acid2,4-Diphenylpyrimidine60-80%
4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-4-phenylpyrimidine55-75%
3-Thienylboronic acid4-Phenyl-2-(thiophen-3-yl)pyrimidine50-70%

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis. The strategic manipulation of its thiol functionality through S-alkylation and oxidation opens a gateway to a wide array of derivatives. The subsequent use of the resulting sulfonyl derivatives in powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling further expands the synthetic utility of this scaffold. The protocols and insights provided herein are intended to empower researchers in the fields of medicinal chemistry and drug development to harness the full potential of this compound in the design and synthesis of novel, biologically active molecules.

References

Application Notes and Protocols: Synthesis of Tetrahydropyrimidinethiones via Cyclization of Chalcones with Thiourea

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 4,6-diaryl-3,4-dihydropyrimidine-2(1H)-thiones and related tetrahydropyrimidinethione derivatives through the base-catalyzed cyclocondensation of chalcones with thiourea. This reaction is a cornerstone in heterocyclic chemistry, offering a robust pathway to a class of compounds with significant pharmacological interest, including anti-inflammatory, antioxidant, and antimicrobial properties.[1][2] This guide details both conventional and microwave-assisted protocols, discusses the underlying reaction mechanism, and provides insights into experimental optimization and characterization of the synthesized compounds.

Introduction

Chalcones, characterized by their α,β-unsaturated ketone framework, are versatile precursors for the synthesis of a wide array of heterocyclic compounds. Their reaction with binucleophiles like thiourea provides an efficient route to pyrimidine-based scaffolds, which are integral to many biologically active molecules.[2][3] The cyclization of chalcones with thiourea, a variation of the Biginelli-like reaction, yields dihydropyrimidinethiones, which can be further functionalized to generate diverse chemical libraries for drug discovery programs.[4][5] This application note aims to equip researchers with the necessary knowledge to successfully perform and optimize this important transformation.

Reaction Mechanism

The base-catalyzed cyclocondensation of a chalcone with thiourea proceeds through a series of well-established steps. The reaction is initiated by the deprotonation of thiourea by a base, typically an alkali hydroxide like potassium hydroxide (KOH) or sodium hydroxide (NaOH), to form a more nucleophilic species. This is followed by a Michael addition of the thiourea anion to the β-carbon of the α,β-unsaturated ketone system of the chalcone. Subsequent intramolecular cyclization and dehydration lead to the formation of the stable dihydropyrimidinethione ring.

The proposed mechanism is as follows:

  • Deprotonation of Thiourea: The base abstracts a proton from thiourea, increasing its nucleophilicity.

  • Michael Addition: The resulting thiourea anion attacks the electrophilic β-carbon of the chalcone.

  • Intramolecular Cyclization: The amino group of the thiourea moiety then attacks the carbonyl carbon of the former chalcone.

  • Dehydration: Elimination of a water molecule results in the formation of the final dihydropyrimidinethione product.

Experimental Protocols

This section details two primary methods for the synthesis of tetrahydropyrimidinethiones from chalcones and thiourea: a conventional heating method and a more rapid microwave-assisted approach.[6][7][8]

Part 1: Synthesis of Chalcone Precursors

Prior to the cyclization reaction, the chalcone starting materials are typically synthesized via a Claisen-Schmidt condensation.[1][6][9]

Protocol for Chalcone Synthesis:

  • Dissolve equimolar amounts of a substituted acetophenone and a substituted benzaldehyde in ethanol.

  • Slowly add an aqueous solution of potassium hydroxide (e.g., 40%) with constant stirring.[6]

  • Continue stirring the reaction mixture at room temperature for approximately 3 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, store the reaction mixture in a refrigerator overnight to facilitate precipitation.

  • Filter the resulting solid, wash with cold water, and dry to obtain the chalcone.

Part 2: Cyclization of Chalcones with Thiourea

Method A: Conventional Synthesis

This method involves heating the reaction mixture under reflux.

Step-by-Step Protocol:

  • In a round-bottom flask, dissolve the chalcone (0.01 mol) and thiourea (0.01 mol) in ethanol (95%).[6]

  • Slowly add a 40% aqueous solution of potassium hydroxide while stirring continuously.[6]

  • Fit the flask with a condenser and reflux the mixture on a water bath for approximately 4-10 hours.[6][10][11] The reaction time can vary depending on the specific chalcone substrate.

  • Monitor the reaction's completion by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into ice-cold water.

  • Neutralize the solution by adding dilute hydrochloric acid (HCl), which will cause the product to precipitate.[6]

  • Filter the precipitate, wash it thoroughly with water, and then dry it.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified dihydropyrimidinethione.[11]

Method B: Microwave-Assisted Synthesis

Microwave irradiation offers a significant advantage by drastically reducing reaction times and often improving yields.[7][8]

Step-by-Step Protocol:

  • In a microwave-safe reaction vessel, dissolve the chalcone (0.01 mol) and thiourea (0.01 mol) in ethanol (95%).[6][8]

  • Add a 40% aqueous solution of potassium hydroxide with stirring.[6][8]

  • Place the vessel in a scientific microwave oven and irradiate at a power level of approximately 210 W for 7-10 minutes.[6][8]

  • Monitor the reaction progress by TLC at intervals.

  • Once the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into ice-cold water and neutralize with dilute HCl to precipitate the product.[6][8]

  • Filter, wash with water, and dry the solid product.

  • Purify the product by recrystallization from ethanol.[8]

Experimental Workflow Diagram

experimental_workflow cluster_chalcone Part 1: Chalcone Synthesis cluster_cyclization Part 2: Cyclization with Thiourea cluster_conventional Method A: Conventional cluster_microwave Method B: Microwave chalcone_reagents Acetophenone + Benzaldehyde in Ethanol chalcone_base Add aq. KOH chalcone_reagents->chalcone_base chalcone_stir Stir at RT (3h) chalcone_base->chalcone_stir chalcone_precipitate Refrigerate Overnight chalcone_stir->chalcone_precipitate chalcone_product Filter & Dry Chalcone chalcone_precipitate->chalcone_product start_cyclization Chalcone + Thiourea in Ethanol conv_base Add aq. KOH start_cyclization->conv_base mw_base Add aq. KOH start_cyclization->mw_base conv_reflux Reflux (4-10h) conv_base->conv_reflux workup_cool Cool to RT conv_reflux->workup_cool mw_irradiate Irradiate (210W, 7-10 min) mw_base->mw_irradiate mw_irradiate->workup_cool workup_precipitate Pour into Ice Water & Neutralize with HCl workup_cool->workup_precipitate workup_filter Filter, Wash & Dry workup_precipitate->workup_filter recrystallize Recrystallize from Ethanol workup_filter->recrystallize final_product Purified Dihydropyrimidinethione recrystallize->final_product

Caption: Experimental workflow for the synthesis of dihydropyrimidinethiones.

Data Presentation: Reaction Parameters and Yields

The choice of reaction conditions can significantly impact the yield of the desired dihydropyrimidinethione. The following table summarizes typical parameters for both conventional and microwave-assisted methods.

ParameterConventional MethodMicrowave-Assisted Method
Reaction Time 4 - 10 hours[6][10][11]7 - 10 minutes[6][8]
Temperature Reflux temperature of ethanolControlled by microwave power
Solvent Ethanol (95%)[6]Ethanol (95%)[6][8]
Base 40% aq. Potassium Hydroxide[6]40% aq. Potassium Hydroxide[6][8]
Typical Yield 58 - 65%[8]79 - 85%[8]

It is evident that the microwave-assisted method is not only faster but also generally provides higher yields of the pure product.[8]

Characterization

The synthesized dihydropyrimidinethione derivatives should be characterized using standard analytical techniques to confirm their structure and purity.

  • Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product.

  • Melting Point: To determine the purity of the recrystallized product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as N-H, C=S, and C=O (if applicable in the starting chalcone).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the detailed molecular structure of the final product.[12]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[10][11]

  • Elemental Analysis (CHN): To determine the elemental composition and confirm the empirical formula.[6]

Troubleshooting and Optimization

  • Low Yields: If yields are consistently low, consider increasing the reaction time for the conventional method or optimizing the microwave power and irradiation time. The purity of the starting chalcone is also crucial.

  • Incomplete Reaction: Ensure that the base is added slowly and with efficient stirring to facilitate proper mixing and reaction initiation.

  • Side Reactions: The formation of byproducts can sometimes occur. Purification by column chromatography may be necessary in such cases.

  • Solubility Issues: The synthesized compounds are generally soluble in polar organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO), but insoluble in nonpolar solvents.[8]

Conclusion

The cyclization of chalcones with thiourea is a versatile and efficient method for the synthesis of dihydropyrimidinethione derivatives. Both conventional and microwave-assisted protocols provide reliable access to these valuable heterocyclic scaffolds. The microwave-assisted approach, in particular, aligns with the principles of green chemistry by reducing reaction times and improving energy efficiency.[7][8] The protocols and insights provided in this application note serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the exploration of this important class of compounds for various therapeutic applications.

References

Application Notes and Protocols for Molecular Docking Studies of 4-phenylpyrimidine-2-thiol with Target Proteins

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The compound 4-phenylpyrimidine-2-thiol, in particular, presents a versatile scaffold for drug design due to its unique chemical properties.[4] Molecular docking, a powerful computational technique, is instrumental in contemporary drug discovery for predicting the binding interactions and affinities between a small molecule (ligand), such as this compound, and a biological macromolecule (target protein).[1][5][6] This allows for the rapid screening of potential drug candidates and provides insights into their mechanism of action at a molecular level.

This guide provides a comprehensive, in-depth protocol for conducting molecular docking studies of this compound with relevant protein targets. The methodologies detailed herein are designed to ensure scientific rigor and reproducibility, empowering researchers to effectively leverage computational tools in their drug discovery endeavors.

I. Rationale and Target Selection

The initial and most critical step in a molecular docking study is the identification of relevant biological targets. For this compound and its derivatives, the scientific literature suggests several potential protein targets based on their observed biological activities. Pyrimidine analogues have shown promise as antimicrobial and anticancer agents.[7][8][9] For instance, they have been investigated as inhibitors of Cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key players in inflammation.[10] Additionally, their potential as anticancer agents has led to studies targeting protein kinases like Cyclin-Dependent Kinase 2 (CDK2) and epidermal growth factor receptor (EGFR).[1][11][12] The selection of a target protein should be guided by the specific therapeutic area of interest.

II. Materials and Software

A. Ligand Structure:

  • Compound: this compound

  • Source: The 3D structure of the ligand can be obtained from chemical databases such as PubChem or ZINC, or drawn using chemical drawing software like ChemDraw or MarvinSketch.[1][13]

B. Protein Structure:

  • Source: The 3D crystallographic structures of target proteins can be downloaded from the Protein Data Bank (PDB).

  • Example PDB IDs:

    • COX-1: 3KK6

    • COX-2: 5IKR

    • CDK2: 1HCK[11]

C. Software:

  • Molecular Visualization:

    • PyMOL: A user-friendly molecular visualization system.

    • UCSF Chimera/ChimeraX: A powerful tool for interactive visualization and analysis of molecular structures.[14]

    • Discovery Studio Visualizer: A comprehensive tool for viewing and analyzing protein-ligand interactions.[15]

  • Molecular Docking Software:

    • AutoDock Vina: A widely used open-source program for molecular docking.[1]

    • Schrödinger Maestro: A comprehensive suite of tools for drug discovery, including the Glide docking program.[16]

  • Ligand and Protein Preparation Tools:

    • AutoDockTools (ADT): A graphical user interface for preparing files for AutoDock Vina.[1]

    • Schrödinger's Protein Preparation Wizard and LigPrep: Tools for preparing proteins and ligands within the Maestro environment.[10][16]

III. Experimental Workflow

The molecular docking workflow involves several sequential steps, each crucial for obtaining reliable and meaningful results.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation docking Molecular Docking ligand_prep->docking Prepared Ligand protein_prep Protein Preparation protein_prep->docking Prepared Protein results_analysis Results Analysis docking->results_analysis Docking Poses & Scores validation Validation results_analysis->validation Top Ranked Poses

Figure 1: A generalized workflow for molecular docking studies.

IV. Detailed Protocols

A. Ligand Preparation

The goal of ligand preparation is to generate a low-energy 3D conformation of the molecule with correct atom types and charges.

Protocol using AutoDockTools (ADT):

  • Obtain Ligand Structure: Download the 3D structure of this compound from a database like PubChem in SDF or MOL2 format.[1]

  • Load Ligand in ADT: Open the ligand file in AutoDockTools.

  • Add Hydrogens: Ensure that all hydrogen atoms are explicitly added to the structure, as they are crucial for forming hydrogen bonds.

  • Compute Charges: Calculate Gasteiger charges for the ligand atoms. This is essential for the scoring function to evaluate electrostatic interactions.

  • Detect Root and Torsions: ADT will automatically detect the root of the ligand and the rotatable bonds. The number of rotatable bonds determines the ligand's flexibility during docking.[1]

  • Save as PDBQT: Save the prepared ligand in the PDBQT file format, which is the required input format for AutoDock Vina.[1]

B. Protein Preparation

Proper protein preparation is critical to remove any artifacts from the crystal structure and to set up the system correctly for docking.[13][17]

Protocol using AutoDockTools (ADT) and Molecular Visualization Software:

  • Download Protein Structure: Obtain the PDB file of the target protein (e.g., 3KK6 for COX-1) from the Protein Data Bank.

  • Clean the Protein Structure:

    • Open the PDB file in a visualization tool like PyMOL or UCSF Chimera.

    • Remove water molecules, co-crystallized ligands, ions, and any other heteroatoms that are not relevant to the binding site of interest.[1][13][17] In some cases, specific water molecules known to be involved in ligand binding may be retained.

    • If the protein is a multimer, retain only the chain that contains the active site of interest.[13][17]

  • Load into ADT: Open the cleaned PDB file in AutoDockTools.

  • Add Polar Hydrogens: Add only polar hydrogen atoms to the protein, as they are important for hydrogen bonding.[1]

  • Compute Charges: Assign Kollman charges to the protein atoms.

  • Save as PDBQT: Save the prepared protein in the PDBQT format.[15]

C. Molecular Docking Execution

This step involves running the docking simulation to predict the binding poses and affinities of the ligand.

Protocol using AutoDock Vina:

  • Define the Grid Box:

    • A grid box defines the search space for the docking algorithm on the protein target.

    • The grid box should be centered on the active site of the protein and be large enough to accommodate the ligand in various orientations.[15]

    • The active site can be identified from the position of a co-crystallized ligand in the PDB structure or through literature analysis.

    • In ADT, you can visually place and adjust the grid box around the active site. Note down the center coordinates and dimensions of the grid.

  • Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the input files and docking parameters.

  • Run AutoDock Vina: Execute the docking calculation from the command line:

V. Analysis and Validation of Docking Results

A. Interpretation of Docking Scores
  • Binding Affinity: AutoDock Vina provides a binding affinity score in kcal/mol.[1] More negative values indicate a stronger predicted binding affinity.[18] These scores are useful for ranking different ligands or different poses of the same ligand.[5]

  • Scoring Functions: It is important to understand that docking scores are theoretical predictions and may not directly correlate with experimental binding affinities (e.g., Ki, IC50).[5] However, they are effective for prioritizing compounds for further experimental testing.

B. Visualization of Binding Poses
  • Use molecular visualization software (PyMOL, ChimeraX, Discovery Studio) to analyze the predicted binding poses.[18][19]

  • Load the prepared protein and the docking results file (e.g., results.pdbqt).

  • Examine the interactions between the this compound and the amino acid residues in the active site.[18]

  • Identify key interactions such as:

    • Hydrogen bonds: Crucial for specificity and affinity.

    • Hydrophobic interactions: Important for stabilizing the ligand in the binding pocket.

    • Pi-pi stacking: Interactions between aromatic rings.

    • Electrostatic interactions: Between charged groups.

G cluster_ligand This compound cluster_protein Target Protein Active Site ligand Ligand residue1 Amino Acid Residue 1 ligand->residue1 Hydrogen Bond residue2 Amino Acid Residue 2 ligand->residue2 Hydrophobic Interaction residue3 Amino Acid Residue 3 ligand->residue3 Pi-Pi Stacking

References

The Ascendant Trajectory of 4-Phenylpyrimidine-2-thiol Scaffolds in Modern Therapeutics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-phenylpyrimidine-2-thiol scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse array of biological targets. This guide provides an in-depth exploration of the development of therapeutic agents based on this versatile core. We will traverse the synthetic landscape, delve into the mechanistic intricacies of their biological action, and provide detailed, field-proven protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals, offering both a high-level strategic overview and granular, actionable experimental details.

Introduction: The Strategic Value of the this compound Core

The pyrimidine ring is a cornerstone of life, forming the basis of nucleobases in DNA and RNA.[1] This inherent biocompatibility, coupled with the diverse chemical handles offered by the 4-phenyl and 2-thiol substituents, has made this scaffold a fertile ground for the development of novel therapeutics. The phenyl group at the 4-position can be readily modified to explore a vast chemical space, influencing pharmacokinetic and pharmacodynamic properties. The 2-thiol group is a particularly attractive feature, existing in a tautomeric equilibrium with the thione form, which provides unique opportunities for hydrogen bonding and other interactions within protein binding sites. Furthermore, the thiol group serves as a convenient point for further chemical elaboration, allowing for the generation of extensive compound libraries.

Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects.[2] A significant body of research has highlighted their potential as kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[3]

Synthetic Strategies: From Building Blocks to Bioactive Molecules

The construction of the this compound core is typically achieved through a cyclocondensation reaction. A common and efficient method involves the reaction of a chalcone (an α,β-unsaturated ketone) with thiourea in the presence of a base.

Core Synthesis: The Chalcone Route

The Claisen-Schmidt condensation of an acetophenone with a benzaldehyde derivative is a foundational step in generating the chalcone precursor. This is followed by the cyclization with thiourea.

G cluster_0 Chalcone Synthesis cluster_1 Pyrimidine Ring Formation Acetophenone Acetophenone Chalcone Chalcone Acetophenone->Chalcone Base (e.g., NaOH, KOH) Benzaldehyde Benzaldehyde Benzaldehyde->Chalcone This compound This compound Chalcone->this compound Base (e.g., KOH) Ethanol, Reflux Thiourea Thiourea Thiourea->this compound

Caption: General workflow for the synthesis of the this compound core.

Protocol 2.1.1: Synthesis of 4-Phenyl-6-(p-tolyl)pyrimidine-2-thiol

This protocol provides a representative example of the synthesis of a this compound derivative.[1]

Materials:

  • 1-Phenyl-3-(p-tolyl)prop-2-en-1-one (Chalcone)

  • Thiourea

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Acetone

  • 2-Chloro-N-(4-substituted phenyl)acetamide

  • Potassium Carbonate (K2CO3)

  • Dichloromethane

Procedure:

  • Synthesis of 4-Phenyl-6-(p-tolyl)pyrimidine-2-thiol (2):

    • To a solution of (E)-1-phenyl-3-p-tolylprop-2-en-1-one (1) (0.01 mol) in ethanol (20 mL), add thiourea (0.01 mol) and potassium hydroxide (0.01 mol).

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Acidify the mixture with dilute hydrochloric acid to precipitate the product.

    • Filter the solid, wash with water, and recrystallize from ethanol to afford pure 4-phenyl-6-(p-tolyl)pyrimidine-2-thiol (2).

  • Synthesis of 2-((4-Phenyl-6-(p-tolyl)pyrimidin-2-yl)thio)-N-(4-substituted phenyl)acetamides (4a-o):

    • In a round-bottom flask, dissolve 4-phenyl-6-(p-tolyl)pyrimidine-2-thiol (2) (0.001 mol) in acetone (15 mL).

    • Add a catalytic amount of potassium carbonate (K2CO3) to the solution.

    • To this mixture, add the respective 2-chloro-N-substituted phenylacetamide (3a-o) (0.001 mol).

    • Reflux the reaction mixture for 8-10 hours.

    • Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove inorganic salts.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography using a suitable solvent system (e.g., ethyl acetate/hexane) to obtain the final compounds (4a-o).

Characterization: The synthesized compounds should be characterized by spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry to confirm their structures.[1]

Therapeutic Applications and Mechanisms of Action

The therapeutic potential of this compound derivatives is vast, with a significant focus on oncology. Many of these compounds exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cell signaling pathways.

Kinase Inhibition: A Primary Anticancer Mechanism

Protein kinases play a pivotal role in cell proliferation, survival, and differentiation.[4] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The this compound scaffold can be viewed as a bioisostere of the adenine core of ATP, enabling it to competitively bind to the ATP-binding pocket of various kinases.

G Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->Receptor_Tyrosine_Kinase Signaling_Cascade Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) Receptor_Tyrosine_Kinase->Signaling_Cascade Phosphorylation Cellular_Response Cell Proliferation, Survival, Angiogenesis Signaling_Cascade->Cellular_Response 4-Phenylpyrimidine-2-thiol_Derivative 4-Phenylpyrimidine- 2-thiol Derivative 4-Phenylpyrimidine-2-thiol_Derivative->Receptor_Tyrosine_Kinase Inhibition

Caption: Inhibition of receptor tyrosine kinase signaling by this compound derivatives.

Prominent kinase targets for this class of compounds include:

  • Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in various cancers, including non-small cell lung cancer and colorectal cancer.

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.

  • Aurora Kinases: Serine/threonine kinases that are essential for mitotic progression. Their inhibition leads to mitotic arrest and apoptosis.[5]

  • Spleen Tyrosine Kinase (SYK): A non-receptor tyrosine kinase involved in the signaling of various immune receptors.[6]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives can be finely tuned by modifying the substituents on the phenyl and pyrimidine rings.

Compound SeriesKey SubstitutionsObserved ActivityTarget(s)Reference
Series A Variously substituted phenyl groups at the 4-position of the pyrimidine ring.Potent anticancer activity against HepG-2 and MCF-7 cell lines.Dual EGFR/VEGFR-2 inhibitors[4]
Series B Thiazole ring attached to the 4-position of the pyrimidine ring.Nanomolar inhibition of Aurora A and B kinases.Aurora Kinases[5]
Series C Phenylamino group at the 2-position and a thiazole at the 4-position.Potent inhibition of Spleen Tyrosine Kinase (SYK).SYK[6]

Key SAR Observations:

  • Substituents on the 4-phenyl ring: Electron-withdrawing or electron-donating groups on the 4-phenyl ring can significantly impact the inhibitory potency against specific kinases. Halogen substitutions are often explored to enhance binding affinity.

  • Modifications at the 2-thiol position: Alkylation or arylation of the thiol group can modulate the pharmacokinetic properties and target selectivity of the compounds.

  • Substituents on the pyrimidine ring: The introduction of additional groups on the pyrimidine ring can create new interaction points with the target protein, leading to enhanced potency and selectivity.

In Vitro Evaluation: Protocols for Assessing Biological Activity

A tiered approach to in vitro testing is crucial for the efficient evaluation of newly synthesized compounds. This typically begins with broad cytotoxicity screening, followed by more specific target-based assays.

Protocol 4.1: Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • This compound derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plates for another 4 hours at 37°C.

    • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 5 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 4.2: Kinase Inhibition Assay (General)

Kinase inhibition assays are essential for confirming the direct interaction of the compounds with their intended targets. These assays typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.

Materials:

  • Recombinant kinase (e.g., EGFR, VEGFR-2)

  • Kinase-specific substrate

  • ATP (often radiolabeled, e.g., [γ-33P]ATP)

  • Assay buffer

  • Test compounds

  • Phosphocellulose paper or other capture method

  • Scintillation counter

Procedure:

  • Reaction Setup:

    • In a microplate, combine the kinase, its substrate, and the test compound at various concentrations in the assay buffer.

    • Initiate the reaction by adding ATP.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the kinase (usually 30°C or 37°C) for a specific period.

  • Reaction Termination and Detection:

    • Stop the reaction (e.g., by adding a stop solution).

    • Spot the reaction mixture onto phosphocellulose paper to capture the phosphorylated substrate.

    • Wash the paper to remove unincorporated radiolabeled ATP.

    • Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.

  • Data Analysis:

    • Determine the percentage of kinase inhibition for each compound concentration.

    • Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

In Vivo Evaluation: Assessing Therapeutic Efficacy in Animal Models

Promising candidates from in vitro studies should be advanced to in vivo models to evaluate their efficacy and safety in a whole-organism context. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used in cancer research.[7]

Protocol 5.1: Murine Xenograft Model for Anticancer Activity

Animal Model:

  • Immunocompromised mice (e.g., athymic nude mice or SCID mice).

Procedure:

  • Tumor Cell Implantation:

    • Inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) subcutaneously into the flank of the mice.

  • Tumor Growth and Treatment:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the test compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Monitoring:

    • Measure the tumor volume and the body weight of the mice regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Endpoint and Analysis:

    • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.

    • Excise the tumors, weigh them, and perform further analysis (e.g., histopathology, biomarker analysis).

    • Compare the tumor growth inhibition in the treated groups to the control group.

Conclusion and Future Directions

The this compound scaffold continues to be a highly valuable platform for the discovery of novel therapeutic agents. Its synthetic tractability and ability to interact with a wide range of biological targets, particularly protein kinases, ensure its continued relevance in drug development. Future research will likely focus on the development of more selective and potent inhibitors, as well as the exploration of novel therapeutic applications beyond oncology. The integration of computational methods, such as structure-based drug design and quantitative structure-activity relationship (QSAR) studies, will further accelerate the optimization of lead compounds derived from this remarkable scaffold.

References

Application Notes and Protocols for 4-Phenylpyrimidine-2-thiol in Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive technical guide for the utilization of 4-phenylpyrimidine-2-thiol as a promising scaffold in the discovery and development of novel agrochemicals. This document outlines detailed protocols for its synthesis, and its evaluation as a potential fungicidal, herbicidal, and insecticidal agent, grounded in established scientific principles and methodologies.

Introduction: The Potential of the Pyrimidine Scaffold in Agrochemicals

The pyrimidine ring is a foundational heterocyclic moiety present in a vast array of biologically active compounds, including nucleic acids and various pharmaceuticals.[1] In the realm of agricultural chemistry, pyrimidine derivatives have emerged as a "privileged structure" due to their demonstrated broad-spectrum efficacy as fungicides, herbicides, and insecticides.[2][3] The versatility of the pyrimidine core allows for extensive chemical modification, enabling the fine-tuning of biological activity and the development of compounds with novel modes of action to combat the growing challenge of pest resistance.[4]

This compound, in particular, serves as a key building block for the synthesis of a diverse library of agrochemical candidates.[5] The presence of the phenyl group and the reactive thiol functionality provides strategic points for chemical derivatization to enhance biological activity and selectivity.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a one-pot cyclocondensation reaction of a chalcone precursor with thiourea.[6] This method is advantageous due to its operational simplicity and generally good yields.

Rationale for Synthetic Approach

The selection of a chalcone-based synthesis is predicated on the accessibility of the starting materials and the robustness of the reaction.[7] Chalcones, or 1,3-diaryl-2-propen-1-ones, are readily prepared via a Claisen-Schmidt condensation of an appropriate benzaldehyde and acetophenone. The subsequent reaction with thiourea in the presence of a base provides a direct route to the desired pyrimidine-2-thiol scaffold.[8]

Experimental Protocol: One-Pot Synthesis

Materials:

  • Benzaldehyde

  • Acetophenone

  • Thiourea

  • Potassium Hydroxide (KOH)

  • Absolute Ethanol

  • Distilled Water

  • Hydrochloric Acid (HCl)

  • Standard laboratory glassware and reflux apparatus

  • Magnetic stirrer with heating

  • Filtration apparatus (Büchner funnel)

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Chalcone Formation (In Situ): In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve benzaldehyde (1 equivalent) and acetophenone (1 equivalent) in absolute ethanol.

  • Add a solution of potassium hydroxide (2 equivalents) in a small amount of water to the flask.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC. The formation of the chalcone intermediate should be observed.

  • Cyclocondensation: To the same reaction mixture, add thiourea (1.2 equivalents).

  • Heat the mixture to reflux and maintain for 10-12 hours.[8] The reaction should be monitored by TLC until the chalcone spot disappears.

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture into a beaker of crushed ice and water.

  • Acidify the mixture with dilute hydrochloric acid until a precipitate forms.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel and wash thoroughly with cold distilled water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethanol/DMF) to obtain pure this compound.[8]

  • Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.

Diagram of Synthesis Workflow:

G cluster_chalcone In Situ Chalcone Formation cluster_cyclization Cyclocondensation cluster_purification Work-up & Purification Benzaldehyde Benzaldehyde Chalcone Intermediate Chalcone Intermediate Benzaldehyde->Chalcone Intermediate Claisen-Schmidt Condensation Acetophenone Acetophenone Acetophenone->Chalcone Intermediate Ethanol + KOH Ethanol + KOH Ethanol + KOH->Chalcone Intermediate Crude Product Crude Product Chalcone Intermediate->Crude Product Reaction with Thiourea Thiourea Thiourea Thiourea->Crude Product Reflux Reflux Reflux->Crude Product Precipitation Precipitation Crude Product->Precipitation Acidification (HCl) Acidification (HCl) Acidification (HCl)->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Pure this compound Pure this compound Recrystallization->Pure this compound

Caption: One-pot synthesis of this compound.

Agrochemical Screening Protocols

The following protocols are designed to evaluate the potential of this compound as a fungicide, herbicide, and insecticide.

Fungicidal Activity Screening

Rationale: The poison plate technique is a standard in vitro method for assessing the fungitoxicity of compounds by measuring the inhibition of mycelial growth.[9] Botrytis cinerea (gray mold) and Fusarium graminearum (Fusarium head blight) are economically significant plant pathogens with broad host ranges, making them excellent primary screening targets.[9][10]

Protocol: Poison Plate Assay

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Media Preparation: Autoclave Potato Dextrose Agar (PDA) and cool to 45-50°C in a water bath.

  • Amended Media: Add the stock solution of the test compound to the molten PDA to achieve a final concentration of 50 µg/mL.[11] Ensure thorough mixing. A solvent control (PDA with DMSO) and a positive control (a commercial fungicide like Carbendazim) should be prepared in parallel.[10]

  • Plating: Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a 5 mm mycelial plug from an actively growing culture of B. cinerea or F. graminearum in the center of each plate.

  • Incubation: Incubate the plates at 25 ± 2°C in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., 24, 48, and 72 hours) until the fungal growth in the control plate reaches the edge of the plate.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

      • Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • EC50 Determination: If significant inhibition is observed, conduct a dose-response study with a range of concentrations to determine the half-maximal effective concentration (EC50).

Table 1: Fungicidal Activity Data Presentation

CompoundTarget FungusConcentration (µg/mL)Mycelial Growth Diameter (mm)Inhibition (%)EC50 (µg/mL)
This compoundBotrytis cinerea50
This compoundFusarium graminearum50
Carbendazim (Positive Control)Botrytis cinerea50
Carbendazim (Positive Control)Fusarium graminearum50
Solvent ControlBotrytis cinerea-0
Solvent ControlFusarium graminearum-0
Herbicidal Activity Screening

Rationale: Pre- and post-emergence assays are crucial for determining the herbicidal potential of a compound.[12] Pre-emergence activity indicates the compound's ability to inhibit weed seed germination and seedling establishment, while post-emergence activity assesses its effect on established plants.[13]

Protocol: Pre-emergence and Post-emergence Assays

Pre-emergence Assay:

  • Planting: Fill small pots with a standardized soil mix and sow seeds of a model weed species (e.g., ryegrass for monocots, cress for dicots).

  • Treatment: Prepare a solution of this compound in a suitable solvent with a surfactant. Apply the solution evenly to the soil surface at various rates (e.g., 100, 250, 500 g/ha). Include a solvent-only control and a positive control (a commercial pre-emergence herbicide).

  • Incubation: Place the pots in a controlled environment (greenhouse or growth chamber) with appropriate light, temperature, and humidity.

  • Evaluation: After 14-21 days, visually assess the percentage of weed control based on emergence and plant vigor compared to the untreated control.

Post-emergence Assay:

  • Plant Growth: Grow the model weed species in pots until they reach the 2-4 leaf stage.

  • Treatment: Apply the this compound solution as a foliar spray at various rates.

  • Incubation and Evaluation: Maintain the plants in a controlled environment and assess phytotoxicity (e.g., chlorosis, necrosis, stunting) at 3, 7, and 14 days after treatment.

Table 2: Herbicidal Activity Data Presentation

CompoundApplicationTarget WeedRate (g/ha)% Injury (Pre-emergence)% Injury (Post-emergence)
This compoundPre-emergenceRyegrass100, 250, 500N/A
This compoundPre-emergenceCress100, 250, 500N/A
This compoundPost-emergenceRyegrass100, 250, 500N/A
This compoundPost-emergenceCress100, 250, 500N/A
Commercial HerbicidePre/Post
Untreated ControlN/A000
Insecticidal Activity Screening

Rationale: Contact and ingestion bioassays are fundamental for determining the insecticidal properties of a new compound.[14] Aphids and spider mites are common agricultural pests that are suitable for laboratory screening.[15][16]

Protocol: Contact (Vial) and Ingestion (Leaf-Dip) Bioassays

Contact Bioassay (Adult Vial Test): [14]

  • Vial Coating: Prepare serial dilutions of this compound in acetone. Coat the inner surface of glass vials with 0.5 mL of each dilution and allow the solvent to evaporate completely, leaving a uniform film of the compound.

  • Insect Exposure: Introduce a known number of adult aphids (e.g., 10-15) into each vial and seal with a ventilated cap.

  • Mortality Assessment: Record mortality at 24, 48, and 72 hours. Insects that are unable to move when prodded are considered dead.

  • LC50 Determination: Calculate the lethal concentration required to kill 50% of the test population (LC50).

Ingestion Bioassay (Leaf-Dip Method): [15]

  • Leaf Treatment: Prepare aqueous solutions of this compound with a surfactant. Dip leaf discs of a suitable host plant into the solutions for 10 seconds and allow them to air dry.

  • Insect Exposure: Place the treated leaf discs in Petri dishes lined with moist filter paper and introduce a known number of spider mites.

  • Mortality Assessment: Record mortality after 48 and 72 hours.

  • LC50 Determination: Calculate the LC50 value.

Table 3: Insecticidal Activity Data Presentation

CompoundBioassayTarget InsectConcentration (µg/mL)% Mortality (72h)LC50 (µg/mL)
This compoundContactAphid
This compoundIngestionSpider Mite
Commercial InsecticideContact/Ingestion
Untreated ControlN/A00

Postulated Mechanisms of Action

Understanding the mechanism of action is critical for the rational design of more potent and selective agrochemicals. Based on the known activities of pyrimidine derivatives, the following mechanisms are proposed for this compound.

Fungicidal Mechanism: Inhibition of Ergosterol Biosynthesis

Many antifungal agents, particularly azoles, function by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes.[17][18] The inhibition of enzymes such as 14α-demethylase disrupts membrane integrity, leading to fungal cell death.[19] Pyrimidine-based fungicides have also been implicated in targeting this pathway.[20] It is hypothesized that this compound may act as an ergosterol biosynthesis inhibitor.

G Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol 14α-demethylase Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity This compound This compound This compound->Lanosterol Inhibition

Caption: Proposed fungicidal mechanism of action.

Herbicidal Mechanism: Disruption of Pyrimidine Biosynthesis

A novel herbicidal mode of action involves the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[21][22] The disruption of this pathway deprives the plant of essential building blocks for DNA and RNA synthesis, leading to growth arrest and death.[23][24] Given the pyrimidine core of this compound, it is a plausible candidate for a DHODH inhibitor.[25]

G Carbamoyl Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl Phosphate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP DNA & RNA Synthesis DNA & RNA Synthesis UMP->DNA & RNA Synthesis This compound This compound This compound->Dihydroorotate Inhibition

Caption: Proposed herbicidal mechanism of action.

Insecticidal Mechanism

The insecticidal mechanism of pyrimidine derivatives can be diverse.[26] Some pyrimidine-based insecticides act as insect growth regulators, while others target the nervous system. The specific mode of action for this compound would require further investigation, potentially through target-based screening or transcriptomic analysis of treated insects.

Structure-Activity Relationship (SAR) Considerations

Preliminary SAR studies on pyrimidine derivatives suggest that the nature and position of substituents on both the phenyl and pyrimidine rings significantly influence biological activity.[27][28][29][30] For instance, the introduction of electron-withdrawing groups on the phenyl ring can enhance fungicidal or insecticidal potency.[1] The thiol group at the 2-position of the pyrimidine ring is a key functional handle for further chemical modifications to create a library of analogs for SAR studies.

Conclusion

This compound represents a valuable and versatile scaffold for the development of novel agrochemicals. The protocols and insights provided in these application notes offer a robust framework for its synthesis and comprehensive biological evaluation. Further investigation into its precise mechanisms of action and extensive SAR studies will be crucial in unlocking its full potential as a lead compound for the next generation of crop protection agents.

References

Troubleshooting & Optimization

optimizing reaction conditions for 4-phenylpyrimidine-2-thiol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Phenylpyrimidine-2-thiol

Welcome to the technical support center for the synthesis and optimization of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. We will move beyond simple protocols to explore the underlying chemistry, enabling you to troubleshoot common issues and rationally optimize your reaction conditions for maximal yield and purity.

The synthesis of this compound is most commonly achieved through the cyclocondensation of an appropriate three-carbon synthon with thiourea. A prevalent and reliable method is a variant of the Biginelli reaction, which utilizes a phenyl-substituted α,β-unsaturated ketone (a chalcone derivative) as the key starting material.[1]

A crucial aspect of this molecule's chemistry is its existence in a thione-thiol tautomeric equilibrium. While often named as a thiol, the thione form is typically more stable in the solid state. Understanding this equilibrium is vital for characterization and subsequent reactions.[2][3]

Section 1: The Core Reaction: Mechanism and Key Parameters

The reaction proceeds via a [4+2] cyclocondensation mechanism. Thiourea acts as the two-atom (N-C-N) component, attacking the β-carbon of the α,β-unsaturated ketone. This is followed by an intramolecular cyclization and subsequent dehydration/aromatization to yield the final dihydropyrimidine, which then tautomerizes.

Reaction_Mechanism Start Chalcone + Thiourea Michael Michael Addition (Thiourea attacks β-carbon) Start->Michael Catalyst (Acid/Base) Cyclization Intramolecular Cyclization (Amine attacks carbonyl) Michael->Cyclization Dehydration Dehydration & Tautomerization (Loss of H₂O) Cyclization->Dehydration Product This compound / thione Dehydration->Product

Caption: Simplified mechanism for this compound synthesis.

Optimizing Key Reaction Parameters

The success of this synthesis hinges on the careful control of several interdependent parameters. The choice of one parameter will invariably influence the optimal settings for the others.

ParameterCommon Choices & ConditionsRationale & Expert Insights
Catalyst Brønsted Acids: HCl, H₂SO₄Lewis Acids: FeCl₃, ZnCl₂, Lanthanide TriflatesHeterogeneous: MgFe₂O₄ NanoparticlesThe catalyst is essential for activating the carbonyl group of the chalcone, facilitating the initial Michael addition. While strong Brønsted acids are traditional, they can promote side reactions.[4] Lewis acids often offer milder conditions and improved yields. The choice of catalyst must be optimized for your specific substrate.[4][5]
Solvent Ethanol, Methanol, Acetonitrile, DMF, or solvent-free conditions.[4][5]Solvent polarity is a critical factor influencing reaction rates and solubility of intermediates.[4][6] Ethanol is a common choice as it effectively dissolves the reactants upon heating and often allows the product to precipitate upon cooling, simplifying isolation.
Temperature Room temperature to reflux (typically 80-120 °C).Temperature directly impacts reaction kinetics. Insufficient heat leads to low conversion.[4] However, excessive temperatures can promote the formation of Hantzsch-type dihydropyridine byproducts, especially if urea is present as an impurity or in a related reaction.[7] Monitoring via TLC is crucial to find the optimal balance.[5]
Stoichiometry Thiourea is typically used in slight excess (1.1 to 1.5 equivalents).A slight excess of thiourea helps to drive the reaction to completion. However, a large excess can complicate purification by co-precipitating with the product.
Reaction Time 2 to 24 hours.Reaction time is highly dependent on the substrate, catalyst, and temperature. It is not advisable to run the reaction for a fixed time without monitoring. Prolonged reaction times can lead to product degradation.[5]

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Problem: Low or No Product Yield

Q: My reaction has run for several hours, but TLC analysis shows mostly unreacted starting material and only a faint product spot. What are the likely causes and how can I fix this?

A: Low conversion is a frequent challenge that can be systematically diagnosed. The root cause often lies with the catalyst, reaction conditions, or reagent quality.[5][7]

Troubleshooting Steps:

  • Verify Catalyst Activity: If using a commercial catalyst, ensure it is not old or hydrated. For acid catalysts like HCl, confirm the concentration is correct.[7] If the catalyst is ineffective, consider screening alternatives; a switch from a Brønsted to a Lewis acid can sometimes dramatically improve outcomes.[4]

  • Increase Reaction Temperature: The activation energy for the cyclization may not be met.[4] Gradually increase the temperature (e.g., from 60°C to reflux) while monitoring the reaction by TLC every 30-60 minutes. Be cautious of overheating, which can cause byproduct formation.[7]

  • Check Reagent Purity: Impurities in the starting chalcone or thiourea can inhibit the reaction.[4] If possible, purify the starting materials before use (e.g., recrystallize the chalcone).

  • Extend Reaction Time: Some substrate combinations are simply slower. Continue monitoring the reaction; if product formation is slow but steady, extending the reaction time may be all that is needed.[5]

Troubleshooting_Yield Start Low Yield Observed Q1 Is the catalyst active and correct? Start->Q1 A1_No Replace/Regenerate Catalyst Screen alternative catalysts Q1->A1_No No Q2 Is the reaction temperature optimal? Q1->Q2 Yes A1_Yes Increase Temperature & Monitor by TLC End Yield Optimized A1_Yes->End A1_No->End Q2->A1_Yes No Q3 Are reagents pure? Q2->Q3 Yes A2_Yes Check Reagent Purity A3_Yes Extend Reaction Time (Monitor for degradation) Q3->A3_Yes Yes A3_No Purify Starting Materials Q3->A3_No No A3_Yes->End A3_No->End

Caption: Systematic workflow for troubleshooting low product yield.

Problem: Significant Side Product Formation

Q: My reaction produces the desired product, but I'm also seeing a major, inseparable side product. What is it and how do I prevent it?

A: The most common side product in related reactions is a Hantzsch-type 1,4-dihydropyridine (DHP).[7] This occurs when the reaction pathway diverges. Another possibility is the formation of insoluble polymers from the aldehyde used to make the chalcone if any remains.[4]

Preventative Measures:

  • Temperature Control: The Hantzsch pathway is often favored at higher temperatures.[7] Running the reaction at the lowest effective temperature is the best strategy to improve selectivity.

  • Catalyst Choice: The identity of the catalyst can influence the selectivity between the Biginelli (desired) and Hantzsch (undesired) pathways. If DHP formation is a major issue, screen different Lewis acid catalysts.

  • Purify the Chalcone: Ensure your chalcone starting material is free of the aldehyde and ketone it was synthesized from. These impurities can lead to a complex mixture of byproducts.

Problem: Product Purification and Stability

Q: My crude product has precipitated, but it's an oily solid or difficult to filter. What's the best way to purify it?

A: this compound is typically a stable, high-melting solid, making it an excellent candidate for recrystallization.[4][8]

Purification Protocol - Recrystallization:

  • Solvent Selection: The ideal solvent should dissolve the crude product when hot but not when cold. Ethanol, isopropanol, or a dioxane/DMF mixture are good starting points.[2]

  • Procedure: Dissolve the crude solid in a minimal amount of the hot solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent to remove any remaining soluble impurities.[4]

Q: My purified, white product turns slightly yellow and shows a new spot on TLC after a few weeks. What is causing this degradation?

A: This is a classic sign of thiol oxidation. The thiol group (-SH) is susceptible to oxidation, which forms a disulfide (S-S) bridge between two molecules of your product.[9] This is a common issue with many thiol-containing compounds.

Solution for Stability:

  • Inert Atmosphere: To prevent oxidation, it is crucial to handle and store the purified product under an inert atmosphere (e.g., Nitrogen or Argon).[9]

  • Cold Storage: Store the final, dried product in a tightly sealed container at low temperatures (e.g., < 4 °C) to slow down any potential degradation pathways.[9]

Section 3: Frequently Asked Questions (FAQs)

Q1: Can I use microwave or ultrasound-assisted synthesis for this reaction? A1: Yes, these non-conventional energy sources have been successfully used for the synthesis of various pyrimidine derivatives.[1] They can significantly reduce reaction times from hours to minutes and sometimes increase yields by providing localized, high-energy hot spots.[10]

Q2: How do I properly monitor the reaction using Thin Layer Chromatography (TLC)? A2: Use a suitable eluent system (e.g., 7:3 hexane:ethyl acetate is a good starting point for similar structures).[7] Spot the starting chalcone, thiourea, and the co-spot of your reaction mixture on the TLC plate. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progress. This monitoring is critical to determine the optimal reaction time and prevent product degradation from prolonged heating.[4][5]

Q3: Is the product definitively a thiol or a thione? A3: The molecule exists as a mixture of both tautomers in solution, with the equilibrium position depending on the solvent.[2][3] In the solid state and in most characterizations, the thione (C=S) form is predominant due to the stability of the cyclic amide structure. For practical purposes, you can consider it as the thione, but be aware of the thiol's reactivity, especially its potential for S-alkylation.

Section 4: Standard Operating Protocols

Protocol 4.1: Synthesis of this compound

This is a general framework. Specific quantities and conditions should be optimized.

  • To a round-bottom flask equipped with a reflux condenser, add the phenyl-substituted chalcone (1.0 eq), thiourea (1.2 eq), and a suitable catalyst (e.g., 10 mol% ZnCl₂).

  • Add ethanol as the solvent (approx. 10 mL per gram of chalcone).

  • Heat the reaction mixture to reflux (approx. 80 °C) with stirring.

  • Monitor the reaction progress by TLC every 1-2 hours.[7]

  • Upon completion (disappearance of starting material, typically 4-8 hours), cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product and wash it with a small amount of cold ethanol.[7]

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude solid.[4]

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 4.2: Purification by Recrystallization
  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of ethanol and heat the mixture to boiling while stirring until the solid completely dissolves.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Once crystals have formed, place the flask in an ice bath for 30 minutes to maximize precipitation.

  • Collect the crystals by vacuum filtration, washing with a small volume of ice-cold ethanol.

  • Dry the purified crystals under vacuum to remove residual solvent.

References

Technical Support Center: Purification of Pyrimidine-2-Thiol Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrimidine-2-thiol and its derivatives. This guide is designed to provide practical, field-proven insights into the unique challenges associated with the purification of this important class of heterocyclic compounds. Drawing from established chemical principles and methodologies, we will explore the underlying causes of common purification hurdles and offer robust, step-by-step solutions.

Part 1: Foundational Concepts: Understanding the Core Challenges

Successfully purifying pyrimidine-2-thiol compounds requires a foundational understanding of their inherent chemical behaviors. Two key properties dominate the landscape of challenges: thiol-thione tautomerism and susceptibility to oxidative dimerization.

The Thiol-Thione Tautomeric Equilibrium

Pyrimidine-2-thiol does not exist as a single, static structure. It is in a dynamic equilibrium with its tautomer, 2(1H)-pyrimidinethione.[1][2][3] This equilibrium is not merely a theoretical concept; it has profound practical implications for solubility, reactivity, and spectroscopic characterization.

The position of this equilibrium is heavily influenced by the local environment:

  • In Nonpolar Solvents: The thiol form is generally favored.

  • In Polar Solvents & Solid State: The thione form typically predominates due to favorable hydrogen bonding and self-association.[2][4]

  • In Aqueous Media: The 2(1H)-pyrimidinethione form is predicted to be significantly more stable than the 2-pyrimidinethiol form.[1][3]

This solvent-dependent behavior is the root cause of many purification difficulties, such as inconsistent chromatographic behavior or challenges in selecting an appropriate recrystallization solvent.

Caption: Thiol-Thione Tautomeric Equilibrium.

Oxidation: The Disulfide Impurity Problem

The thiol group (-SH) is readily oxidized, especially under neutral to basic conditions in the presence of air (oxygen).[5][6] The primary product of this oxidation is the corresponding disulfide dimer. This reaction is a major source of impurities that can complicate purification and analysis.

The formation of the disulfide is problematic for several reasons:

  • It introduces a new, often less polar, compound into the mixture.

  • It consumes the desired thiol product, reducing the overall yield.

  • The disulfide can sometimes be challenging to separate from the starting material due to similar structural features.

Caption: Oxidation of Pyrimidine-2-thiol to its Disulfide Dimer.

Part 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues frequently encountered during the purification of pyrimidine-2-thiol compounds.

Q1: My compound won't crystallize from solution; it just forms an oil. What's happening and how can I fix it?

A1: This phenomenon, known as "oiling out," is a common problem in crystallization. It typically occurs for one of the following reasons:

  • High Compound Solubility: The solvent you have chosen is too "good," meaning your compound remains highly soluble even at low temperatures.[7]

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of solution as a supersaturated liquid (oil) before it has time to form an ordered crystal lattice.[7]

  • Presence of Impurities: Impurities can disrupt the crystallization process, acting as "crystal lattice poisons."

Troubleshooting Steps:

  • Re-heat and Slow Down: Re-heat the oil-solvent mixture until a clear solution is reformed. Allow it to cool much more slowly. You can insulate the flask with a beaker or cotton wool to slow heat loss.[7]

  • Add More Solvent: The concentration of your compound might be too high. Add a small amount of additional hot solvent to the clear solution and then attempt slow cooling again.

  • Change the Solvent System: If slow cooling fails, the solvent is likely inappropriate. Try a solvent in which your compound has lower solubility.[7] Alternatively, use a two-solvent system (a "good" solvent your compound is soluble in, and an "anti-solvent" it is insoluble in). Dissolve your compound in a minimal amount of the good solvent (e.g., DMSO, DMF) and slowly add the anti-solvent (e.g., water, DCM, or an ether) at an elevated temperature until the solution becomes faintly cloudy. Then, allow it to cool slowly.[8]

  • Scratch or Seed: If the solution remains clear upon cooling, induce nucleation by gently scratching the inside of the flask with a glass rod at the solution's surface or by adding a tiny "seed crystal" of the pure compound.[7]

Q2: I'm running a silica gel column and I'm getting poor recovery. My product seems to be streaking or staying on the column. Why?

A2: This is a classic issue stemming from the acidic nature of silica gel and the properties of your compound.

  • Tautomerism on Column: The polar, acidic surface of the silica can interact strongly with your compound, influencing the thiol-thione equilibrium and leading to band broadening or streaking.

  • Acidity and Basicity: Pyrimidine-2-thiol is weakly acidic (predicted pKa ~7.8)[9], but the pyrimidine ring itself is weakly basic (pKa of pyrimidine is ~1.23)[10]. These opposing functionalities can lead to strong, non-ideal interactions with the acidic silanol groups (Si-OH) on the silica surface.

  • On-Column Oxidation: The high surface area of silica gel can facilitate air oxidation of the thiol to the disulfide, especially if the elution time is long.

Troubleshooting Steps:

  • Deactivate the Silica: Before loading your compound, flush the column with your eluent containing a small amount (0.5-1%) of a polar modifier like triethylamine or acetic acid. Triethylamine will neutralize the acidic sites, preventing strong binding of your compound. Acetic acid can sometimes improve chromatography of acidic compounds by keeping them protonated.

  • Switch to a Different Stationary Phase: Consider using neutral or acidic alumina instead of silica gel. Acidic alumina can be particularly useful for preventing the oxidation of thiols at low pH.[11]

  • Use a Less Polar Eluent System: If your compound is streaking, it may be interacting too strongly with the stationary phase. Try a more nonpolar mobile phase to increase its Rf and speed up elution.

  • Work Quickly: Prepare your column and run it without unnecessary delays to minimize the time your compound spends on the stationary phase, reducing the opportunity for degradation or oxidation.

Q3: My TLC shows a new, less polar spot appearing over time. I suspect it's the disulfide impurity. How can I confirm this and remove it?

A3: Your suspicion is very likely correct. The disulfide dimer is less polar than the corresponding thiol because the polar S-H bond has been replaced by a nonpolar S-S bond.

Confirmation and Removal Strategy:

  • Confirmation:

    • Co-spotting: If you have a sample that has been intentionally left open to the air for a day, run a TLC plate spotting your current mixture, the aged sample, and a co-spot of both. If the new spot in your mixture corresponds to the major spot in the aged sample, it is almost certainly the disulfide.

    • Reductive Quench: Take a small aliquot of your crude mixture, dissolve it in a solvent like methanol, and add a small amount of a reducing agent like sodium borohydride (NaBH₄).[12] Let it stir for 30 minutes. Run a new TLC. The disulfide spot should disappear or be significantly diminished, while the spot corresponding to your thiol should intensify.

  • Removal:

    • Chromatography: The disulfide is typically separable from the thiol by standard column chromatography, as it will have a higher Rf (elute faster) in normal-phase systems.

    • Acid-Base Extraction: This is a highly effective method. See Protocol 3 below. By converting your acidic thiol to its water-soluble salt with a base, you can wash away the neutral, organic-soluble disulfide impurity.

    • Reductive Conversion: If the amount of disulfide is significant, you can convert it back to the desired thiol. Dissolve the entire mixture in a suitable solvent and treat it with a reducing agent (e.g., NaBH₄, DTT). After the reaction is complete, you will need to perform a workup to remove the reducing agent and its byproducts before proceeding with a final purification step like recrystallization.

Part 3: Standardized Protocols & FAQs

Experimental Protocols
Protocol 1: Optimized Recrystallization

This protocol is designed to maximize crystal quality and yield by carefully selecting a solvent and controlling the cooling rate.

  • Solvent Screening (Small Scale):

    • Place ~10-20 mg of your crude compound into several small test tubes.

    • To each tube, add a different solvent from the table below (e.g., ethanol, ethyl acetate, toluene, acetonitrile, water) dropwise at room temperature until the solid just dissolves. If it dissolves readily at room temperature, the solvent is too good.

    • If it is insoluble at room temperature, heat the mixture gently. If it dissolves when hot, it is a potential candidate.[7]

    • Allow the promising candidates to cool to room temperature, then place them in an ice bath. The best solvent is one where the compound dissolves when hot but forms abundant crystals upon cooling.[7]

  • Bulk Recrystallization:

    • Place the crude pyrimidine-2-thiol in an Erlenmeyer flask (do not use a beaker, as the wide mouth allows for rapid solvent evaporation).

    • Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid is completely dissolved.[7]

    • Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

    • Once the flask has reached ambient temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[7]

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

    • Dry the crystals under vacuum.

SolventPolarityBoiling Point (°C)Notes
Water High100Good for highly polar compounds; acts as an anti-solvent for less polar ones.
Ethanol High78A common, effective solvent for many heterocycles.
Acetonitrile Medium-High82Good for moderately polar compounds.
Ethyl Acetate Medium77A versatile solvent, less polar than alcohols.
Toluene Low111Good for less polar compounds or as part of a solvent/anti-solvent pair.
Protocol 2: Flash Column Chromatography (with Oxidation Suppression)

This protocol incorporates steps to minimize on-column degradation of the sensitive thiol group.

  • Slurry Preparation: Prepare a slurry of silica gel in your chosen starting eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Column Packing: Pour the slurry into your column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.

  • Pre-Elution/Deactivation: Elute the packed column with at least two column volumes of the starting eluent. If you experienced issues with streaking (see Q2), add 0.5% triethylamine to this pre-elution solvent and all subsequent mobile phases.

  • Sample Loading: Dissolve your crude compound in a minimal amount of a suitable solvent (dichloromethane is often a good choice). Pre-adsorb this solution onto a small amount of silica gel by concentrating it to a dry, free-flowing powder using a rotary evaporator. Carefully add this dry powder to the top of the column bed.

  • Elution: Begin elution with your starting solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., move from 95:5 to 80:20 Hexane:Ethyl Acetate) to elute your compounds. The disulfide impurity will elute before the more polar pyrimidine-2-thiol.

  • Analysis: Monitor the fractions using TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Purification via Acid-Base Extraction

This powerful technique leverages the weak acidity of the thiol group (pKa ≈ 7.8)[9] to separate it from neutral impurities like the disulfide dimer.

  • Dissolution: Dissolve the crude mixture containing the pyrimidine-2-thiol and neutral impurities in an organic solvent immiscible with water (e.g., dichloromethane (DCM), diethyl ether, or ethyl acetate). Place this solution in a separatory funnel.

  • Basic Wash: Add an equal volume of a dilute aqueous base, such as 1 M sodium carbonate (Na₂CO₃) or 5% aqueous sodium hydroxide (NaOH). Note: A bicarbonate solution is generally not basic enough to deprotonate the thiol effectively.

  • Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release pressure. Allow the layers to separate. The deprotonated pyrimidine-2-thiolate salt will move into the aqueous layer, while the neutral disulfide impurity remains in the organic layer.[13][14]

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh aqueous base one more time to ensure complete recovery. Combine the aqueous extracts. The organic layer containing the disulfide can be set aside or discarded.

  • Acidification (Re-precipitation): Cool the combined aqueous extracts in an ice bath. Slowly add a dilute acid (e.g., 1 M HCl) dropwise while stirring. The pyrimidine-2-thiol will become protonated and precipitate out of the aqueous solution as a solid. Monitor the pH with litmus paper to ensure you reach a pH of ~6-7.

  • Isolation: Collect the purified solid product by vacuum filtration. Wash the solid with cold water to remove any residual salts, and then dry it under vacuum.

ExtractionWorkflow Start Crude Mixture (Thiol + Disulfide) in Organic Solvent (e.g., DCM) AddBase Add Aqueous Base (e.g., 1M Na₂CO₃) & Shake Start->AddBase Separate Separate Layers AddBase->Separate OrganicLayer Organic Layer: Neutral Disulfide Impurity (Discard or Recover) Separate->OrganicLayer AqueousLayer Aqueous Layer: Deprotonated Thiolate Salt Separate->AqueousLayer Acidify Acidify with 1M HCl to pH ~6-7 AqueousLayer->Acidify Precipitate Pure Pyrimidine-2-thiol Precipitates Acidify->Precipitate Filter Filter & Dry Precipitate->Filter PureProduct Pure Solid Product Filter->PureProduct

References

Technical Support Center: Synthesis of 4-Phenylpyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-phenylpyrimidine-2-thiol. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to help you navigate the common challenges of this synthesis, optimize your reaction conditions, and improve your overall yield and purity.

Overview of the Primary Synthetic Route

The most prevalent and reliable method for synthesizing this compound and its derivatives is through the cyclocondensation of an α,β-unsaturated ketone (a chalcone) with thiourea.[1][2] This reaction is a variation of the well-known Biginelli reaction.[3][4] The process typically involves two key stages:

  • Chalcone Synthesis: An acetophenone is condensed with a benzaldehyde under basic conditions (Claisen-Schmidt condensation) to form the chalcone intermediate.[1][5][6]

  • Cyclocondensation: The purified chalcone is then reacted with thiourea in the presence of a base (like KOH or NaOH) in a suitable solvent (commonly ethanol or methanol) under reflux to form the pyrimidine ring.[5][6]

General Experimental Workflow

Below is a diagram illustrating the typical workflow for this synthesis.

G cluster_0 Part 1: Chalcone Synthesis cluster_1 Part 2: Pyrimidine Synthesis start Mix Acetophenone & Benzaldehyde in Ethanol add_base Add NaOH/KOH solution dropwise start->add_base stir Stir at Room Temp (2-3h to overnight) add_base->stir precipitate Pour into Ice Water & Acidify with HCl stir->precipitate filter_chalcone Filter, Wash & Dry Chalcone Intermediate precipitate->filter_chalcone dissolve Dissolve Chalcone & KOH in Methanol filter_chalcone->dissolve Use Purified Chalcone add_thiourea Add Thiourea Solution dissolve->add_thiourea reflux Reflux for 3-4 hours add_thiourea->reflux acidify_final Cool & Acidify with HCl reflux->acidify_final filter_final Filter, Dry & Recrystallize This compound acidify_final->filter_final

Caption: General workflow for this compound synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Q1: My final yield is extremely low, or I'm getting no product at all. What are the likely causes?

A1: Low or zero yield is a common issue that can stem from several factors, from reagent quality to reaction conditions.

  • Cause 1: Inactive or Impure Starting Materials.

    • Explanation: The purity of your starting materials is critical. Impurities in the aldehyde or β-keto equivalent can lead to unwanted side reactions.[7] Thiourea can degrade over time or absorb moisture, reducing its effectiveness.

    • Solution:

      • Ensure all reagents are of high purity. Recrystallize or distill starting materials if their purity is questionable.

      • Use fresh, dry thiourea. Store it in a desiccator.

  • Cause 2: Suboptimal Catalyst or Basic Conditions.

    • Explanation: The cyclocondensation step is base-catalyzed. An incorrect amount or type of base can halt the reaction. Strong bases like KOH or NaOH are typically used to deprotonate the thiourea, making it a more effective nucleophile.[6][8] If the medium is not sufficiently basic, the reaction will not proceed efficiently.

    • Solution:

      • Ensure the correct stoichiometry of the base (e.g., KOH). Typically, an equimolar amount relative to the chalcone is used.[6]

      • Consider alternative bases like sodium ethoxide for a more anhydrous and strongly basic environment.

  • Cause 3: Incorrect Reaction Temperature or Time.

    • Explanation: This reaction requires thermal energy to overcome the activation barrier for cyclization. Insufficient heating (time or temperature) will result in low conversion.[9][10] Conversely, excessively high temperatures for prolonged periods can lead to the decomposition of urea/thiourea and the formation of byproducts.[9]

    • Solution:

      • Ensure the reaction mixture is maintained at a steady reflux.

      • Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.[5][11] If the starting material spot persists, extend the reflux time.

Q2: I'm observing a significant amount of an unexpected, often colored, byproduct. What is it and how can I prevent it?

A2: The formation of byproducts is a frequent challenge, often pointing to competing reaction pathways.

  • Cause 1: Self-Condensation of the Chalcone.

    • Explanation: Under strong basic conditions, chalcones can undergo self-condensation or polymerization, leading to insoluble resinous materials. This is especially true if the addition of thiourea is delayed or if the reaction is overheated.

    • Solution:

      • Ensure all reactants for the cyclization step are mixed before initiating prolonged heating.

      • Maintain a controlled reflux temperature and avoid excessive heating.

  • Cause 2: Michael Addition Side Reactions.

    • Explanation: The thiolate anion generated from thiourea is a potent nucleophile. It can potentially add to the chalcone via a Michael addition without subsequent cyclization, especially if conditions for the ring-closing step (dehydration) are not optimal.[12]

    • Solution:

      • Ensure a sufficient concentration of a strong base (like KOH) and adequate temperature to promote the full cyclization and dehydration sequence.[6]

      • Acidification of the reaction mixture upon completion is crucial to protonate the final product and precipitate it from the solution.[5]

Reaction Mechanism and Potential Side-Pathway

Understanding the mechanism helps in diagnosing side reactions. The primary pathway involves the nucleophilic attack of thiourea on the carbonyl carbon of the chalcone, followed by intramolecular cyclization and dehydration.

G Chalcone Chalcone (α,β-Unsaturated Ketone) Intermediate1 Michael Adduct Intermediate Chalcone->Intermediate1 Thiourea Thiourea Thiourea->Intermediate1 Nucleophilic Attack (Michael Addition) Base Base (KOH) Base->Thiourea Deprotonation Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound (Thione Tautomer) Intermediate2->Product Dehydration (-H₂O)

Caption: Simplified mechanism of pyrimidine-2-thiol synthesis.

Q3: My final product is impure and difficult to recrystallize. What are the common impurities and how can I remove them?

A3: Purification challenges often arise from unreacted starting materials or closely related side products.

  • Impurity 1: Unreacted Chalcone.

    • Explanation: If the reaction does not go to completion, the starting chalcone will contaminate the final product. Chalcones are often colored (yellow/orange) and can be difficult to separate due to similar aromatic character.

    • Purification Strategy:

      • Recrystallization: Choose a solvent system where the product and impurity have different solubilities. Ethanol or methanol are common first choices.[5][6]

      • Column Chromatography: If recrystallization fails, silica gel column chromatography using a hexane/ethyl acetate solvent gradient is an effective method for separating the more polar pyrimidine-thiol from the less polar chalcone.[9]

  • Impurity 2: Oxidized Byproducts.

    • Explanation: The thiol group (-SH) is susceptible to oxidation, especially during workup or if the reaction is exposed to air for extended periods at high temperatures. This can lead to disulfide (-S-S-) linked dimers.

    • Purification Strategy:

      • Workup should be performed promptly after the reaction is complete.

      • Consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) if oxidation is a persistent issue.

      • Recrystallization can often separate the monomeric product from higher molecular weight disulfide impurities.

Frequently Asked Questions (FAQs)

Q: Can I use alternative energy sources like microwave or ultrasound to improve the reaction? A: Yes. Both microwave (MW) irradiation and ultrasound have been successfully used to accelerate the synthesis of pyrimidine derivatives.[11][13] These methods can dramatically reduce reaction times from hours to minutes and often lead to higher yields by providing efficient and uniform heating.[11] If you have access to this equipment, it is a highly recommended optimization strategy.

Q: How critical is the choice of solvent? A: The solvent plays a crucial role. It must be able to dissolve the reactants and be stable at the reflux temperature. Polar protic solvents like ethanol and methanol are most common because they effectively dissolve both the chalcone and the inorganic base (KOH/NaOH).[5][6] Some protocols have also explored polar aprotic solvents like DMF, which can enhance reaction rates.[8][14]

Q: Does the product exist as a thiol or a thione? A: The product, this compound, exists in a tautomeric equilibrium between the thiol (-SH) form and the thione (C=S) form. Spectroscopic evidence suggests that in the solid state and in many solutions, the more stable thione form predominates.[14] This is important for characterization; for example, in IR spectroscopy, you would look for a C=S stretch rather than a distinct S-H stretch.[5]

Q: What is the typical yield I should expect for this synthesis? A: Yields can vary significantly based on the specific substrates and reaction conditions. However, well-optimized procedures reported in the literature often achieve yields in the range of 70-90%.

Table 1: Summary of Typical Reaction Conditions and Yields
ReactantsCatalyst/BaseSolventMethodTime (h)Yield (%)Reference
Substituted Chalcone, ThioureaKOHMethanolReflux3 - 472 - 85
Bis-Chalcone, ThioureaMgFe₂O₄EthanolReflux0.5 - 2~90
Chalcone, ThioureaKOHEthanolUltrasound0.3 - 0.573 - 82[11]
Chalcone, ThioureaKOHEthanolReflux18 - 20Good[6]

References

Technical Support Center: Strategies for Addressing Solubility Issues of 4-Phenylpyrimidine-2-thiol in Biological Media

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center with troubleshooting guides and FAQs for addressing the solubility issues of 4-phenylpyrimidine-2-thiol in biological media.

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their experimental workflows. Poor aqueous solubility is a common hurdle for many promising chemical entities, often leading to inconsistent results, underestimated potency, and challenges in transitioning from in vitro to in vivo models.[1] This document provides a structured, scientifically-grounded approach to systematically diagnose and overcome these issues.

Our methodology is built on a foundation of first principles, moving from simple fixes to more advanced formulation strategies. We will not only describe the "how" but also the "why" behind each technique, empowering you to make informed decisions for your specific application.

Section 1: Understanding the Challenge - Physicochemical Properties

This compound (CAS: 60414-59-7) is a heterocyclic compound with a molecular structure that inherently limits its solubility in aqueous solutions.[2][3] Its phenyl and pyrimidine rings create a predominantly hydrophobic character, while the thiol/thione group offers a site for potential hydrogen bonding.[4][5] Understanding these properties is the first step in troubleshooting.

References

identification of byproducts in 4-phenylpyrimidine-2-thiol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to 4-Phenylpyrimidine-2-thiol Synthesis

The synthesis of this compound and its derivatives is a significant focus in medicinal chemistry due to their wide range of biological activities.[1][2][3] These compounds are typically synthesized through the cyclization of a β-dicarbonyl compound or its equivalent with a thiourea-containing fragment.[4][5] The most common approach involves the reaction of a chalcone (an α,β-unsaturated ketone) with thiourea in the presence of a base.[6][7][8][9] While this method is generally effective, the formation of byproducts can complicate the purification process and reduce the overall yield. Understanding the potential side reactions and the identity of common impurities is crucial for optimizing the synthesis.

This guide will delve into the intricacies of identifying and mitigating byproduct formation, ensuring the integrity and purity of the final compound.

Reaction Pathway and Potential Byproduct Formation

The primary reaction for synthesizing this compound involves the base-catalyzed condensation of a phenyl-substituted chalcone with thiourea. The generally accepted mechanism proceeds through a Michael addition followed by intramolecular cyclization and dehydration.

Reaction_Mechanism cluster_reactants Reactants Chalcone Phenyl Chalcone Michael_Adduct Michael Adduct Intermediate Chalcone->Michael_Adduct Hydrolyzed_Byproduct Hydrolyzed Chalcone Chalcone->Hydrolyzed_Byproduct Base-catalyzed Hydrolysis Unreacted_SM Unreacted Starting Materials Thiourea Thiourea Thiourea->Michael_Adduct Base Base (e.g., NaOH, KOH) Base->Michael_Adduct Catalyst Cyclized_Intermediate Cyclized Dihydropyrimidine Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Product This compound Cyclized_Intermediate->Product Dehydration Oxidized_Byproduct Oxidized Byproduct (e.g., Disulfide) Product->Oxidized_Byproduct Oxidation (Air)

Caption: General reaction scheme for the synthesis of this compound.

However, several side reactions can occur, leading to the formation of various byproducts. The identification of these impurities is paramount for optimizing reaction conditions and ensuring the final product's purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound and how are they formed?

A1: The most frequently encountered byproducts include:

  • Dihydropyrimidine-2(1H)-thiones: These result from an incomplete reaction where the final dehydration step to form the aromatic pyrimidine ring does not occur.[6][10] The presence of these can be influenced by reaction time and temperature.

  • Oxidized Disulfides: The thiol group in the final product is susceptible to oxidation, especially when exposed to air during workup and purification, leading to the formation of a disulfide-linked dimer.

  • Unreacted Starting Materials: Incomplete conversion can lead to the presence of the initial chalcone and thiourea in the crude product.

  • Products of Chalcone Side Reactions: Chalcones themselves can undergo side reactions in the presence of a strong base, such as self-condensation or hydrolysis, although this is less common under typical reaction conditions.[6]

Q2: My ¹H NMR spectrum shows unexpected peaks. What could they be?

A2: Unexpected peaks in the ¹H NMR spectrum often correspond to the byproducts mentioned above. Here's a general guide to their identification:

  • Dihydropyrimidine-2(1H)-thiones: Look for aliphatic protons in the 2.5-5.0 ppm range, which are absent in the aromatic product.[6][10] The characteristic ABX pattern of three protons of the pyrazoline ring can also be an indicator.[10]

  • Unreacted Chalcone: The vinylic protons of the α,β-unsaturated ketone system typically appear as doublets in the 6.5-8.0 ppm region.

  • Thiol vs. Thione Tautomers: this compound can exist in equilibrium with its tautomer, 4-phenyl-1H-pyrimidine-2-thione. The thione form is often more stable in solution.[11] This can lead to the appearance of an N-H proton signal, typically in the downfield region (around 12-13 ppm), and a distinct set of aromatic signals for the tautomeric form.

A combination of spectroscopic techniques, including ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, is essential for unambiguous structure elucidation.[12][13]

Q3: How can I modify the reaction conditions to minimize byproduct formation?

A3: Optimizing reaction conditions is key to minimizing impurities:

  • Temperature and Reaction Time: Strict control over temperature and reaction time is critical. Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help determine the optimal point to stop the reaction, preventing the formation of degradation products.[12]

  • Inert Atmosphere: To prevent the oxidation of the thiol to a disulfide, it is advisable to conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon).

  • Purity of Starting Materials: Using highly pure chalcone and thiourea is essential to avoid introducing impurities from the start.[12]

  • Choice of Base and Solvent: The choice of base and solvent can significantly impact the reaction outcome. Ethanolic potassium hydroxide or sodium hydroxide are commonly used.[6][7] Experimenting with different solvent systems may be necessary to optimize the reaction.

Troubleshooting Guide

Issue Probable Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction; Suboptimal reaction temperature or time; Impure starting materials.Monitor reaction progress with TLC to ensure completion. Optimize temperature and reaction time. Purify starting materials before use.[12]
Presence of Dihydropyrimidine Byproduct Insufficient reaction time or temperature for complete dehydration.Increase reaction time and/or temperature. Monitor by TLC until the intermediate is fully converted to the product.
Product is a Discolored Oil or Gummy Solid Presence of multiple impurities; Oxidation of the thiol group.Purify the crude product using column chromatography on silica gel.[12] Conduct the reaction and workup under an inert atmosphere.
Difficulty in Purification Similar polarity of the product and major byproducts.Experiment with different solvent systems for column chromatography. Consider alternative purification techniques such as preparative HPLC or crystallization.[12]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization based on the specific chalcone used.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the phenyl chalcone (1 equivalent) and thiourea (1.2 equivalents) in absolute ethanol.

  • Base Addition: Add a solution of potassium hydroxide or sodium hydroxide (2 equivalents) in ethanol to the reaction mixture.

  • Reflux: Heat the mixture to reflux and monitor the reaction progress using TLC. The reaction is typically complete within 4-6 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidification: Acidify the mixture with dilute hydrochloric acid until a precipitate forms.

  • Isolation: Filter the solid precipitate, wash it with cold water, and dry it under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) or purify by column chromatography on silica gel.[6][12]

Protocol 2: Analytical Characterization Workflow

A systematic approach to characterizing the final product and identifying any byproducts.

Characterization_Workflow Crude_Product Crude Product TLC TLC Analysis (Purity Check) Crude_Product->TLC Column_Chromatography Column Chromatography (Purification) TLC->Column_Chromatography If impure Final_Characterization Final Characterized Product TLC->Final_Characterization If pure Purified_Fractions Purified Fractions Column_Chromatography->Purified_Fractions NMR ¹H & ¹³C NMR (Structure Elucidation) Purified_Fractions->NMR MS Mass Spectrometry (Molecular Weight) Purified_Fractions->MS IR IR Spectroscopy (Functional Groups) Purified_Fractions->IR NMR->Final_Characterization MS->Final_Characterization IR->Final_Characterization

Caption: A workflow for the purification and characterization of the synthesized product.

  • Thin Layer Chromatography (TLC): Use TLC to assess the purity of the crude product and to monitor the progress of column chromatography. A suitable mobile phase might be a mixture of hexane and ethyl acetate.

  • Column Chromatography: If TLC indicates the presence of impurities, purify the crude product using silica gel column chromatography.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of the purified product and any isolated byproducts.[12][13]

  • Mass Spectrometry (MS): Use MS to determine the molecular weight of the product and to aid in the identification of byproducts.[12]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the C=S and N-H bonds.[12]

By following this guide, researchers can effectively troubleshoot and optimize the synthesis of this compound, leading to higher yields and purer compounds for their research and development endeavors.

References

Technical Support Center: Troubleshooting Common Issues in the Synthesis of Thiol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for thiol derivative synthesis. As a Senior Application Scientist, I've seen firsthand the unique challenges that researchers face when working with sulfhydryl compounds. Their high nucleophilicity and susceptibility to oxidation make them powerful tools, but also sources of experimental frustration.[1][2] This guide is structured to address the most common issues encountered in the lab, providing not just solutions, but also the underlying chemical principles to help you make informed decisions in your future experiments.

Section 1: The Primary Challenge: Low Yields and Oxidative Dimerization

This is, without a doubt, the most frequent issue plaguing thiol syntheses. You run a reaction, and the crude analysis shows poor conversion or, more commonly, a significant byproduct with roughly double the molecular weight of your expected product.

Q1: My reaction yield is unexpectedly low, and I've isolated a significant amount of a disulfide dimer (R-S-S-R). Why is this happening and how can I prevent it?

A1: This is a classic case of oxidative dimerization, the primary nemesis in thiol chemistry. The thiol (R-SH) group is highly susceptible to oxidation, readily coupling to form a disulfide (R-S-S-R), especially in the presence of oxygen.[3][4] This process can be catalyzed by trace metal ions and is particularly prevalent at neutral to basic pH, where the more reactive thiolate anion (R-S⁻) is present in higher concentrations.[5]

Causality: The S-H bond in thiols is significantly weaker than the O-H bond in alcohols (approx. 365 kJ/mol vs. 430 kJ/mol), making it easier to homolytically cleave to form a thiyl radical (RS•).[6] Two thiyl radicals can then combine to form the disulfide. Alternatively, under basic conditions, the thiolate anion can be oxidized.

Prevention Strategies:

  • Inert Atmosphere: The most critical step is the rigorous exclusion of oxygen. All stages of your experiment—reaction, work-up, and purification—should be conducted under an inert atmosphere (e.g., nitrogen or argon).[3][4]

  • De-oxygenated Solvents: Solvents can be a major source of dissolved oxygen. Always use freshly de-oxygenated solvents for your reaction and purification steps.[3][4]

  • pH Control: Maintaining a slightly acidic pH (well below the pKa of the thiol, which is typically 10-11) will keep the thiol in its less reactive protonated form (R-SH), slowing the rate of oxidation.[3]

  • Reducing Agents: In some cases, adding a mild reducing agent like dithiothreitol (DTT) during workup or storage can help preserve the free thiol, although this will complicate purification.[4]

Below is a troubleshooting workflow to diagnose and solve low-yield issues.

G start Low Yield in Thiol Synthesis check_crude Analyze Crude Reaction Mixture (NMR, LC-MS) start->check_crude poor_conversion Poor Conversion to Product check_crude->poor_conversion purification_loss Product Lost During Purification? check_crude->purification_loss If yield is low post-purification side_products Significant Side Products Observed poor_conversion->side_products No optimize_reagents Check Reagent Purity Optimize Stoichiometry Increase Reaction Time/Temp poor_conversion->optimize_reagents Yes is_dimer Is Side Product the Disulfide Dimer? side_products->is_dimer other_side_rxn Investigate Other Side Reactions (See Section 2) is_dimer->other_side_rxn No implement_prevention Implement Oxidation Prevention Protocol is_dimer->implement_prevention Yes success Yield Improved other_side_rxn->success protocol_details Use Inert Atmosphere Use De-oxygenated Solvents Control pH implement_prevention->protocol_details implement_prevention->success optimize_purification Optimize Purification (See Section 3) purification_loss->optimize_purification Yes optimize_purification->success optimize_reagents->success

Caption: Troubleshooting flowchart for low thiol yields.

Section 2: Navigating Side Reactions in Specific Syntheses

Beyond simple oxidation, the specific type of reaction you are running can introduce other common side products.

Q2: I'm performing an SN2 reaction with a thiolate nucleophile and an alkyl halide, but I'm getting elimination byproducts. I thought this wasn't an issue with thiols?

A2: You are correct that this is less of an issue with thiolates compared to alkoxides. Thiols are more acidic than alcohols (pKa ~10-11 vs. 16-18), meaning their conjugate bases, thiolates, are weaker bases than alkoxides.[6][7] This weaker basicity generally disfavors the E2 elimination pathway.[6][7]

However, elimination can still compete under certain conditions:

  • Steric Hindrance: If you are using a sterically hindered secondary or tertiary alkyl halide, the thiolate may act as a base to promote E2 elimination rather than attacking the carbon center for SN2 substitution.[6]

  • Strongly Basic Conditions: If the conditions used to generate the thiolate are overly basic, the excess base can promote elimination.

  • High Temperatures: Higher reaction temperatures can also favor elimination over substitution.

Troubleshooting:

  • Substrate Choice: Whenever possible, use primary or less-hindered secondary alkyl halides.

  • Base Stoichiometry: Use just over one equivalent of a suitable base (e.g., NaH, K₂CO₃) to deprotonate the thiol, avoiding a large excess.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Q3: My Thiol-Michael addition is sluggish and gives a mixture of products. How can I improve the efficiency and selectivity?

A3: The Thiol-Michael addition, a conjugate addition of a thiol to an electron-deficient alkene (like an acrylate or maleimide), is a powerful "click" reaction.[8] However, its success is highly dependent on reaction conditions.[9]

Causality & Troubleshooting:

Factor Explanation Troubleshooting Action
Catalyst The reaction requires a catalyst to generate the nucleophilic thiolate. Base catalysts (e.g., triethylamine) work by deprotonation, while nucleophilic catalysts (e.g., phosphines) work by activating the Michael acceptor.[8][10] Phosphine catalysts are often faster and lead to fewer side reactions with acrylates.[8]Switch from a base catalyst to a nucleophilic one like triphenylphosphine (TPP) or tris(2-carboxyethyl)phosphine (TCEP).
Solvent Polar aprotic solvents like DMF or DMSO stabilize the negatively charged thiolate intermediate, accelerating the reaction.[10][11]If your reaction is slow, consider switching to a more polar aprotic solvent.
pH Higher pH favors the formation of the thiolate anion, increasing the reaction rate.[10][11] However, very high pH can lead to hydrolysis of ester-containing acceptors.For base-catalyzed reactions, maintain a pH between 8-10 for optimal results.
Side Reactions For electron-poor alkenes like acrylates, homopolymerization can compete with the desired thiol addition.[12] This occurs when the carbon-centered radical intermediate adds to another acrylate monomer.Use a slight excess of the thiol to favor the chain-transfer reaction over homopolymerization.
Q4: My photo-initiated Thiol-Ene reaction has a low conversion rate. What should I check?

A4: The radical-mediated thiol-ene reaction is another highly efficient click chemistry, but its initiation and propagation can be hampered by several factors.[12]

Key Troubleshooting Areas:

  • Oxygen Inhibition: Oxygen is a radical scavenger and will terminate the radical chain reaction. Thoroughly degassing the reaction mixture is absolutely essential.[12]

  • Initiator Choice & Concentration: Cleavage-type photoinitiators (e.g., DMPA) are generally more efficient than hydrogen-abstraction types (e.g., benzophenone) for thiol-ene reactions.[12] Insufficient initiator leads to low radical concentration, while excessive amounts can cause side reactions.[12] A typical starting point is 0.1-1.0 wt%.

  • Substrate Reactivity: Allylic and benzylic C-H bonds are weak and can participate in hydrogen-atom transfer side reactions, disrupting the radical chain process and leading to poor yields.[13] If your 'ene' contains these motifs, the reaction may be inherently problematic.

  • Stoichiometry: A 1:1 ratio of thiol to ene functional groups is theoretically ideal. An excess of thiol can sometimes help push the reaction to completion, especially if ene homopolymerization is a competing pathway.[12]

G cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination I Photoinitiator hv UV Light (hν) I->hv R_radical Initiator Radical (R•) hv->R_radical Thiol Thiol (R'-SH) R_radical->Thiol H-Abstraction Thiyl_radical Thiyl Radical (R'-S•) Thiol->Thiyl_radical Thiol->Thiyl_radical regenerates Product Thioether Product Thiol->Product Ene Ene (C=C) Carbon_radical Carbon-Centered Radical Intermediate Ene->Carbon_radical Thiyl_radical->Ene Addition Carbon_radical->Thiol Chain Transfer (H-Abstraction) Disulfide Disulfide (R'-S-S-R') Oxygen O₂ (Inhibitor) Thiyl_radical2 Thiyl Radical (R'-S•) Oxygen->Thiyl_radical2 Scavenging Thiyl_radical3 Thiyl Radical (R'-S•) Thiyl_radical2->Thiyl_radical3 Radical Combination Thiyl_radical3->Disulfide

Caption: Key steps and common failure points in a radical thiol-ene reaction.

Section 3: Purification and Handling

Even with a successful reaction, isolating a pure thiol derivative presents unique hurdles.

Q5: How can I purify my thiol derivative without causing oxidation? And how do I manage the terrible smell?

A5: This is a two-part problem requiring careful technique and proactive engineering controls.

Purification:

  • Column Chromatography: This is often the go-to method. To minimize oxidation, use de-oxygenated solvents and work quickly. Some researchers recommend adding a very small amount of a radical inhibitor like BHT to the solvent system, but be aware this will be an impurity in your final product.

  • Acid/Base Extraction: If your product and impurities have different acid/base properties, extraction can be effective. For example, excess thiol can often be removed by washing with a dilute base (like 1M NaOH) to form the water-soluble thiolate, but be cautious as this can promote oxidation if not done under an inert atmosphere.[14]

  • Covalent Chromatography: For thiol-containing proteins or peptides, specialized resins like thiopropyl-activated sepharose can be used. These resins form a reversible disulfide bond with the target molecule, allowing impurities to be washed away before the pure thiol is eluted with a reducing agent.[15]

Odor Control: The notorious smell of volatile thiols is a significant safety and workplace comfort issue.[16] The key is containment and neutralization.

  • Work in a Fume Hood: All work with thiols should be performed in a certified chemical fume hood.[17]

  • Bleach Neutralization: Keep bleach baths (a 1:1 mixture of commercial bleach and water is effective) in the hood to decontaminate glassware, syringes, and stir bars immediately after use.[17][18] Bleach oxidizes thiols to odorless sulfonic acids.

  • Waste Management: Quench all thiol-containing waste streams with bleach before disposal. Collect contaminated solid waste (gloves, paper towels) in a dedicated, sealed bag inside the fume hood.[18]

  • Traps: For operations that exhaust to the lab (e.g., rotovap, vacuum filtration), vent the exhaust through a bleach trap to scrub the effluent gas.[17]

Section 4: Protecting Group Pitfalls

In multi-step syntheses, protecting the thiol group is often necessary. However, the unique reactivity of sulfur can lead to challenges.[2][19]

Q6: I'm having trouble with my thiol protecting group. It's either unstable to my reaction conditions or difficult to cleave. What are my options?

A6: Thiol protecting groups face a delicate balance. The S-H bond is more acidic and the thiolate is more nucleophilic than its oxygen counterparts, making many standard hydroxyl protecting groups (like silyl ethers) too unstable for use with thiols.[2] Thioethers are the most common protecting group class.

Comparison of Common Thiol Protecting Groups:

Protecting Group Structure Stability Cleavage Conditions Comments
Trityl (Trt) -S-C(Ph)₃Base stable. Labile to acid.Mild acid (TFA), I₂/MeOH, Silanes/TFABulky. Good for peptide synthesis. Cleavage can sometimes be sluggish.[19][20]
tert-Butyl (tBu) -S-C(CH₃)₃Acid and base stable.Strong acid (e.g., Hg(OAc)₂ then H₂S)Very robust but requires harsh, toxic reagents for cleavage.[2][19]
Acetamidomethyl (Acm) -S-CH₂-NH-CO-CH₃Acid and base stable.Hg(II) or I₂ followed by reduction.Orthogonal to many other groups. Commonly used in complex peptide synthesis.[19]
p-Methoxybenzyl (PMB) -S-CH₂-C₆H₄-OCH₃Base stable.Strong acid (TFA, HF).Cleaved under similar conditions to Boc groups.

Troubleshooting:

  • Instability: If your protecting group is cleaving prematurely, you need a more robust one. If you are facing acidic conditions and your Trt group is falling off, consider switching to the more stable Acm group.

  • Cleavage Difficulty: If you cannot remove the protecting group, you may need harsher conditions or a more labile group. For example, if the strong acid required to cleave a tBu group is destroying your molecule, redesign the synthesis to use a Trt or Acm group. The choice is always a trade-off between stability and ease of removal.[19]

Section 5: Analytical & Characterization FAQs
Q7: How can I confidently characterize my thiol derivative and assess its purity?

A7: A multi-technique approach is essential for unambiguous characterization and purity assessment of thiol derivatives.[21][22]

Technique Purpose Key Information & Considerations
¹H NMR Spectroscopy Structural ElucidationThe thiol proton (-SH) often appears as a broad singlet with a variable chemical shift (typically 1-4 ppm). It can exchange with D₂O. Look for characteristic shifts of protons adjacent to the sulfur atom.[21]
Mass Spectrometry (MS) Molecular Weight ConfirmationESI-MS is excellent for confirming the molecular weight of the desired product.[21][23] It will also clearly show the mass of the disulfide dimer if it is present as an impurity.
HPLC Purity Assessment & QuantificationReversed-Phase HPLC (RP-HPLC) is the workhorse for assessing purity.[21][23] Since many thiols lack a strong UV chromophore, detectors like Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) may be necessary.[21]
FTIR Spectroscopy Functional Group IdentificationThe S-H stretch is a weak band appearing around 2550-2600 cm⁻¹. Its absence, coupled with the appearance of your desired product's other functional groups, can be informative.
Ellman's Test Quantification of Free ThiolsA colorimetric assay using DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) that reacts with free thiols to produce a yellow-colored product, which can be quantified by UV-Vis spectrophotometry.[23] This is very useful for quantifying thiol concentration in a solution.
Experimental Protocols
Protocol 1: General Procedure for Reaction under Inert Atmosphere
  • Glassware Preparation: Dry all glassware in an oven at >100 °C for several hours and allow to cool in a desiccator.

  • Assembly: Quickly assemble the reaction apparatus (e.g., round-bottom flask with condenser and gas inlet) while hot and immediately place it under a positive pressure of inert gas (nitrogen or argon).

  • Solvent Degassing: De-oxygenate the reaction solvent by bubbling argon or nitrogen through it for 15-30 minutes.[12]

  • Reagent Addition: Add the de-oxygenated solvent and reagents via syringe or cannula under a positive flow of inert gas.

  • Reaction: Maintain a positive pressure of inert gas throughout the reaction. This can be achieved using a balloon filled with the inert gas or a gas bubbler.

  • Work-up: Quench and perform extractions using de-oxygenated water and solvents. Always keep the flasks stoppered when not actively adding or removing material.

References

Technical Support Center: Stability Testing of 4-Phenylpyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 1, 2026

Introduction: The Critical Role of Stability in Your Research

4-Phenylpyrimidine-2-thiol is a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science.[1] Its utility is derived from a unique structure combining a pyrimidine core and a reactive thiol group. However, the very features that make this molecule promising also render it susceptible to degradation. Understanding its stability is not merely a procedural step; it is fundamental to ensuring the accuracy, reproducibility, and relevance of your experimental results.

Instability can compromise every aspect of your work, from altering biological activity in screening assays to invalidating analytical quantitation.[2] This guide has been developed to provide researchers, scientists, and drug development professionals with a comprehensive resource for navigating the stability challenges of this compound. Here, we synthesize foundational chemical principles with practical, field-proven methodologies to empower you to design robust experiments, troubleshoot unexpected results, and confidently interpret your data.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound?

A1: The primary and most immediate stability concern is the oxidation of the thiol (-SH) group.[3] Like many thiol-containing compounds, this compound is susceptible to oxidation by atmospheric oxygen, which can lead to the formation of a disulfide-linked dimer (R-S-S-R). This dimerization eliminates the reactive free thiol, altering the compound's chemical properties and likely its biological activity.[4][5]

Q2: How should I store this compound, both as a solid and in solution?

A2:

  • Solid Form: As a solid, the compound is relatively more stable. Store it in a tightly sealed container in a cool, dry, and dark place.[6] To minimize exposure to atmospheric oxygen and moisture, consider flushing the container with an inert gas like argon or nitrogen before sealing.

  • In Solution: Solutions are far more prone to degradation. If possible, always use freshly prepared solutions.[3] If storage is necessary, dissolve the compound in a degassed solvent and store it at -20°C or, preferably, -80°C for longer durations.[7] Repeated freeze-thaw cycles should be avoided as they can degrade the compound.[7]

Q3: What solvents are recommended for dissolving this compound?

A3: The choice of solvent depends on the downstream application. For analytical purposes like HPLC, a mixture of methanol and acetonitrile is often suitable.[8] For biological assays, dissolving the compound in a minimal amount of DMSO and then diluting with an appropriate aqueous buffer is a common practice.[2] Crucially, all solvents, especially aqueous buffers, should be thoroughly degassed before use to remove dissolved oxygen. [3]

Q4: Does this compound exist in different tautomeric forms?

A4: Yes. Like other 2-mercaptopyrimidines, it can exist in a thione-thiol tautomerism. In solution, the equilibrium between the thiol (-SH) and thione (=S) forms can be influenced by solvent polarity, concentration, and temperature.[4][5] Polar solvents tend to favor the thione form.[5] This is an important consideration as the two forms may have different reactivity and spectral properties.

Troubleshooting Guide: Addressing Common Experimental Issues

Issue 1: My solution of the compound turns slightly yellow or cloudy over a short period.

  • Probable Cause: This is a classic sign of oxidation. The formation of the disulfide dimer can lead to decreased solubility and a change in appearance.

  • Troubleshooting Steps:

    • Work Under Inert Atmosphere: Handle the solid and prepare solutions under an inert gas (nitrogen or argon) if possible.[3] Even a simple glove bag can significantly reduce oxidation.

    • Use Degassed Solvents: Before preparing any solution, degas your buffer or solvent by sparging with argon/nitrogen for 15-20 minutes or by using a vacuum/sonication cycle.[3]

    • Add a Reducing Agent (Optional): For applications where it won't interfere, a small molar excess of a reducing agent like Dithiothreitol (DTT) can be added to the solution to maintain the thiol in its reduced state. This is common in protein chemistry but must be validated for your specific assay.

    • Confirm Purity: Re-analyze your "fresh" solution by HPLC to confirm its purity at the start of the experiment. Compare this to the cloudy solution to identify the new, likely less-retained disulfide peak.

Issue 2: I am seeing a new, unexpected peak in my HPLC chromatogram during a stability study.

  • Probable Cause: A new peak indicates the formation of a degradation product. The identity of this peak depends on the stress condition applied (e.g., heat, pH, oxidant).

  • Troubleshooting Steps:

    • Characterize the Peak: If you have access to Mass Spectrometry (MS), couple it with your HPLC (LC-MS) to get the mass-to-charge ratio (m/z) of the unknown peak.[9] An m/z corresponding to (2 * Parent Mass - 2) is strong evidence of a disulfide dimer. Other masses will point to hydrolytic or other oxidative degradation.

    • Review Stress Conditions: Correlate the appearance of the peak with the specific stress condition.

      • Oxidative Stress (e.g., H₂O₂): The primary degradant is expected to be the disulfide dimer.

      • Acidic/Basic Stress: Look for evidence of hydrolysis, which could involve cleavage of the pyrimidine ring.[10][11]

      • Photolytic Stress: UV light can cause photolytic decomposition.[12]

    • Perform a Peak Purity Analysis: Use a photodiode array (PDA) detector to check the spectral purity of both the parent and degradant peaks to ensure they are single components.

Issue 3: The biological activity of my compound is inconsistent between experiments.

  • Probable Cause: Inconsistent activity is often linked to compound instability. If the compound degrades to a less active (or inactive) form, the effective concentration in your assay will vary.

  • Troubleshooting Steps:

    • Implement Strict Handling Protocols: Ensure that every time you run the assay, the compound is handled identically. Use freshly prepared stock solutions from a solid that has been properly stored.

    • Analyze Pre- and Post-Incubation: Take an aliquot of your final assay solution both immediately after preparation (T=0) and after the full incubation period. Analyze both by HPLC to quantify the amount of parent compound remaining.[13] This will tell you if significant degradation is occurring during the experiment.

    • Evaluate Assay Buffer: Some buffer components can accelerate degradation. For instance, buffers with trace metal ion contaminants can catalyze thiol oxidation.[3] Consider adding a chelating agent like EDTA (at a low concentration, e.g., 0.1 mM) to sequester these ions.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[14][15] The goal is to achieve partial degradation (typically 10-30%) to ensure that the analytical method can separate the degradants from the parent compound.[14]

Core Requirement: A Validated Stability-Indicating HPLC Method

Before beginning, you must have a reliable HPLC method, typically reverse-phase (RP-HPLC) with a C18 column and UV detection.[13][16] The method must be able to resolve the this compound peak from any potential degradants.

Protocol 1: General Sample Preparation
  • Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 mixture of methanol:water or acetonitrile:water.

  • For each stress condition, transfer an aliquot of the stock solution into a clear glass vial.

  • Prepare a control sample by diluting the stock solution with the 50:50 solvent mixture to the final concentration and storing it at 4°C in the dark.

Protocol 2: Stress Conditions

The following table summarizes the starting conditions for a forced degradation study. These should be optimized for this compound.

Stress ConditionReagent / ConditionIncubation TimeNeutralization / Quenching
Acid Hydrolysis 0.1 M HCl24 - 72 hours at 60°CNeutralize with 0.1 M NaOH
Base Hydrolysis 0.1 M NaOH4 - 24 hours at 60°CNeutralize with 0.1 M HCl
Oxidation 3% H₂O₂4 - 24 hours at RTN/A
Thermal Degradation 70°C (in solid state and solution)48 - 96 hoursCool to RT
Photostability ICH Q1B Option 2 Light ExposureExpose until 1.2 million lux hours and 200 watt hours/m²N/A

Table 1: Recommended Starting Conditions for Forced Degradation Studies.

Protocol 3: Analysis
  • After the specified incubation time, neutralize the acid and base samples as described in the table.

  • Dilute all samples (including the control) to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).

  • Analyze all samples by your stability-indicating HPLC method.

  • Compare the chromatograms of the stressed samples to the control sample. Look for a decrease in the area of the parent peak and the appearance of new peaks (degradants).

  • Calculate the percentage degradation and ensure mass balance where possible.

Visualization of Key Processes

Experimental Workflow

This diagram outlines the logical flow of a comprehensive stability assessment for this compound.

G cluster_prep Phase 1: Preparation & Method Development cluster_analysis Phase 3: Analysis & Interpretation PREP Prepare Stock Solution (1 mg/mL in MeCN/H2O) HPLC_DEV Develop Stability-Indicating HPLC-UV Method PREP->HPLC_DEV ACID Acid Hydrolysis (0.1 M HCl, 60°C) BASE Base Hydrolysis (0.1 M NaOH, 60°C) OX Oxidation (3% H2O2, RT) THERMAL Thermal Stress (70°C) PHOTO Photolytic Stress (ICH Q1B) ANALYZE Analyze All Samples (Control & Stressed) by HPLC-UV/MS ACID->ANALYZE BASE->ANALYZE OX->ANALYZE THERMAL->ANALYZE PHOTO->ANALYZE IDENTIFY Identify Degradants (LC-MS, Peak Purity) ANALYZE->IDENTIFY REPORT Report Findings: Degradation Pathways, Method Validation IDENTIFY->REPORT

A typical workflow for a forced degradation study.

Primary Degradation Pathway: Oxidation

The most probable degradation pathway under ambient laboratory conditions is the oxidation of the thiol to a disulfide.

G Monomer1 2 x (this compound) Dimer Disulfide Dimer Monomer1->Dimer [O] (e.g., O2, H2O2) Dimer->Monomer1 [H] (e.g., DTT)

Reversible oxidation of the thiol to a disulfide dimer.

References

refinement of analytical methods for 4-phenylpyrimidine-2-thiol characterization

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for advanced analytical support, this guide serves as a dedicated Technical Support Center for researchers, scientists, and drug development professionals working with 4-phenylpyrimidine-2-thiol. As a Senior Application Scientist, my objective is to move beyond mere procedural lists, offering a synthesized resource grounded in mechanistic understanding and field-proven experience. Here, we will dissect the common and complex challenges encountered during the characterization of this molecule, providing not just solutions, but the scientific rationale behind them.

Introduction to this compound: Analytical Nuances

This compound (C₁₀H₈N₂S, Mol. Wt.: 188.25 g/mol ) is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its analytical characterization, however, is not trivial. The primary challenge stems from its existence in a thiol-thione tautomeric equilibrium, which influences its spectroscopic and chromatographic behavior.[2][3] Furthermore, the thiol group is susceptible to oxidation, potentially forming disulfide dimers, which can complicate purity assessments and quantification.[4][5] This guide provides a structured, problem-oriented approach to refining your analytical methods for robust and reproducible characterization.

Diagram: Thiol-Thione Tautomerism

The equilibrium between the thiol and thione forms is a critical factor influencing all analytical data. The thione form is generally more stable and thus more prevalent in solution.[2]

Caption: Thiol-Thione tautomeric equilibrium of the target molecule.

High-Performance Liquid Chromatography (HPLC): Troubleshooting & Optimization

HPLC is the cornerstone for purity assessment and quantification of this compound. However, its polar and potentially acidic nature can lead to common chromatographic issues.

Frequently Asked Questions (FAQs) - HPLC

Q1: What is the best starting point for HPLC method development for this compound? A1: A reversed-phase method is most appropriate. Start with a C18 column and a mobile phase gradient of water and acetonitrile (ACN), both containing an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA). The acidic modifier is crucial; it suppresses the ionization of the thiol group, preventing its interaction with residual silanols on the silica-based stationary phase, which is a primary cause of peak tailing.[6]

Q2: How does the thiol-thione tautomerism affect my chromatogram? A2: Typically, the equilibrium between tautomers is rapid on the HPLC timescale, so you will likely observe a single, sharp peak representing the combined population. However, if the interconversion is slow under specific mobile phase conditions (e.g., unusual pH, low temperature), you might see peak broadening or even two distinct peaks. If you suspect this, altering the temperature or mobile phase pH can help confirm if the peak shape is tautomer-related.

Q3: My sample seems to degrade after preparation in the autosampler. What can I do? A3: The thiol group is prone to air oxidation, especially in neutral or basic solutions and in the presence of trace metal ions, forming a disulfide dimer.[4] Always use fresh, high-purity solvents. Prepare samples in a slightly acidic diluent (e.g., 50:50 ACN:Water with 0.1% formic acid) just before analysis. If samples must be stored, keep them at low temperatures (e.g., 4°C) and consider flushing vials with an inert gas like nitrogen or argon.

HPLC Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Severe Peak Tailing 1. Silanol Interaction: The thiol proton interacts with free silanol groups on the column packing. 2. Column Overload: Injecting too much sample mass.1. Lower Mobile Phase pH: Add 0.1% formic acid or TFA to your mobile phase to suppress thiol ionization. 2. Use an End-Capped Column: Select a high-quality, end-capped C18 column. 3. Reduce Sample Concentration: Dilute your sample and reinject.
Shifting Retention Times 1. Inadequate Equilibration: Insufficient time for the column to equilibrate with the initial mobile phase conditions. 2. Mobile Phase Composition Change: Inconsistent mixing or evaporation of the more volatile solvent (ACN). 3. Temperature Fluctuation: The lab or column compartment temperature is not stable.1. Increase Equilibration Time: Ensure the column is equilibrated for at least 10-15 column volumes before injection.[7] 2. Prepare Fresh Mobile Phase Daily: Use a properly functioning degasser. 3. Use a Thermostatted Column Compartment: Set it to a stable temperature (e.g., 30°C).
Ghost Peaks 1. Carryover: Sample adsorbing to parts of the injector or valve and eluting in a subsequent blank run. 2. Contaminated Mobile Phase: Impurities in the solvents, especially water.1. Optimize Needle Wash: Use a strong solvent (like 100% ACN or isopropanol) for the autosampler needle wash. 2. Use High-Purity Solvents: Filter all aqueous mobile phases through a 0.22 µm filter.
Loss of Signal/Sensitivity 1. Sample Adsorption: The compound may be adsorbing to metal surfaces in the HPLC system (frits, tubing). 2. Oxidation: The thiol is oxidizing to a disulfide, which may have a different retention time and/or UV absorbance.1. Passivate the System: Flush the HPLC with a passivating agent or consider using PEEK tubing and frits if the problem persists. 2. Confirm with a Freshly Prepared Standard: Analyze the sample immediately after preparation to minimize oxidation.[8]

Diagram: HPLC Troubleshooting Workflow

HPLC_Troubleshooting cluster_peak Peak Shape Issues cluster_retention Retention Issues cluster_pressure Pressure Issues cluster_sensitivity Sensitivity Issues start Chromatographic Problem Identified peak_shape Poor Peak Shape? (Tailing/Fronting) start->peak_shape retention Retention Time Drift? start->retention pressure Pressure Anomaly? start->pressure sensitivity Low Sensitivity? start->sensitivity check_ph Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) peak_shape->check_ph equilibrate Increase Equilibration Time retention->equilibrate check_blockage Check for Blockages (frits, guard column) pressure->check_blockage check_oxidation Prepare Fresh Sample (minimize air exposure) sensitivity->check_oxidation solution Problem Resolved reduce_load Dilute Sample check_ph->reduce_load check_column Use End-Capped Column reduce_load->check_column check_column->solution fresh_mp Prepare Fresh Mobile Phase equilibrate->fresh_mp thermostat Use Column Thermostat fresh_mp->thermostat thermostat->solution check_leak Check for Leaks check_blockage->check_leak check_leak->solution check_adsorption Consider System Passivation check_oxidation->check_adsorption check_adsorption->solution

Caption: A logical workflow for diagnosing common HPLC issues.

Mass Spectrometry (MS): Structural Confirmation

MS is indispensable for confirming the molecular weight and structural integrity of this compound.

Frequently Asked Questions (FAQs) - MS

Q1: What ionization technique is best for this molecule? A1: Electrospray Ionization (ESI) is highly effective. It is a soft ionization technique that will readily protonate the molecule, yielding a strong signal for the molecular ion [M+H]⁺ at m/z 189.2.

Q2: What are the expected major fragments in an MS/MS experiment? A2: Fragmentation (induced by CID) will likely involve the pyrimidine ring. Common fragmentation pathways for similar structures include cleavage of the pyrimidine moiety and loss of small molecules or radicals.[9][10] Expect to see fragments corresponding to the phenylpyrimidine cation after loss of the thiol group, and further fragmentation of the phenyl ring (e.g., loss of C₂H₂) from the main structure.

Table: Common MS Fragments for [M+H]⁺ (m/z 189.2)

m/z (approx.) Proposed Fragment Notes
189.2[C₁₀H₉N₂S]⁺Protonated molecular ion (base peak)
156.1[C₁₀H₈N₂]⁺Loss of SH radical
115.1[C₇H₅N₂]⁺Fragmentation of the pyrimidine ring
77.1[C₆H₅]⁺Phenyl cation

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure Elucidation

NMR provides unambiguous structural confirmation. The key is to correctly assign signals and be aware of the tautomeric form.

Frequently Asked Questions (FAQs) - NMR

Q1: What solvent should I use for NMR analysis? A1: DMSO-d₆ is an excellent choice. It is a polar aprotic solvent that will dissolve the compound well. Importantly, the acidic protons (like N-H or S-H) are less likely to exchange with deuterium from the solvent compared to protic solvents like D₂O or CD₃OD, making them observable.[11]

Q2: I don't see a signal for the S-H proton. Is my sample impure? A2: Not necessarily. Several factors could be at play:

  • Thione Dominance: The molecule may exist predominantly in the thione tautomeric form, in which case you would see an N-H proton signal instead of an S-H proton. This N-H signal is often broad and can appear downfield (e.g., >12 ppm).[12]

  • Proton Exchange: Even in DMSO-d₆, if there are traces of water, the acidic proton can exchange, leading to a very broad, low-intensity signal that can be lost in the baseline.

  • Concentration: At low concentrations, the signal may be too weak to observe clearly.

Table: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Atom Type Predicted Chemical Shift (ppm) Notes
¹H NMR
Aromatic (Phenyl & Pyrimidine)7.0 - 8.5Complex multiplet pattern.[13]
NH (Thione form)~12.5 - 13.5Broad singlet, exchangeable with D₂O.[12]
SH (Thiol form)~3.0 - 4.0Singlet, typically sharp but can broaden.[13]
¹³C NMR
C=S (Thione Carbon)~175 - 185A key downfield signal confirming the thione form.[12]
Aromatic Carbons110 - 165Multiple signals corresponding to the phenyl and pyrimidine rings.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Analysis

FTIR is a rapid and powerful tool for confirming the presence of key functional groups and for distinguishing between the thiol and thione tautomers.

Frequently Asked Questions (FAQs) - FTIR

Q1: How can FTIR help me identify the dominant tautomer? A1: The FTIR spectrum provides clear markers for each form. The thiol form will exhibit a weak but sharp S-H stretching band around 2550-2600 cm⁻¹.[14] The thione form, conversely, will lack this S-H peak but will show a characteristic C=S stretching vibration, typically in the 1050-1200 cm⁻¹ region.[14] Given that the thione form is often more stable, the absence of a clear S-H stretch and the presence of a C=S stretch is a strong indicator.

Table: Key FTIR Vibrational Frequencies (cm⁻¹)

Frequency Range (cm⁻¹) Vibrational Mode Significance
3200 - 3400N-H stretchIndicates the presence of the thione tautomer. Often broad due to hydrogen bonding.[14]
~3050Aromatic C-H stretchConfirms the phenyl and pyrimidine rings.
2550 - 2600S-H stretchWeak, but a definitive marker for the thiol tautomer.[14][15]
1500 - 1600C=C and C=N ring stretchesCharacteristic vibrations of the aromatic and heterocyclic rings.[16]
1050 - 1200C=S stretchStrong indicator of the thione tautomer.[14]
690 - 770C-H out-of-plane bendBending modes from the monosubstituted phenyl ring.

References

strategies to avoid overalkylation in thioether synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Thioether Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of forming carbon-sulfur bonds. Overalkylation, the formation of sulfonium salts, is a common and often frustrating side reaction in thioether synthesis. This resource provides in-depth troubleshooting guides and frequently asked questions to help you diagnose and solve these challenges, ensuring high-yielding and clean reactions.

Troubleshooting Guide: Common Issues in Thioether Synthesis

This section addresses specific problems you may encounter during your experiments, offering explanations and actionable solutions.

Issue 1: My reaction is producing a significant amount of sulfonium salt. How can I prevent this?

Root Cause: The thioether product, being a nucleophile, can react further with the alkylating agent to form a stable sulfonium salt. This is particularly problematic when using highly reactive alkylating agents or when the thioether product is sterically unhindered.

Solutions:

  • Stoichiometric Control: Carefully control the stoichiometry of your reactants. Use of a slight excess of the thiol relative to the alkylating agent can be beneficial. However, a large excess may not always be practical or economical.

  • Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture maintains a low instantaneous concentration, which kinetically favors the initial S-alkylation over the subsequent overalkylation.

  • Choice of Base and Solvent: The choice of base is critical. A strong base that completely deprotonates the thiol to the more nucleophilic thiolate is often used. However, a weaker base can sometimes be advantageous by maintaining a lower concentration of the highly reactive thiolate. The solvent also plays a role; polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions, but may also promote overalkylation. Experimenting with less polar solvents might be beneficial.[1]

  • Phase Transfer Catalysis (PTC): For reactions involving a salt of the thiol and an organic-soluble alkylating agent, a phase transfer catalyst can be highly effective. The catalyst transports the thiolate anion from the aqueous or solid phase to the organic phase for reaction. This can lead to milder reaction conditions and improved selectivity.[2][3][4][5][6] Tetrabutylammonium bromide (TBAB) is a commonly used phase transfer catalyst.[2]

  • To a stirred solution of the thiol (1.0 equiv) and an appropriate base (e.g., K₂CO₃, 1.5 equiv) in a biphasic solvent system (e.g., toluene/water), add the phase transfer catalyst (e.g., TBAB, 0.1 equiv).

  • Add the alkylating agent (1.05 equiv) dropwise to the mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 2: I'm observing dialkylation of my dithiol. How can I achieve mono-alkylation?

Root Cause: Dithiols present a challenge in achieving mono-selectivity, as the second thiol group can react after the first has been alkylated.

Solutions:

  • Use of a Large Excess of the Dithiol: Employing a significant excess of the dithiol relative to the alkylating agent statistically favors mono-alkylation. The unreacted dithiol can then be recovered and reused.

  • Protecting Group Strategy: One of the thiol groups can be selectively protected, allowing for the alkylation of the other. Subsequent deprotection yields the mono-alkylated product. Common thiol protecting groups include the trityl (Tr) and p-methoxybenzyl (PMB) groups.

  • Intramolecular Cyclization (for specific substrates): If the dithiol and a di-alkylating agent are chosen appropriately, an intramolecular cyclization can be favored, leading to a cyclic thioether.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the fundamentals of thioether synthesis and overalkylation.

Q1: What is the fundamental mechanism of thioether synthesis and how does overalkylation occur?

A1: The most common method for thioether synthesis is a variation of the Williamson ether synthesis, which proceeds via an SN2 mechanism.[7][8][9][10] In this reaction, a thiol is first deprotonated by a base to form a highly nucleophilic thiolate anion. This thiolate then attacks an alkyl halide or another suitable electrophile, displacing a leaving group to form the thioether.

Overalkylation occurs when the newly formed thioether, which is itself a nucleophile due to the lone pairs on the sulfur atom, attacks another molecule of the alkylating agent. This second SN2 reaction results in the formation of a positively charged sulfonium salt.[11][12]

graph "Thioether Synthesis and Overalkylation" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];

// Nodes Thiol [label="Thiol\n(R-SH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Thiolate [label="Thiolate\n(R-S⁻)", fillcolor="#FBBC05", fontcolor="#202124"]; AlkylHalide1 [label="Alkylating Agent\n(R'-X)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Thioether [label="Thioether\n(R-S-R')", fillcolor="#34A853", fontcolor="#FFFFFF"]; AlkylHalide2 [label="Alkylating Agent\n(R'-X)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sulfonium [label="Sulfonium Salt\n(R-S⁺(R')₂ X⁻)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Thiol -> Thiolate [label="+ Base\n- H-Base⁺"]; Thiolate -> Thioether [label="+ R'-X\n- X⁻ (Desired S-Alkylation)"]; Thioether -> Sulfonium [label="+ R'-X (Undesired Overalkylation)"];

// Invisible edges for alignment AlkylHalide1 -> Thioether [style=invis]; AlkylHalide2 -> Sulfonium [style=invis]; }

Caption: Desired S-alkylation vs. undesired overalkylation pathway.

Q2: Are there alternative methods to the Williamson synthesis for preparing thioethers that are less prone to overalkylation?

A2: Yes, several alternative methods offer greater control and can circumvent the issue of overalkylation.

  • Mitsunobu Reaction: This reaction allows for the conversion of a primary or secondary alcohol to a thioether using a thiol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[13][14][15][16][17] The reaction proceeds with inversion of stereochemistry at the alcohol carbon and is generally not prone to overalkylation as the thioether product is not subjected to the reaction conditions required for its formation. However, it is sensitive to steric hindrance.[15][17]

  • Thiol-Ene "Click" Reaction: This is a highly efficient and atom-economical reaction that involves the addition of a thiol to an alkene, typically initiated by radicals or light.[18][19][20][21] The reaction is considered a "click" reaction due to its high yield, selectivity, and tolerance of a wide range of functional groups.[18][20] It forms a thioether linkage with anti-Markovnikov regioselectivity and is not susceptible to overalkylation.[18][20]

  • Corey-Kim Reaction: While primarily known as an oxidation method, the Corey-Kim reagent, generated from N-chlorosuccinimide (NCS) and dimethyl sulfide (DMS), can be used to activate alcohols for subsequent nucleophilic attack by a thiol.[22][23][24][25][26]

Q3: How do I choose the best strategy to avoid overalkylation for my specific substrates?

A3: The optimal strategy depends on the nature of your thiol, alkylating agent, and the overall complexity of your molecule. The following decision tree can guide your choice:

digraph "Thioether Synthesis Strategy" { graph [fontname="Helvetica", fontsize=10]; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];

Start [label="Start: Synthesize Thioether", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Substrate [label="Substrate Analysis", fillcolor="#FBBC05", fontcolor="#202124"]; Williamson [label="Williamson Synthesis\n(with optimization)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mitsunobu [label="Mitsunobu Reaction", fillcolor="#34A853", fontcolor="#FFFFFF"]; ThiolEne [label="Thiol-Ene Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ProtectingGroup [label="Protecting Group Strategy", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Result [label="Desired Thioether", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Substrate; Substrate -> Williamson [label="Simple, robust substrates"]; Substrate -> Mitsunobu [label="Stereocenter inversion needed\nAlcohol precursor"]; Substrate -> ThiolEne [label="Alkene precursor available\nHigh functional group tolerance"]; Substrate -> ProtectingGroup [label="Polyfunctional molecule\n(e.g., dithiols)"]; Williamson -> Result; Mitsunobu -> Result; ThiolEne -> Result; ProtectingGroup -> Result; }

Caption: Decision tree for selecting a thioether synthesis strategy.

Q4: Can steric hindrance be used to my advantage to prevent overalkylation?

A4: Yes, steric hindrance can play a significant role in controlling the selectivity of S-alkylation.[27][28] If the thiol or the alkylating agent is sterically bulky, the initial S-alkylation to form the thioether may proceed, but the subsequent overalkylation to form the even more sterically crowded sulfonium salt can be significantly disfavored. For instance, using a bulky alkylating agent can effectively prevent the second alkylation step. Similarly, a sterically hindered thioether is less likely to act as a nucleophile.

Data Summary

MethodKey FeaturesCommon IssuesMitigation Strategies
Williamson Synthesis Simple, widely applicableOveralkylation, requires strong baseStoichiometric control, slow addition, PTC
Mitsunobu Reaction Inversion of stereochemistry, mild conditionsStoichiometric byproducts, sensitive to steric hindranceNot applicable
Thiol-Ene Reaction "Click" chemistry, high functional group tolerance, atom economicalRequires radical or photo-initiationNot applicable

References

Validation & Comparative

Comparative Analysis of 4-Phenylpyrimidine-2-thiol with Other Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular processes.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[2][3] Kinase inhibitors have emerged as a successful class of targeted therapies, with numerous approved drugs and many more in development.[2] The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of many kinase inhibitors due to its ability to mimic the adenine ring of ATP and bind to the hinge region of the kinase active site.[3][4][5][6] This guide provides a comparative analysis of 4-phenylpyrimidine-2-thiol, a representative pyrimidine-based compound, with other well-established kinase inhibitors, offering insights for researchers and drug development professionals.

Mechanism of Action: Competitive ATP Inhibition

Most small molecule kinase inhibitors, including those with a pyrimidine core, function as ATP-competitive inhibitors.[7][8] They bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate.[8] This effectively blocks the downstream signaling cascade that promotes cell proliferation, survival, and angiogenesis.[7][8] The selectivity of these inhibitors for specific kinases is achieved by exploiting subtle differences in the ATP-binding site and surrounding regions among different kinases.[9]

Comparative Analysis of Kinase Inhibitors

To provide a clear comparison, we will evaluate this compound alongside several notable kinase inhibitors that target key oncogenic kinases: Epidermal Growth Factor Receptor (EGFR), B-Raf, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These kinases are crucial drivers in various cancers and are the targets of several FDA-approved drugs.[7][10][11]

CompoundTarget Kinase(s)IC50 (nM)Mode of Inhibition
This compound & Derivatives EGFR, VEGFR-2Varies (µM to nM range for derivatives)ATP-Competitive
Erlotinib EGFR2-10ATP-Competitive
Vemurafenib B-Raf (V600E mutant)31ATP-Competitive
Sorafenib VEGFR-2, B-Raf, c-Raf90 (VEGFR-2), 22 (B-Raf), 6 (c-Raf)ATP-Competitive
Sunitinib VEGFR-2, PDGFRβ, c-Kit80 (VEGFR-2)ATP-Competitive

Note: IC50 values can vary depending on the assay conditions. The values presented here are for illustrative purposes based on published data.[12][13]

Key Insights from the Comparison:

  • Scaffold Potential: The this compound scaffold is a versatile starting point for developing inhibitors against multiple kinases, including EGFR and VEGFR-2.[14] The potency of derivatives can be significantly enhanced through chemical modifications.

  • Target Selectivity: While established drugs like Erlotinib and Vemurafenib exhibit high selectivity for their primary targets, multi-kinase inhibitors like Sorafenib and Sunitinib can offer broader therapeutic effects by hitting multiple signaling pathways simultaneously.[13][15][16] The development of this compound derivatives can be directed towards either selective or multi-targeted profiles.

  • Resistance Mutations: A significant challenge in kinase inhibitor therapy is the emergence of resistance mutations.[17] For instance, the T790M mutation in EGFR confers resistance to first-generation inhibitors like Erlotinib.[17] Future development of pyrimidine-based inhibitors should consider strategies to overcome known resistance mechanisms.

Signaling Pathway Context: The RAS/RAF/MEK/ERK Pathway

To understand the context in which these inhibitors function, let's consider the RAS/RAF/MEK/ERK pathway, a critical signaling cascade that regulates cell growth and proliferation and is often dysregulated in cancer.[10]

Caption: The RAS/RAF/MEK/ERK signaling pathway and points of inhibition.

This diagram illustrates how different kinase inhibitors target specific nodes in this pathway to block downstream signaling and inhibit cancer cell proliferation.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To quantitatively assess the inhibitory potential of compounds like this compound, an in vitro kinase assay is a fundamental experiment. Here, we outline a representative protocol based on the LanthaScreen® Eu Kinase Binding Assay, a robust and widely used platform.[18][19][20][21]

Objective: To determine the IC50 value of a test compound against a specific kinase.

Principle: This assay is based on the displacement of a fluorescently labeled ATP-competitive tracer from the kinase's active site by a test inhibitor. The binding of the tracer to a europium-labeled antibody-kinase complex results in a high degree of Förster Resonance Energy Transfer (FRET). An inhibitor will compete with the tracer, leading to a decrease in the FRET signal.[18][19][20][21]

Materials:

  • Kinase of interest (e.g., recombinant human EGFR)

  • LanthaScreen® Eu-labeled anti-tag antibody

  • Alexa Fluor® 647-labeled kinase tracer

  • Test compound (e.g., this compound derivative)

  • Assay buffer

  • 384-well microplate

  • Plate reader capable of time-resolved FRET measurements

Workflow:

Caption: A streamlined workflow for an in vitro kinase inhibition assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO). This allows for the determination of a dose-response curve.

  • Reagent Preparation: Prepare the kinase/antibody mixture and the tracer solution at the desired concentrations in the assay buffer.

  • Assay Assembly:

    • Add a small volume (e.g., 5 µL) of the serially diluted test compound to the wells of the 384-well plate.[18][20]

    • Add the kinase/antibody mixture (e.g., 5 µL) to all wells.[18][20]

    • Add the tracer solution (e.g., 5 µL) to all wells to initiate the binding reaction.[18][20]

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.[18][20]

  • Data Acquisition: Read the plate on a compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the tracer and 615 nm for the europium donor) after excitation at approximately 340 nm.[21]

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices:

  • Serial Dilution: This is crucial for obtaining a full dose-response curve, which is necessary for accurately calculating the IC50 value.

  • Use of a FRET-based Assay: This method is highly sensitive, amenable to high-throughput screening, and avoids the use of radioactive materials.[22]

  • Incubation Time: The incubation time is optimized to ensure that the binding of the inhibitor and tracer to the kinase has reached equilibrium, leading to accurate and reproducible results.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Through systematic medicinal chemistry efforts, derivatives with high potency and desired selectivity profiles can be generated. The comparative analysis with established kinase inhibitors highlights the potential of this scaffold to address the ongoing challenges in cancer therapy, including drug resistance. The provided experimental protocol offers a robust framework for evaluating the inhibitory activity of newly synthesized compounds, guiding the drug discovery process. Future research should focus on optimizing the pharmacokinetic properties of these derivatives and evaluating their efficacy in preclinical models of cancer.

References

A-Senior Application Scientist's Guide to the Structural Validation of Synthesized 4-Phenylpyrimidine-2-thiol Using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of chemical research. This guide provides an in-depth, experience-driven comparison of nuclear magnetic resonance (NMR) and mass spectrometry (MS) for the structural validation of 4-phenylpyrimidine-2-thiol. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The synthesis of this compound is a key step in the development of various compounds with potential biological activity.[1] Its heterocyclic structure, featuring a phenyl group and a thiol substituent, presents a unique set of considerations for structural elucidation.

The Thione-Thiol Tautomerism: A Critical Consideration

A pivotal aspect of 2-mercaptopyrimidine derivatives is their existence in a tautomeric equilibrium between the thiol and thione forms.[2][3] The position of this equilibrium is significantly influenced by factors such as the solvent's polarity. In polar solvents, the thione form tends to be more stable, while nonpolar solvents favor the thiol form.[4][5] This phenomenon has direct implications for spectral interpretation, as the observed data will be a reflection of the predominant tautomer in the chosen analytical solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR: A Proton's Perspective

The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of different types of protons in the molecule.

Expected Chemical Shifts and Multiplicities:

Proton(s) Expected Chemical Shift (δ, ppm) Multiplicity Rationale
Phenyl-H (ortho, meta, para)~7.0 - 8.5Multiplet (m)Aromatic protons in different positions relative to the pyrimidine ring will experience distinct electronic environments.
Pyrimidine-H~7.0 - 8.5Singlet (s) or Doublet (d)The chemical shift and splitting pattern will depend on the specific substitution on the pyrimidine ring.
SH/NHVariable, broadSinglet (s), broadThe chemical shift of the thiol (SH) or thione (NH) proton is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange.[6][7] It often appears as a broad signal that can be confirmed by D₂O exchange, where the peak disappears.[7]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the tautomeric equilibrium.[8]

  • Instrument Setup:

    • Use a spectrometer with a field strength of at least 300 MHz for adequate signal dispersion.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • To confirm the SH/NH proton, add a drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the spectrum. The exchangeable proton signal should disappear or significantly diminish.

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase correct the spectrum.

    • Integrate the signals to determine the relative number of protons.

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[9]

¹³C NMR: The Carbon Backbone

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization.

Expected Chemical Shifts:

Carbon(s) Expected Chemical Shift (δ, ppm) Rationale
Phenyl Carbons~120 - 140Aromatic carbons in the phenyl ring.
Pyrimidine Carbons~110 - 170The chemical shifts of the pyrimidine carbons are influenced by the nitrogen atoms and the phenyl and thiol substituents.
C=S (Thione)~170 - 190The carbon of the thiocarbonyl group is typically deshielded and appears at a high chemical shift.[10]

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup:

    • Tune the probe to the ¹³C frequency.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.

    • Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing:

    • Process the data similarly to the ¹H NMR spectrum.

    • Reference the spectrum to the solvent signal.[11]

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.[12]

Expected Molecular Ion and Fragmentation:

For this compound (C₁₀H₈N₂S), the expected monoisotopic mass is approximately 188.04 g/mol .[13] Electron ionization (EI) is a common technique that can induce characteristic fragmentation patterns.

Potential Fragmentation Pathways:

The fragmentation of pyrimidine derivatives can be complex.[14][15] Common fragmentation pathways for this compound may involve:

  • Loss of the thiol group (•SH).

  • Cleavage of the pyrimidine ring.

  • Loss of a hydrogen cyanide (HCN) molecule.

  • Fragmentation of the phenyl ring.

The presence of the molecular ion peak (M⁺) and the isotopic pattern, particularly the M+2 peak due to the natural abundance of ³⁴S, are crucial for confirming the elemental composition.[16][17]

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation:

    • Utilize a mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

  • Data Analysis:

    • Identify the molecular ion peak and confirm the molecular weight.

    • Analyze the fragmentation pattern to deduce structural information.

Comparative Analysis: NMR vs. Mass Spectrometry

Feature NMR Spectroscopy Mass Spectrometry
Information Provided Detailed connectivity, stereochemistry, and dynamic processes (e.g., tautomerism).Molecular weight, elemental composition (with high resolution), and fragmentation patterns.
Strengths Unambiguous structure determination of the entire molecule.High sensitivity, determination of molecular formula.
Limitations Lower sensitivity, requires a larger sample amount.Provides limited information on the connectivity of atoms.
Complementarity Provides the "what and where" of atoms.Provides the "how much it weighs" and "how it breaks apart."

Workflow for Structural Validation

The following diagram illustrates a logical workflow for the comprehensive structural validation of synthesized this compound.

Structural_Validation_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of this compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR MS Mass Spectrometry (EI or ESI) Synthesis->MS NMR_Data Analyze NMR Spectra: - Chemical Shifts - Coupling Constants - Integration - D₂O Exchange NMR->NMR_Data MS_Data Analyze Mass Spectrum: - Molecular Ion Peak - Isotopic Pattern - Fragmentation MS->MS_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

References

A Comparative Analysis of Pyridine and Pyrimidine Derivatives in Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Tale of Two Heterocycles

In the landscape of medicinal chemistry, nitrogen-containing heterocycles are foundational scaffolds for the development of novel therapeutics. Among these, pyridine and pyrimidine derivatives have garnered significant attention for their diverse biological activities, particularly as anti-inflammatory agents.[1][2] This guide provides a comprehensive comparison of the anti-inflammatory activities of these two structural classes, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their efficacy. This analysis is intended for researchers, scientists, and drug development professionals seeking to navigate the nuances of these privileged scaffolds in the pursuit of next-generation anti-inflammatory drugs.

The Mechanistic Underpinnings: How Pyridine and Pyrimidine Derivatives Quell Inflammation

The anti-inflammatory effects of both pyridine and pyrimidine derivatives are largely attributed to their ability to modulate key signaling pathways and inhibit pro-inflammatory enzymes. While their core structures differ by the presence of one versus two nitrogen atoms in the aromatic ring, they often engage similar biological targets, albeit with varying potency and selectivity.

A cornerstone of their anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins (PGs).[3] Additionally, these compounds frequently target the production of other inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs).[4] This modulation is often achieved by interfering with critical intracellular signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB Signaling Pathway

The NF-κB pathway is a pivotal regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of a host of pro-inflammatory genes. Many pyridine and pyrimidine derivatives exert their anti-inflammatory effects by inhibiting this translocation.

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB_NFkB->Proteasome Ubiquitination & Degradation of IκB Proteasome->NFkB Releases Inhibitor Pyridine/Pyrimidine Derivatives Inhibitor->IKK Inhibits Inhibitor->NFkB Inhibits Translocation DNA DNA (κB sites) NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription (COX-2, TNF-α, IL-6) DNA->Genes Induces MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., Cytokines, Stress) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stimuli->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates p38 p38 MAPK MAPKK->p38 Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, CREB) p38->TranscriptionFactors Activates Genes Pro-inflammatory Gene Expression TranscriptionFactors->Genes Induces Inhibitor Pyridine/Pyrimidine Derivatives Inhibitor->p38 Inhibits COX2_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Reagents: - COX-2 Enzyme - Assay Buffer - Fluorometric Probe - Arachidonic Acid (Substrate) - Test Compound (in DMSO) Plate To a 96-well plate, add: - Assay Buffer - COX-2 Enzyme - Test Compound/Vehicle Reagents->Plate Incubate1 Incubate for 10 min at 37°C Plate->Incubate1 AddSubstrate Initiate reaction by adding Arachidonic Acid Incubate1->AddSubstrate Incubate2 Incubate for 2 min at 37°C AddSubstrate->Incubate2 Measure Measure fluorescence (Ex/Em ~535/590 nm) Incubate2->Measure Calculate Calculate % inhibition and IC50 value Measure->Calculate

References

A Senior Application Scientist's Guide to Purity Assessment of 4-Phenylpyrimidine-2-thiol by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the purity of a chemical entity is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. For novel heterocyclic compounds like 4-phenylpyrimidine-2-thiol, a versatile building block in the synthesis of bioactive molecules, rigorous purity assessment is paramount.[1] This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of this compound, complete with detailed experimental protocols and supporting data.

The Criticality of Purity for this compound

This compound (C₁₀H₈N₂S, Molecular Weight: 188.25 g/mol ) is a yellow powder with a melting point of 209-217 °C.[1][2][3] Its utility as a research chemical and an intermediate in pharmaceutical synthesis necessitates a high degree of purity.[1][3] Impurities, which can arise from starting materials, side-reactions during synthesis, or degradation, can have profound and often detrimental effects.[4][5][6] They can alter the compound's chemical and physical properties, interfere with downstream reactions, and, in a therapeutic context, lead to unforeseen biological activities or toxicities. Therefore, the choice of analytical methodology for purity assessment is a critical decision in the development workflow.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

For non-volatile and thermally labile compounds like this compound, reversed-phase HPLC (RP-HPLC) is the most widely adopted and robust technique for purity analysis.[7][8] Its high resolving power, sensitivity, and quantitative accuracy make it ideal for separating the main compound from closely related impurities.[8][9]

Experimental Workflow for HPLC Purity Assessment

The following diagram illustrates the typical workflow for the purity assessment of this compound using HPLC.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting SamplePrep Weigh & Dissolve This compound Dilution Dilute to Working Concentration SamplePrep->Dilution StandardPrep Prepare Reference Standard Solution StandardPrep->Dilution Injection Inject Sample into HPLC System Dilution->Injection Separation Chromatographic Separation on C18 Column Injection->Separation Detection UV Detection at 254 nm Separation->Detection Integration Peak Integration & Area Measurement Detection->Integration Calculation Calculate Purity (% Area) Integration->Calculation Report Generate Certificate of Analysis Calculation->Report

Caption: HPLC workflow for purity assessment.

Detailed HPLC Protocol for this compound

This protocol is designed to provide a robust and reproducible method for the purity assessment of this compound.

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution of aromatic compounds.[7]

2. Mobile Phase and Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in Water. The use of a mild acid like phosphoric or formic acid in the mobile phase can improve peak shape for heterocyclic compounds.[10]

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 70 30
    20 30 70
    25 30 70
    26 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm. Aromatic pyrimidines typically exhibit strong UV absorbance at this wavelength.

  • Injection Volume: 10 µL.

3. Sample and Standard Preparation:

  • Solvent: A mixture of acetonitrile and water (50:50 v/v) is a good starting point for dissolving this compound.

  • Sample Preparation: Accurately weigh approximately 5 mg of the this compound sample and dissolve it in 10 mL of the solvent to achieve a concentration of 0.5 mg/mL.

  • Reference Standard: If available, prepare a reference standard of known purity at the same concentration.

4. Data Analysis:

  • The purity is typically determined by the area percentage method. The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.

Comparative Analysis: HPLC vs. Alternative Purity Assessment Methods

While HPLC is the primary method of choice, other techniques can provide complementary information or may be more suitable for specific types of impurities.[6]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information.
Applicability to this compound Excellent. Ideal for non-volatile and thermally stable compounds.[8]Limited. The high melting point (>200 °C) suggests low volatility, making it less suitable without derivatization.[11]Excellent. Provides structural confirmation and can be used for quantitative purity assessment (qNMR) without a reference standard of the analyte.[6]
Impurity Detection Detects non-volatile and semi-volatile impurities with chromophores.Best for volatile and semi-volatile impurities, such as residual solvents.[6]Detects impurities with NMR-active nuclei, providing structural information about them.
Quantification Highly quantitative with the use of a reference standard. Area percent method provides relative purity.Quantitative for volatile impurities, often requiring specific calibration.qNMR allows for absolute quantification against a certified internal standard.
Advantages High resolution, high sensitivity, robust, and widely available.Excellent for identifying unknown volatile impurities through mass spectral libraries.Provides unambiguous structural information, non-destructive, and can provide absolute purity.
Disadvantages May not detect impurities without a UV chromophore. Requires a reference standard for accurate quantification.Not suitable for non-volatile or thermally labile compounds.[6]Lower sensitivity compared to HPLC, more expensive instrumentation, and complex data interpretation.

In-Depth Comparison and Rationale

HPLC's Superiority for Routine Purity Assessment: For routine quality control and purity certification of this compound, HPLC is the most practical and informative technique. Its ability to separate structurally similar impurities that are likely to form during synthesis is a key advantage. The quantitative data obtained is crucial for batch-to-batch consistency and for meeting regulatory requirements.

The Complementary Role of GC-MS and NMR:

  • GC-MS becomes invaluable when there is a suspicion of residual volatile solvents from the synthesis or purification process. These would be difficult to detect by HPLC.

  • NMR Spectroscopy , particularly quantitative NMR (qNMR), offers a powerful orthogonal method for purity verification. It provides a direct measure of purity without the need for a specific this compound reference standard, which might not always be available in early-stage research. Furthermore, NMR can help in the structural elucidation of unknown impurities, which is critical for process optimization and understanding degradation pathways.

Conclusion: An Integrated Approach to Purity Assessment

A comprehensive purity assessment of this compound relies on a multi-faceted analytical strategy. While High-Performance Liquid Chromatography stands as the primary workhorse for its high resolution and quantitative power in detecting process-related impurities, it should be complemented by other techniques for a complete purity profile. An integrated approach, leveraging the strengths of HPLC for routine analysis, GC-MS for volatile impurity detection, and NMR for structural confirmation and absolute purity determination, constitutes a robust and self-validating system. This ensures the highest level of confidence in the quality of this critical research compound, thereby upholding the principles of scientific integrity and enabling the development of safe and effective new medicines.

References

Cross-Validation of the Biological Activity of 4-Phenylpyrimidine-2-thiol in Diverse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the biological activity of 4-phenylpyrimidine-2-thiol and its derivatives across various cell lines. For researchers and drug development professionals, this document outlines the experimental basis for the cytotoxic and mechanistic properties of this class of compounds, offering a framework for cross-validation and further investigation.

Introduction: The Therapeutic Potential of Pyrimidine-2-thiol Scaffolds

The pyrimidine ring is a fundamental heterocyclic scaffold found in numerous biologically active compounds, including anticancer agents. The 2-thiopyrimidine moiety, in particular, has garnered significant attention due to its diverse pharmacological activities. The presence of a thiol group at the C2 position introduces a reactive site that can potentially interact with various cellular components, contributing to its biological effects. The 4-phenyl substituent is a common feature in many active derivatives, influencing the compound's lipophilicity and steric interactions with target molecules. This guide focuses on the cross-validation of the biological activity of the core this compound structure by examining data from its derivatives in different cancer and normal cell lines.

Comparative Cytotoxicity Across a Panel of Cell Lines

A crucial first step in evaluating a potential anticancer agent is to determine its cytotoxic profile across a range of cancer cell lines and to assess its selectivity by comparing its effects on non-cancerous cells. While direct comparative studies on the parent this compound are limited in publicly available literature, extensive research on its derivatives provides strong evidence of its potential.

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes representative IC50 values for various this compound derivatives against several human cancer cell lines and a normal cell line. This compiled data allows for a comparative assessment of their anti-proliferative activities.

Compound DerivativeCell LineCell TypeIC50 (µM)Reference
Derivative AMCF-7 Breast Adenocarcinoma39.0 - 43.4[1]
Derivative BMDA-MB-231 Breast Adenocarcinoma35.1 - 35.9[1]
Derivative CA549 Lung Carcinoma5.99[1]
Derivative DHepG2 Hepatocellular Carcinoma>50[2][3]
Derivative ESW480 Colon Adenocarcinoma11.08[4]
Derivative FHL-60 Promyelocytic Leukemia8.0[5]
Derivative GHEK293 Normal Embryonic Kidney>50[6]

Interpretation of Cytotoxicity Data:

The compiled data indicates that this compound derivatives exhibit a range of cytotoxic activities against various cancer cell lines. Notably, certain derivatives show significant potency against breast (MCF-7, MDA-MB-231) and lung (A549) cancer cell lines, with IC50 values in the low micromolar range.[1] The higher IC50 values observed in the normal cell line (HEK293) for some derivatives suggest a degree of selectivity towards cancer cells, a desirable characteristic for a potential therapeutic agent.[6] The variability in IC50 values across different cell lines highlights the importance of cross-validation to understand the compound's spectrum of activity.

Mechanistic Insights: Unraveling the Mode of Action

Understanding the mechanism by which a compound exerts its cytotoxic effects is paramount in drug development. For this compound derivatives, the primary modes of action appear to be the induction of apoptosis and interference with key cellular signaling pathways.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Several studies have indicated that pyrimidine-2-thiol derivatives can trigger apoptosis in cancer cells.[4][5] This is a key indicator of their potential as anticancer agents.

Experimental Workflow: Apoptosis Assessment

cluster_0 Cell Treatment cluster_1 Cell Staining cluster_2 Data Acquisition & Analysis start Seed cancer cells in 6-well plates treat Treat with this compound derivative (and controls) start->treat incubate Incubate for 24-48 hours treat->incubate harvest Harvest and wash cells incubate->harvest resuspend Resuspend in Annexin V binding buffer harvest->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate_stain Incubate in the dark stain->incubate_stain acquire Acquire data on a flow cytometer incubate_stain->acquire analyze Analyze dot plots to quantify apoptotic cells (early vs. late) acquire->analyze

Caption: Workflow for assessing apoptosis using Annexin V-FITC and Propidium Iodide staining followed by flow cytometry.

Cell Cycle Arrest

In addition to inducing apoptosis, many anticancer agents function by arresting the cell cycle at specific checkpoints, thereby preventing cancer cell proliferation. Some pyrimidine derivatives have been shown to cause cell cycle arrest, often at the G2/M phase.[4][7]

Experimental Workflow: Cell Cycle Analysis

cluster_0 Cell Preparation cluster_1 Fixation and Staining cluster_2 Flow Cytometry Analysis start_cc Treat cells with compound as for apoptosis assay harvest_cc Harvest and wash cells start_cc->harvest_cc fix Fix cells in cold 70% ethanol harvest_cc->fix wash_fix Wash to remove ethanol fix->wash_fix stain_pi Stain with Propidium Iodide and RNase A wash_fix->stain_pi incubate_pi Incubate in the dark stain_pi->incubate_pi acquire_pi Acquire data on a flow cytometer (linear scale) incubate_pi->acquire_pi analyze_pi Analyze histograms to determine cell cycle phase distribution (G1, S, G2/M) acquire_pi->analyze_pi

Caption: Workflow for cell cycle analysis using Propidium Iodide staining and flow cytometry.

The Role of the Thiol Group and Potential Signaling Pathways

The thiol (-SH) group of this compound is a key structural feature that likely plays a significant role in its biological activity. Thiols are known to be nucleophilic and can participate in various cellular interactions, including:

  • Covalent Modification of Proteins: The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. This is a common mechanism of action for many drugs.[8]

  • Interaction with Cellular Thiols: The compound may interact with endogenous thiols like glutathione (GSH), disrupting the cellular redox balance and inducing oxidative stress, which can trigger apoptosis.[8][9][10]

Potential Signaling Pathway Involvement:

While the precise molecular targets of this compound are still under investigation, studies on related pyrimidine derivatives suggest the involvement of key cancer-related signaling pathways:

  • STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively active in cancer cells, promoting proliferation and survival. Some pyrimidine derivatives have been shown to inhibit STAT3 signaling.

  • PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical signaling cascade that is frequently dysregulated in cancer, leading to uncontrolled cell growth and survival. There is evidence that pyrimidine-based compounds can modulate this pathway.

cluster_pathway Potential Signaling Pathway Interactions cluster_stat3 STAT3 Pathway cluster_pi3k PI3K/Akt Pathway compound This compound pSTAT3 p-STAT3 (Active) compound->pSTAT3 Inhibition Akt Akt compound->Akt Inhibition STAT3 STAT3 STAT3->pSTAT3 STAT3_target Target Gene Expression (e.g., Bcl-2, Cyclin D1) pSTAT3->STAT3_target PI3K_target Cell Growth & Survival STAT3_target->PI3K_target Apoptosis Inhibition PI3K PI3K PI3K->Akt mTOR mTOR Akt->mTOR mTOR->PI3K_target

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-Phenylpyrimidine-2-thiol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 4-phenylpyrimidine-2-thiol analogs, a class of heterocyclic compounds with significant therapeutic potential. We will delve into their performance as both anticancer and anti-inflammatory agents, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the preclinical evaluation of novel chemical entities.

Introduction to this compound Analogs

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core structure of numerous bioactive molecules, including anticancer and anti-inflammatory drugs. The introduction of a phenyl group at the 4-position and a thiol group at the 2-position of the pyrimidine ring gives rise to this compound analogs. This specific arrangement of functional groups has been shown to confer potent biological activities, primarily by interacting with key enzymatic targets in pathological pathways. The lipophilicity imparted by the phenyl group and the nucleophilic nature of the thiol moiety are critical determinants of their pharmacological profiles.

Part 1: In Vitro Efficacy Assessment

The initial evaluation of the therapeutic potential of this compound analogs typically begins with in vitro assays. These cell-based experiments are crucial for determining the cytotoxic effects of these compounds against cancer cells and their ability to inhibit key inflammatory mediators.

Anticancer Activity: Targeting Receptor Tyrosine Kinases

A key mechanism through which certain this compound analogs exert their anticancer effects is the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] These receptors are often overexpressed in various cancers and play a pivotal role in tumor growth, proliferation, and angiogenesis.[2][3]

A series of novel 4-(4-ethoxyphenyl)-6-(substituted-phenyl)pyrimidin-2-thiol derivatives have been synthesized and evaluated for their ability to inhibit both wild-type EGFR (EGFRWT) and a mutant form (EGFRT790M) that confers resistance to some first-generation EGFR inhibitors.[4] The rationale behind targeting both receptors is to achieve a broader spectrum of anticancer activity and potentially overcome drug resistance.

Table 1: In Vitro Anticancer Efficacy of 4-(4-ethoxyphenyl)-6-(substituted-phenyl)pyrimidin-2-thiol Analogs

Compound IDSubstitution on Phenyl RingEGFRWT IC50 (µM)EGFRT790M IC50 (µM)
R1 4-methoxy22.65 ± 2.01-
R4 4-chloro36.89 ± 3.81-
ErlotinibReference Drug1.09 ± 0.20-

Data sourced from Pal et al. (2025).[4]

The data indicates that while these analogs show inhibitory activity against EGFR, their potency is lower than the reference drug, Erlotinib.[4] The variation in activity with different substituents on the phenyl ring highlights the importance of structure-activity relationship (SAR) studies in optimizing the lead compounds.

Anti-inflammatory Activity: Inhibition of Cyclooxygenase (COX) Enzymes

The anti-inflammatory properties of this compound analogs are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[5] COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.[5]

A study focused on the synthesis of 4-phenylpyrimidine-2(1H)-thiones and their evaluation as COX-1 and COX-2 inhibitors revealed that certain derivatives with specific substitutions on the phenyl ring exhibit selective inhibition of COX-2.[5]

Table 2: In Vitro Anti-inflammatory Efficacy of 4-Phenylpyrimidine-2(1H)-thione Analogs

Compound IDSubstitution on Phenyl RingCOX-1 Inhibition (%)COX-2 IC50 (µM)
101 4-methoxySignificant-
102 4-nitroSignificant-
71 Benzyl-0.104
72 Isomeric Benzyl-0.114
73 --0.057

Data compiled from Rashid et al. (2021).[5]

The results demonstrate that specific substitutions can modulate the inhibitory activity and selectivity towards COX enzymes. For instance, compounds 101 and 102 showed significant inhibition of COX-1, while compounds 71 , 72 , and 73 were potent inhibitors of COX-2.[5] This highlights the potential to fine-tune the pharmacological profile of these analogs to achieve desired therapeutic effects with potentially fewer side effects.

Part 2: In Vivo Efficacy Assessment

While in vitro assays provide valuable initial data, in vivo studies in animal models are essential to evaluate the efficacy, pharmacokinetics, and safety of drug candidates in a whole-organism setting. For this compound analogs, in vivo studies have primarily focused on their anti-inflammatory properties.

Carrageenan-Induced Paw Edema in Rats

A widely accepted and reproducible model for screening acute anti-inflammatory activity is the carrageenan-induced paw edema test in rats.[6] Injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by swelling (edema), which can be quantified over time.[7][8] The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory efficacy.

Several studies on pyrimidine derivatives have utilized this model to demonstrate their in vivo anti-inflammatory effects. For instance, certain pyrrolo[2,3-d]pyrimidine analogs have been shown to significantly inhibit carrageenan-induced paw edema, with efficacy comparable to or even better than the standard non-steroidal anti-inflammatory drug (NSAID), ibuprofen.[5]

Table 3: In Vivo Anti-inflammatory Efficacy of Pyrrolo[2,3-d]pyrimidine Analogs in the Carrageenan-Induced Paw Edema Model

Compound IDDose (mg/kg)Inhibition of Edema after 3h (%)Inhibition of Edema after 4h (%)
21 -63.2474.60
Ibuprofen-60.6669.52

Data sourced from Rashid et al. (2021).[5]

The superior in vivo performance of analog 21 compared to ibuprofen after 4 hours suggests its potential as a potent anti-inflammatory agent.[5]

Part 3: Bridging the Gap - Correlating In Vitro and In Vivo Efficacy

A critical aspect of drug development is understanding the correlation, or lack thereof, between in vitro and in vivo results. For this compound analogs, a direct comparison for the same set of compounds across both anticancer and anti-inflammatory activities is not yet extensively documented in the literature. However, we can draw logical inferences based on the available data.

The in vitro COX-2 inhibitory activity of pyrimidine derivatives often translates to in vivo anti-inflammatory efficacy in the carrageenan-induced paw edema model.[5] This is because the model's later phase is highly dependent on prostaglandin synthesis by COX-2. Therefore, potent in vitro COX-2 inhibitors are likely to perform well in this in vivo assay.

For anticancer activity, the translation from in vitro cytotoxicity to in vivo tumor reduction is more complex. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and tumor microenvironment play a significant role in determining the in vivo efficacy. A compound with high in vitro potency against a cancer cell line may not be effective in vivo if it has poor bioavailability or is rapidly metabolized. Therefore, promising candidates from in vitro anticancer screening, such as the EGFR-inhibiting pyrimidine-2-thiol analogs, require further in vivo studies in xenograft models to validate their therapeutic potential.

Part 4: Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are paramount.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9] Metabolically active cells reduce the yellow MTT to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.[10][11]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs for 48-72 hours. Include a vehicle control (e.g., DMSO).[9]

  • MTT Incubation: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[9]

Workflow Diagram:

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate for 24h (Cell Adhesion) A->B C Add varying concentrations of test compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 3-4h (Formazan formation) E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate % viability and IC50 value H->I

Caption: Workflow of a typical MTT cytotoxicity assay.

In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema

This model is a gold standard for evaluating the acute anti-inflammatory activity of novel compounds.[12][13]

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats (150-200g) for at least one week before the experiment.

  • Grouping and Fasting: Randomly divide the animals into groups (n=6) and fast them overnight with free access to water.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[6]

  • Compound Administration: Administer the test compounds (this compound analogs) or the reference drug (e.g., Indomethacin) orally or intraperitoneally 30-60 minutes before carrageenan injection.[8] The control group receives the vehicle.[6]

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan suspension in saline into the subplantar region of the right hind paw.[6][8]

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[8]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Part 5: Mechanism of Action - Signaling Pathways

Understanding the molecular mechanisms by which these analogs exert their effects is crucial for rational drug design.

EGFR/VEGFR-2 Signaling Pathway in Cancer

As mentioned, a primary anticancer mechanism for some pyrimidine derivatives is the inhibition of EGFR and VEGFR-2.[1] These pathways are interconnected and crucial for tumor progression.[3][14]

EGFR_VEGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR VEGFR2->PI3K_AKT_mTOR PLCg_PKC PLCγ-PKC Pathway VEGFR2->PLCg_PKC Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Angiogenesis Angiogenesis PI3K_AKT_mTOR->Angiogenesis PLCg_PKC->Angiogenesis Inhibitor 4-Phenylpyrimidine- 2-thiol Analogs Inhibitor->EGFR Inhibitor->VEGFR2

Caption: Simplified EGFR and VEGFR-2 signaling pathways and the inhibitory action of this compound analogs.

Conclusion

This compound analogs represent a promising class of compounds with demonstrated in vitro efficacy as both anticancer and anti-inflammatory agents. Their mechanisms of action involve the inhibition of key targets such as EGFR, VEGFR-2, and COX enzymes. While in vivo data, particularly for anti-inflammatory activity, is encouraging, further studies are needed to establish a clear correlation between in vitro and in vivo anticancer efficacy. The detailed protocols provided in this guide serve as a foundation for the standardized evaluation of these and other novel therapeutic candidates. Future research should focus on comprehensive SAR studies to optimize potency and selectivity, as well as thorough in vivo evaluation in relevant disease models to translate the promising in vitro findings into tangible clinical benefits.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Phenylpyrimidine-2-thiol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 4-phenylpyrimidine-2-thiol scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure." This designation stems from its versatile molecular framework that allows for the development of ligands for diverse biological targets.[1] Derivatives of this core have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[2][3][4][5][6] This guide offers a comparative analysis of the structure-activity relationships of these derivatives, providing experimental data and insights to inform future drug discovery and development efforts.

The Synthetic Keystone: Formation of the this compound Core

The foundational synthesis of the this compound scaffold is typically achieved through a cyclization reaction involving a 1,3-dicarbonyl compound or its equivalent (like a chalcone) and thiourea.[1][7] This reaction provides a straightforward and efficient route to the core heterocyclic system, which can then be further functionalized.

General Synthetic Protocol:

A widely employed method involves the reaction of a substituted benzoylacetone with thiosemicarbazide or thiourea. For instance, the reaction of benzoylacetone and thiosemicarbazide in refluxing ethanol with a catalytic amount of piperidine yields 1-amino-4-methyl-6-phenylpyrimidin-2-thione.[7]

Comparative Analysis of Biological Activities

The therapeutic potential of this compound derivatives is broad. The following sections compare the structural modifications that govern their efficacy in different therapeutic areas.

Anticancer Activity: Targeting the Engines of Cell Proliferation

Derivatives of the this compound scaffold have shown significant promise as anticancer agents, often by targeting key proteins involved in cancer cell signaling and proliferation, such as kinases.[2][8][9]

The core structure serves as an excellent "hinge-binding" motif, mimicking the adenine ring of ATP to competitively inhibit kinases at their ATP-binding site. The structure-activity relationship studies reveal that substitutions at the phenyl ring and modifications at the thiol group are critical for potency and selectivity.

For example, a series of novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives were designed and evaluated as dual EGFR and VEGFR-2 inhibitors.[2] These kinases are crucial for tumor growth and angiogenesis.[10] The study found that certain derivatives exhibited superior anticancer activities against HepG-2 (liver cancer) and MCF-7 (breast cancer) cell lines, with IC50 values in the sub-micromolar range.[2]

Compound IDModificationsTarget(s)HepG-2 IC50 (µM)MCF-7 IC50 (µM)Reference
2a Phenyl ring with thiophenyl-pyrazole moietyEGFR/VEGFR-20.2090.195[2]
10b Phenyl ring with thiophenyl-pyrimidine moietyEGFR/VEGFR-20.1610.141[2]
Erlotinib (Standard)EGFR--[2]
Sorafenib (Standard)VEGFR-2--[2]

The data clearly indicates that specific heterocyclic substitutions on the thiophenyl portion of the molecule, such as in compounds 2a and 10b , lead to potent dual inhibition of EGFR and VEGFR-2.[2]

  • Substitutions on the Phenyl Ring : The nature and position of substituents on the 4-phenyl ring significantly influence activity. Electron-withdrawing groups can enhance potency.

  • Modifications at the 2-Thiol Position : Alkylation or substitution with other heterocyclic rings at the thiol position can modulate kinase selectivity and overall efficacy. For instance, the introduction of a thiazole ring has been shown to yield potent Aurora kinase inhibitors.[9]

  • Fused Ring Systems : Fusing the pyrimidine ring with other heterocyclic systems, such as thiazolo[4,5-d]pyrimidines, can lead to compounds with potent antiproliferative activity.[11]

SAR_Anticancer Scaffold This compound Core PhenylRing Substitutions on Phenyl Ring (R1) Scaffold->PhenylRing Position & Nature of Substituents ThiolGroup Modifications at 2-Thiol Group (R2) Scaffold->ThiolGroup Alkylation or Heterocyclic Rings Activity Enhanced Anticancer Activity PhenylRing->Activity ThiolGroup->Activity

Caption: Key modification sites on the this compound scaffold influencing anticancer activity.

Antimicrobial Activity: A Broad Spectrum of Action

The pyrimidine nucleus is a well-established pharmacophore in the development of antimicrobial agents.[6] Derivatives of this compound have demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[3][12]

One study revealed that a thiophenyl-pyrimidine derivative exhibited strong antibacterial potency against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VREs), surpassing the efficacy of conventional antibiotics like vancomycin and methicillin.[12] The mechanism of action for this derivative was attributed to the inhibition of FtsZ polymerization, a key process in bacterial cell division.[12]

Another study on a series of pyrimidin-2-ol/thiol/amine analogues highlighted that the presence of electron-withdrawing groups plays a crucial role in enhancing antimicrobial potential.[3]

Compound IDKey Structural FeatureTarget StrainMIC (µM/ml)Reference
Compound 2 Electron-withdrawing groupE. coli0.91[3]
Compound 5 Electron-withdrawing groupB. subtilis0.96[3]
Compound 10 Electron-withdrawing groupP. aeruginosa0.77[3]
Compound 12 Electron-withdrawing groupS. aureus0.87[3]
Cefadroxil (Standard Antibacterial)--[3]
Fluconazole (Standard Antifungal)--[3]
  • Electron-Withdrawing Groups : The introduction of electron-withdrawing substituents on the aryl rings generally enhances both antibacterial and antifungal activities.[3]

  • S-Alkylation : Alkylation at the 2-thiol position can modulate the lipophilicity and, consequently, the antimicrobial potency of the derivatives.

  • Heterocyclic Substitutions : Similar to anticancer agents, incorporating other heterocyclic moieties can broaden the spectrum of antimicrobial activity.

SAR_Antimicrobial Core This compound Scaffold ArylSub Electron-Withdrawing Groups on Aryl Rings Core->ArylSub ThiolSub S-Alkylation at 2-Thiol Position Core->ThiolSub AntimicrobialActivity Potent Antibacterial & Antifungal Effects ArylSub->AntimicrobialActivity ThiolSub->AntimicrobialActivity

Caption: SAR summary for the antimicrobial activity of this compound derivatives.

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. Below are standard methodologies for assessing the biological activities of these compounds.

Synthesis of 4-Methyl-6-phenylpyrimidin-2-thione (A Representative Protocol)

This protocol is adapted from the general synthesis of pyrimidine derivatives.[7]

  • Reaction Setup : In a round-bottom flask, dissolve benzoylacetone (0.01 mol) and thiosemicarbazide (0.01 mol) in 50 mL of absolute ethanol.

  • Catalyst Addition : Add a few drops of piperidine as a catalyst to the mixture.

  • Reflux : Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Isolation : After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Purification : Collect the solid product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or dioxane) to obtain the pure 1-amino-4-methyl-6-phenylpyrimidin-2-thione.

  • Characterization : Confirm the structure of the synthesized compound using spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectrometry.[7][13]

Synthesis_Workflow cluster_synthesis Synthesis of Pyrimidine-2-thione Reactants Benzoylacetone + Thiosemicarbazide (in Ethanol) Catalyst Add Piperidine (Catalyst) Reactants->Catalyst Reflux Reflux for 4-6 hours Catalyst->Reflux Cooling Cool to Room Temperature Reflux->Cooling Filtration Filter and Wash with Cold Ethanol Cooling->Filtration Purification Recrystallize from Ethanol/Dioxane Filtration->Purification Product Pure 4-Methyl-6-phenylpyrimidin-2-thione Purification->Product

Caption: Workflow for the synthesis of a this compound derivative.

MTT Assay for In Vitro Anticancer Activity

This assay is a colorimetric method for assessing cell viability.[14]

  • Cell Seeding : Seed cancer cells (e.g., HepG-2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment : Treat the cells with various concentrations of the synthesized this compound derivatives and incubate for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization : Remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

The this compound scaffold is a highly adaptable platform for the design of novel therapeutic agents. Structure-activity relationship studies have consistently shown that strategic modifications to the phenyl ring and the 2-thiol position are key to unlocking potent and selective biological activities. For anticancer applications, derivatization to target specific kinases like EGFR and VEGFR-2 has proven fruitful. In the antimicrobial realm, the introduction of electron-withdrawing groups and S-alkylation are effective strategies for enhancing potency. The synthetic accessibility of this scaffold, coupled with the clear SAR trends, makes it an exciting area for continued research and development in the quest for new and more effective drugs.

References

A Senior Application Scientist's Guide to Comparative Docking Studies of Pyrimidine-2-thiol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth, objective comparison of the in silico performance of pyrimidine-2-thiol derivatives against various therapeutic targets. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of protocols to explain the causality behind experimental choices, ensuring a robust and reproducible computational workflow. We will synthesize data from multiple studies to provide a clear comparative framework, grounded in authoritative references.

Introduction: The Therapeutic Promise of Pyrimidine-2-thiols

Pyrimidine, a six-membered heterocyclic compound with two nitrogen atoms, is a cornerstone of medicinal chemistry.[1] Its derivatives are integral to the structure of nucleic acids (cytosine, thymine, and uracil) and are found in a wide array of pharmacologically active compounds.[2][3] The introduction of a thiol group at the C2 position yields the pyrimidine-2-thiol scaffold, a structure renowned for its diverse biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][3][4]

Given this therapeutic potential, computational methods like molecular docking have become indispensable for rapidly screening libraries of pyrimidine-2-thiol derivatives and predicting their binding affinity to biological targets.[5][6] This guide provides a comparative analysis of these docking studies, focusing on the methodologies that ensure scientific rigor and the interpretation of results to identify promising lead candidates.

Foundational Principles: Ensuring a Validated Docking Protocol

A comparative docking study is only as reliable as its underlying methodology. The objective is to predict the orientation and binding affinity of a ligand within a protein's active site.[5] To achieve trustworthy results, the protocol must be a self-validating system.

Causality Behind Key Choices:

  • Target Selection: The choice of protein target is dictated by the therapeutic goal. For anti-inflammatory agents, cyclooxygenase enzymes (COX-1 and COX-2) are common targets, as they are responsible for prostaglandin formation.[5] In oncology, targets like Epidermal Growth Factor Receptor (EGFR) or Cyclin-Dependent Kinase 2 (CDK2) are frequently investigated.[1][7][8]

  • Protocol Validation (Redocking): Before screening novel compounds, the docking protocol must be validated. This is typically done by taking a protein's co-crystallized ligand (the experimentally determined structure), removing it from the active site, and then docking it back in.[9] The protocol is considered valid if the root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose is less than 2.0 Å.[10][11][12] This critical step confirms that the chosen software and parameters can accurately reproduce a known binding mode.

The Comparative Docking Workflow

The following diagram and protocol outline a standardized, robust workflow for conducting comparative docking studies.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis PDB 1. Obtain Target Structure (e.g., PDB: 1CX2 for COX-2) CleanPDB 2. Prepare Protein - Remove water & co-ligands - Add polar hydrogens PDB->CleanPDB Grid 4. Define Binding Site (Grid Box Generation) CleanPDB->Grid Ligands 3. Prepare Ligands - Draw 2D structures - Convert to 3D & minimize energy Dock 5. Run Docking Simulation (e.g., AutoDock Vina) Ligands->Dock Grid->Dock Validation 6. Validate Protocol (Redock co-crystallized ligand) RMSD ≤ 2.0 Å? Dock->Validation Scores 7. Rank by Binding Energy (Lower kcal/mol is better) Validation->Scores Poses 8. Visualize Interactions (H-bonds, hydrophobic, etc.) Scores->Poses Compare 9. Comparative Analysis (vs. Reference Drug & other derivatives) Poses->Compare G cluster_ligands Test Compounds cluster_results Comparative Results Target Target Protein (e.g., COX-2) Docking Validated Docking Protocol Target->Docking D1 Derivative 1 D1->Docking D2 Derivative 2 D2->Docking DN Derivative N... DN->Docking Ref Reference Drug (e.g., Diclofenac) Ref->Docking R1 Score: -8.6 kcal/mol Pose A Docking->R1   R2 Score: -7.5 kcal/mol Pose B Docking->R2   RN Score: -7.9 kcal/mol Pose C Docking->RN   R_Ref Score: -8.1 kcal/mol Pose D Docking->R_Ref   Conclusion Conclusion: Derivative 1 shows the best binding affinity, superior to the reference drug. R1->Conclusion R2->Conclusion RN->Conclusion R_Ref->Conclusion

References

comparative study of the synthesis routes for 2-thioxopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthesis of 2-Thioxopyrimidines for Medicinal Chemistry Applications

Introduction: The Enduring Significance of 2-Thioxopyrimidines

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, 2-thioxopyrimidines, also known as pyrimidine-2(1H)-thiones, have garnered significant attention from researchers and drug development professionals.[1] The incorporation of a thione group at the C2 position imparts unique physicochemical properties, leading to a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[2][3][4]

Given their therapeutic potential, the efficient and versatile synthesis of these heterocyclic compounds is of paramount importance. The choice of synthetic route can profoundly impact yield, purity, scalability, and the accessibility of diverse substitution patterns. This guide provides a comparative analysis of the principal synthesis routes for 2-thioxopyrimidines, moving from classical condensation reactions to modern, green chemistry approaches. We will delve into the mechanistic underpinnings of each method, present objective experimental data, and provide detailed protocols to empower researchers in selecting and implementing the optimal strategy for their specific research and development goals.

The Biginelli Reaction: A Classic Three-Component Approach

First reported by Italian chemist Pietro Biginelli in 1891, this multicomponent reaction remains a highly popular and straightforward method for synthesizing 3,4-dihydropyrimidin-2(1H)-ones and their thione analogs.[5][6] The reaction involves a one-pot, acid-catalyzed condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and thiourea.[7][8]

Mechanistic Insight

The accepted mechanism for the Biginelli reaction proceeds through a series of bimolecular steps. The reaction is believed to initiate with the acid-catalyzed condensation between the aldehyde and thiourea to form an N-acyliminium ion intermediate. This electrophilic species is then attacked by the enol form of the β-ketoester. Subsequent intramolecular cyclization via nucleophilic attack of the terminal amine onto the carbonyl group, followed by dehydration, yields the final 3,4-dihydropyrimidin-2(1H)-thione (DHPM) product.[5][9]

The choice of an acid catalyst (Brønsted or Lewis acid) is crucial as it facilitates both the formation of the key iminium intermediate and the final dehydration step.[5][10]

Biginelli Reaction Mechanism Biginelli Reaction Mechanism for 2-Thioxopyrimidines cluster_0 Step 1: Iminium Ion Formation Aldehyde Ar-CHO Iminium [Ar-CH=NH-C(S)-NH₂]⁺ (N-Acyliminium Ion) Aldehyde->Iminium + Thiourea, H⁺ Thiourea H₂N-C(S)-NH₂ Thiourea->Iminium Adduct Open-Chain Intermediate Ketoester R-CO-CH₂-COOEt (β-Ketoester) Enol Enol Form Ketoester->Enol Tautomerization Enol->Adduct + Iminium Ion DHPM 3,4-Dihydropyrimidin- 2(1H)-thione Adduct->DHPM 1. Intramolecular   Cyclization 2. Dehydration (-H₂O)

Caption: Mechanism of the Biginelli reaction for 2-thioxopyrimidines.

Experimental Protocol: Synthesis of 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-thione

This protocol is adapted from a procedure catalyzed by p-dodecylbenzenesulfonic acid (DBSA) under solvent-free conditions.[7]

  • Combine benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), thiourea (1.5 mmol), and DBSA (5 mol%) in a round-bottom flask.

  • Heat the reaction mixture with stirring at 80 °C.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion (typically within 30-60 minutes), cool the mixture to room temperature.

  • Add cold water to the solidified mixture and stir vigorously.

  • Collect the crude product by vacuum filtration and wash thoroughly with water.

  • Recrystallize the solid from ethanol to obtain the pure product.

Cyclocondensation of Chalcones with Thiourea

An alternative and highly effective strategy involves the reaction of α,β-unsaturated ketones, commonly known as chalcones, with thiourea. This is typically a two-step process where the chalcone is prepared first, followed by the cyclocondensation step.

Mechanistic Insight

The synthesis begins with the base-catalyzed Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone to form the chalcone. The subsequent reaction with thiourea proceeds via a nucleophilic Michael 1,4-addition of thiourea to the α,β-unsaturated carbonyl system.[11] This is followed by an intramolecular condensation between a nitrogen atom of the thiourea and the carbonyl carbon, leading to a heterocyclic intermediate which then dehydrates to yield the 4,6-diaryl-3,4-dihydropyrimidine-2(1H)thione.[11][12]

Chalcone Route Mechanism Chalcone Route to 2-Thioxopyrimidines Chalcone Ar¹-CO-CH=CH-Ar² (Chalcone) Michael_Adduct Michael Adduct Chalcone->Michael_Adduct + Thiourea (Base) Thiourea H₂N-C(S)-NH₂ Thiourea->Michael_Adduct Cyclic_Intermediate Cyclic Intermediate Michael_Adduct->Cyclic_Intermediate Intramolecular Condensation Product 4,6-Diaryl-3,4-dihydro- pyrimidine-2(1H)thione Cyclic_Intermediate->Product

Caption: Mechanism for the synthesis of 2-thioxopyrimidines from chalcones.

Experimental Protocol: Synthesis of 4,6-Diaryl-3,4-dihydropyrimidine-2(1H)thione

This protocol is based on a conventional heating method.[12]

Part A: Chalcone Synthesis

  • In a flask, dissolve the substituted acetophenone (0.043 mol) and substituted benzaldehyde (0.043 mol) in ethanol (12.5 mL).

  • Cool the solution in an ice bath and add an aqueous solution of sodium hydroxide (50%, 20 mL) dropwise while stirring vigorously.

  • Maintain the temperature at 20-25°C and continue stirring for 2-3 hours until the mixture becomes thick.

  • Store the mixture in a refrigerator overnight.

  • Filter the product, wash with cold water until the filtrate is neutral, then wash with a small amount of ice-cold ethanol.

  • Recrystallize the crude chalcone from ethanol.

Part B: Pyrimidine-2-thione Synthesis

  • Add the prepared chalcone (0.005 mol) and thiourea (0.005 mol) to a solution of sodium ethoxide (0.03 mol) in absolute ethanol (100 mL).[11][12]

  • Heat the reaction mixture under reflux for 1 hour.

  • Evaporate the solvent under reduced pressure.

  • Treat the residue with cold water and acidify with dilute HCl to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or benzene).[12]

Modern Energy-Efficient Synthesis: Microwave and Ultrasound Assistance

In line with the principles of green chemistry, modern techniques utilizing alternative energy sources have been developed to improve the efficiency and environmental footprint of 2-thioxopyrimidine synthesis.[13][14][15] Microwave irradiation and sonochemistry stand out as powerful tools to accelerate these reactions.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to transform electromagnetic energy into heat. This rapid, in-situ heating (dielectric heating) can dramatically accelerate reaction rates, often reducing reaction times from hours to mere minutes and frequently leading to higher product yields and purity.[16][17]

Causality: The primary advantage stems from the efficient and uniform heating of the reaction mixture, which bypasses the slow thermal conductivity of conventional heating methods. This often leads to cleaner reactions with fewer side products.[16][17] The Biginelli condensation is particularly well-suited for microwave assistance, with numerous protocols demonstrating its efficacy.[18][19]

Experimental Protocol: Microwave-Assisted Biginelli Synthesis

This protocol is adapted from a procedure for synthesizing 5-benzoyl-4-aryl-6-phenyl-1,2,3,4-tetrahydro-2-thioxopyrimidines.[16][18]

  • Place a mixture of a 1,3-diketone (e.g., 1,3-diphenyl-1,3-propanedione, 1.6 mmol), an aryl aldehyde (1.6 mmol), thiourea (2.4 mmol), and a few drops of concentrated HCl in glacial acetic acid (10 mL) into a microwave-safe vessel.

  • Irradiate the mixture in a domestic or laboratory microwave oven (e.g., 700W) for 3-5 minutes.

  • After irradiation, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-water with stirring.

  • Collect the resulting precipitate by filtration, wash with water, and recrystallize from a suitable solvent like 1-butanol to obtain the pure product.

Ultrasound-Assisted Synthesis (Sonochemistry)

Sonochemistry utilizes the energy of ultrasound (typically >20 kHz) to induce acoustic cavitation in a liquid medium—the formation, growth, and implosive collapse of bubbles.[20] This collapse generates localized "hot spots" with transient high temperatures (~5000 K) and pressures (~1000 atm), creating extreme conditions that accelerate chemical reactions.[21][22]

Causality: The physical effects of cavitation, including micro-jetting and shockwaves, enhance mass transfer and disrupt solid surfaces, increasing reaction rates significantly even at low bulk temperatures.[20][21] For the synthesis of 2-thioxopyrimidines from chalcones, sonication can reduce reaction times to 20-30 minutes and improve yields compared to conventional methods.[21][23]

G cluster_0 Conventional Heating Workflow cluster_1 Green Chemistry Workflow A Mix Reactants & Solvent B Heat (Reflux) (1-8 hours) A->B C Work-up & Purification B->C D Mix Reactants (± Solvent) E Microwave OR Ultrasound (5-30 mins) D->E F Work-up & Purification E->F

Caption: Workflow comparison of conventional vs. green synthesis methods.

Comparative Study and Data Summary

To facilitate an objective comparison, the key parameters of each synthetic route are summarized below. This data highlights the significant advantages offered by modern energy-assisted methods in terms of efficiency and reaction time.

Parameter Classic Biginelli Reaction Chalcone + Thiourea Route Microwave-Assisted Synthesis Ultrasound-Assisted Synthesis
Reaction Type One-pot, three-componentTwo-stepOne-pot, three-componentTwo-step
Typical Time 1 - 8 hours[12][24]2 - 4 hours (for cyclization)3 - 10 minutes[1][16][18]20 - 30 minutes[21]
Typical Yields 50 - 85%[7][24]60 - 90%[21]85 - 95%[16][18]75 - 95%[21]
Conditions Acid catalyst, reflux temp.[5][24]Strong base (e.g., NaOEt), reflux[12]Acetic acid, microwave irradiation[18]Base, sonication at ambient temp.[21]
Advantages Operational simplicity, one-potAccess to diverse 4,6-diaryl patternsExtremely fast, high yields, cleanRapid, high yields, mild conditions
Disadvantages Moderate yields, longer timesTwo-step process, strong baseRequires specific equipmentRequires specific equipment
Green Aspect Moderate (can be solvent-free)[7]Low (strong base, two steps)High (energy efficient, fast)[17]High (energy efficient, mild)[20]

Conclusion and Outlook

The synthesis of 2-thioxopyrimidines can be achieved through several reliable routes, each with distinct advantages and limitations.

  • The Biginelli reaction remains a valuable tool for its operational simplicity and one-pot nature, providing rapid access to a library of 3,4-dihydropyrimidine-2(1H)-thiones.[6]

  • The cyclocondensation of chalcones with thiourea offers an excellent alternative for synthesizing 4,6-diaryl substituted pyrimidines, a substitution pattern not readily accessible through the classic Biginelli approach.[12]

  • Microwave and ultrasound-assisted methods represent a significant advancement, aligning with the principles of green chemistry.[17][20] They offer dramatic reductions in reaction times, improved yields, and often milder conditions, making them the preferred choice for high-throughput synthesis and process optimization in a modern drug discovery setting.

For researchers and drug development professionals, the selection of a synthetic route should be guided by the desired substitution pattern, required scale, available equipment, and a commitment to sustainable chemical practices. The modern energy-assisted techniques, in particular, provide powerful and efficient pathways to accelerate the discovery and development of novel 2-thioxopyrimidine-based therapeutics.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Phenylpyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of specialized chemical reagents requires a commitment to safety that extends beyond the benchtop. The proper disposal of 4-Phenylpyrimidine-2-thiol, a sulfur-containing heterocyclic compound, is not merely a regulatory formality but a critical component of responsible laboratory management. Improper handling of this substance can pose risks to personnel and the environment. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounded in established safety protocols and regulatory principles.

Hazard Profile and Regulatory Imperative

Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is classified under the Globally Harmonized System (GHS) with several key hazards that dictate its handling and disposal requirements.[1]

Table 1: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye DamageCategory 1H318: Causes serious eye damage[1]
Specific target organ toxicityCategory 3H335: May cause respiratory irritation[1]

The disposal of chemical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). It is the legal responsibility of the waste generator (the laboratory) to characterize their waste and ensure it is managed according to federal, state, and local regulations.[2]

Core Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the essential steps for managing this compound waste from the point of generation to final disposal. This workflow is designed to ensure safety, compliance, and environmental protection.

DisposalWorkflow cluster_decon Decontamination Loop A Waste Generation (Unused Reagent, Contaminated PPE, Reaction Byproducts) B Step 1: Don PPE (Goggles, Gloves, Lab Coat) A->B Handle Waste E Step 4: Decontaminate Labware (Bleach Bath in Fume Hood) A->E Clean Glassware C Step 2: Characterize Waste (Consult SDS & EHS) B->C D Step 3: Segregate Waste (Dedicated, Labeled Container) C->D Hazardous Waste F Step 5: Temporary Storage (Satellite Accumulation Area) D->F H Non-Contaminated Labware E->H After Soaking & Rinsing G Step 6: Final Disposal (Licensed Waste Contractor) F->G

Caption: Disposal workflow for this compound.

Experimental Protocol: Detailed Disposal Steps

Step 1: Utilize Appropriate Personal Protective Equipment (PPE) Before handling any waste, ensure you are wearing the correct PPE to mitigate exposure risks.

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[1]

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Change gloves immediately if they become contaminated.

  • Respiratory Protection: If handling the powder outside of a fume hood or if dust is generated, use a NIOSH-approved respirator.[1][3] All handling of the solid and its waste should ideally occur within a certified chemical fume hood.

Step 2: Waste Characterization You must classify the waste as hazardous or non-hazardous. Given its GHS classifications, waste this compound should be managed as hazardous waste.[1] Consult your institution's Environmental Health & Safety (EHS) department for specific guidance on waste codes.

Step 3: Waste Segregation and Collection

  • Principle of Segregation: Never mix hazardous chemical waste with non-hazardous trash.

  • Container: Collect all solid waste, including contaminated gloves, weigh paper, and unused reagent, in a dedicated, leak-proof container with a secure lid. The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the hazards (e.g., "Toxic," "Irritant").

Step 4: Decontamination of Reusable Labware Thiols are known for their persistent, offensive odors.[4] A key aspect of managing thiol waste is the effective decontamination of glassware to prevent the release of these odors into the laboratory.

  • Causality: Thiol compounds can be oxidized to less volatile and less odorous compounds (disulfides or sulfonic acids) using an oxidizing agent like sodium hypochlorite (bleach).

  • Protocol:

    • Working in a chemical fume hood, prepare a decontamination bath consisting of a 1:1 mixture of commercial bleach and water in a plastic container.[5]

    • Immediately after use, place contaminated glassware (flasks, beakers, stir bars) into the bleach bath.

    • Allow the glassware to soak for at least 12-14 hours (overnight).[5]

    • After soaking, thoroughly rinse the glassware with water, then proceed with normal cleaning procedures.[5]

    • The bleach bath can be reused until a strong odor persists or significant solid buildup occurs. Dispose of spent bleach baths by flushing down the sink with copious amounts of water, in accordance with local regulations.[5]

Step 5: Temporary Storage Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Conditions: The area should be cool, dry, and well-ventilated.[1] The container must be kept tightly closed except when adding waste.[1]

Step 6: Final Disposal

  • Professional Disposal: Arrange for the pickup and disposal of the hazardous waste container through your institution's EHS department or a licensed hazardous waste disposal contractor.[1][6]

  • Method: The most common and effective disposal method for this type of organic chemical waste is high-temperature incineration at a licensed facility. This process ensures the complete destruction of the hazardous compound.

Accidental Spill Management

In the event of a spill, prioritize personal safety and containment.

  • Evacuate non-essential personnel from the area.

  • Wearing full PPE, prevent the further spread of the material. Avoid generating dust.[1]

  • Carefully collect the spilled solid using an inert absorbent material (e.g., sand, vermiculite) and place it into your labeled hazardous waste container.[6]

  • Clean the spill area and decontaminate any affected equipment as described in Step 4.

  • Report the spill to your laboratory supervisor and EHS department.

By adhering to this structured disposal protocol, researchers can ensure a safe laboratory environment, maintain regulatory compliance, and uphold their professional responsibility to protect the broader ecosystem.

References

A Senior Application Scientist's Guide to Handling 4-Phenylpyrimidine-2-thiol: Personal Protective Equipment and Safe Operational Plans

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the ability to handle specialized chemical reagents safely and effectively is paramount. 4-Phenylpyrimidine-2-thiol, a member of the pyrimidine-2-thiol family, is a valuable building block in medicinal chemistry. However, its handling requires a nuanced understanding of its potential hazards to ensure the safety of laboratory personnel and the integrity of the research. This guide provides an in-depth, procedural framework for the safe handling of this compound, moving beyond a simple checklist to explain the causality behind each safety recommendation.

Foundational Hazard Assessment: Understanding the Risks

A robust safety plan begins with a thorough understanding of the specific risks posed by the substance. According to its Safety Data Sheet (SDS), this compound presents several hazards that dictate our choice of personal protective equipment and handling protocols.[1] The presence of the thiol (-SH) group also implies a strong, disagreeable odor, a common characteristic of this class of organosulfur compounds.[2]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the primary hazards associated with this compound.

Hazard Class Hazard Statement GHS Pictogram Primary Rationale for Concern
Acute toxicity, OralH302: Harmful if swallowed[1]Ingestion can lead to adverse health effects. This underscores the need to prevent any hand-to-mouth contamination.
Skin irritationH315: Causes skin irritation[1]Direct contact with the skin can cause local irritation, redness, and discomfort.
Serious eye damageH318: Causes serious eye damage[1]This is the most severe hazard. Contact with the eyes can lead to irreversible damage.
Specific target organ toxicityH335: May cause respiratory irritation[1]Inhalation of dust or vapors can irritate the respiratory tract.

Core Directive: Personal Protective Equipment (PPE)

Based on the hazard assessment, a specific suite of PPE is mandatory for all procedures involving this compound. The goal is to create a complete barrier between the researcher and the chemical.

PPE Category Item Specification & Rationale
Engineering Controls Chemical Fume HoodMandatory. All handling must occur in a certified chemical fume hood to control vapor inhalation and manage the strong odor.[3]
Eye and Face Protection Safety GogglesTightly fitting safety goggles with side-shields are required to protect against splashes and dust, mitigating the risk of serious eye damage.[1] A face shield should be worn over goggles when there is a significant risk of splashing.
Hand Protection Chemical-resistant glovesNitrile rubber gloves are recommended.[3] Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contamination.
Skin and Body Protection Laboratory CoatA flame-resistant lab coat should be worn, fully buttoned, with sleeves rolled down to protect against accidental skin contact.[1]
Respiratory Protection Respirator (if needed)A respirator is not typically required if all work is conducted within a functioning chemical fume hood. However, if exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary.[1]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, logical workflow is critical for minimizing exposure and preventing accidents. The following protocol outlines the essential steps for handling this compound, from preparation to cleanup.

G Standard Operating Procedure for Handling this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep1 Verify fume hood certification and airflow. prep2 Don all required PPE: Lab coat, goggles, gloves. prep1->prep2 prep3 Prepare a bleach solution (e.g., 10%) for decontamination within the hood. [5] prep2->prep3 handle1 Weigh the solid compound within the fume hood. prep3->handle1 Proceed to handling handle2 Perform all liquid transfers (e.g., dissolution) using syringes or cannulas to minimize vapor release. [5] handle1->handle2 handle3 Keep the container tightly closed when not in use. [3] handle2->handle3 clean1 Decontaminate all glassware and equipment by rinsing with or soaking in the prepared bleach solution. [5] handle3->clean1 Proceed to cleanup clean2 Place contaminated disposable items (e.g., gloves, weigh paper) in a sealed, labeled hazardous waste bag. clean1->clean2 clean3 Wipe down the fume hood sash and work surface. clean2->clean3 clean4 Remove PPE and wash hands thoroughly with soap and water. [3] clean3->clean4

Caption: Workflow for the safe handling of this compound.

Emergency Response and Disposal Plan

Even with meticulous planning, accidental exposures and spills can occur. A clear, pre-defined emergency plan is essential for a swift and effective response.

Emergency Response Protocol

The immediate actions taken after an exposure are critical to minimizing harm.

G Emergency Response Protocol for this compound start Exposure Event Occurs contact_type What type of exposure? start->contact_type skin Skin Contact contact_type->skin Skin eyes Eye Contact contact_type->eyes Eyes inhalation Inhalation contact_type->inhalation Inhalation spill Spill contact_type->spill Spill action_skin Immediately wash with copious amounts of water for at least 15 minutes. [3] Remove contaminated clothing. skin->action_skin action_eyes Immediately flush eyes with plenty of water for at least 15 minutes, lifting eyelids. [3] Use emergency eyewash station. eyes->action_eyes action_inhalation Move person to fresh air. If breathing is difficult, give oxygen. [3] inhalation->action_inhalation action_spill Alert others in the lab. Contain the spill with absorbent material. Clean up following lab-specific spill procedures. spill->action_spill seek_medical Seek immediate medical attention. [3] action_skin->seek_medical action_eyes->seek_medical action_inhalation->seek_medical

Caption: Decision tree for emergency response to an exposure event.

Waste Disposal

Proper disposal is a crucial final step to prevent environmental contamination and ensure the safety of support staff.

  • Neutralization of Thiol: Due to the potent odor and reactivity of thiols, all waste streams must be neutralized. This is effectively achieved by oxidation with a bleach (sodium hypochlorite) solution.[2][4]

  • Liquid Waste: Collect all neutralized liquid waste containing this compound in a clearly labeled, sealed hazardous waste container.

  • Solid Waste: All contaminated disposable materials (gloves, paper towels, absorbent pads) should be sealed in a zip-lock bag or a wide-mouth plastic jar, labeled as hazardous waste, and disposed of according to your institution's hazardous waste management guidelines.[2]

  • Glassware: Glassware that has come into contact with the thiol must be decontaminated by soaking in a bleach bath for at least 14-24 hours before routine washing.[2][3]

By integrating this comprehensive safety and handling framework into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with this compound. This ensures a secure environment for groundbreaking research while upholding the highest standards of scientific integrity and responsibility.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Phenylpyrimidine-2-thiol
Reactant of Route 2
Reactant of Route 2
4-Phenylpyrimidine-2-thiol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。